GPR40 agonist 6
説明
特性
IUPAC Name |
3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVILYIQBHXIHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR40 Agonist Mechanism of Action on Pancreatic Beta Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Predominantly expressed in pancreatic beta cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent potentiation of insulin (B600854) secretion. This mechanism offers the potential for effective glycemic control with a reduced risk of hypoglycemia, a significant advantage over traditional insulin secretagogues. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the action of GPR40 agonists on pancreatic beta cells.
Core Mechanism of Action: Gαq-Mediated Signaling Cascade
The principal mechanism by which GPR40 agonists enhance insulin secretion is through the activation of the Gαq/11 signaling pathway.[1][2][3] This cascade is initiated upon agonist binding to GPR40 on the beta cell membrane and proceeds through a series of well-defined intracellular events.
Signaling Pathway:
-
Agonist Binding and G-Protein Activation: GPR40 agonists, mimicking the action of endogenous FFAs, bind to and activate the GPR40 receptor.[4] This conformational change facilitates the coupling and activation of the heterotrimeric G-protein subunit Gαq/11.[1][3]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][3]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][5][6] This initial Ca2+ release is a critical step in the signaling cascade.
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores activates stromal interaction molecule 1 (STIM1), which in turn opens Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+, a process known as store-operated calcium entry (SOCE).[6]
-
Potentiation of Insulin Exocytosis: The resulting elevation in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[4] This action potentiates the primary glucose-stimulated insulin secretion (GSIS) pathway.
The Role of Glucose Dependence
A crucial feature of GPR40-mediated insulin secretion is its dependence on ambient glucose levels.[4][7] GPR40 agonists do not stimulate insulin release at basal or low glucose concentrations, thereby minimizing the risk of hypoglycemia.[4] The potentiation of insulin secretion occurs only when glucose levels are elevated. This is because the initial steps of glucose metabolism within the beta cell, leading to an increased ATP/ADP ratio and subsequent membrane depolarization, are prerequisites for the full effect of the GPR40-induced calcium signal on insulin exocytosis.
Alternative Signaling Pathway: Gαs and cAMP
While the Gαq pathway is considered the primary mechanism, some evidence suggests that certain GPR40 agonists, particularly a class known as AgoPAMs (Agonist-Positive Allosteric Modulators), may also engage the Gαs signaling pathway.[8][9]
Gαs Signaling:
-
Activation: Binding of these specific agonists to GPR40 can lead to the activation of Gαs.
-
cAMP Production: Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).
-
Insulin Secretion: Elevated cAMP levels can further potentiate insulin secretion, often in synergy with the Ca2+ signal from the Gαq pathway.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of GPR40 agonists in modulating glucose homeostasis and insulin secretion has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Effects of GPR40 Agonist CNX-011-67
| Parameter | Condition | Result | Reference |
| Cytoplasmic Calcium Level | CHOK1 cells over-expressing mouse GPR40 + 1 µM CNX-011-67 | 9187 AFU vs 5967 AFU (control) | [10] |
| Cytoplasmic Calcium Level | CHOK1 cells + 1 µM CNX-011-67 | No significant increase | [10] |
Table 2: Clinical Efficacy of TAK-875 in Patients with Type 2 Diabetes (2-week treatment)
| Parameter | TAK-875 100 mg vs. Placebo | TAK-875 400 mg vs. Placebo | Reference |
| Plasma Glucose AUC(0-3h) during OGTT | -8.12 ± 1.49 mmol·h/l (p < 0.0001) | -12.98 ± 1.48 mmol·h/l (p < 0.0001) | [11] |
| 2h Plasma Glucose during OGTT | -3.21 ± 0.71 mmol/l (p < 0.0001) | -4.95 ± 0.71 mmol/l (p < 0.0001) | [11] |
| Insulin AUC(0-3h) during OGTT | +31.49 ± 12.20 µIU·h/ml (p < 0.05) | +34.68 ± 12.16 µIU·h/ml (p < 0.01) | [11] |
| Change in Fasting Plasma Glucose | -1.88 ± 0.27 mmol/l (p < 0.0001) | -2.37 ± 0.27 mmol/l (p < 0.0001) | [11] |
Experimental Protocols
The investigation of GPR40 agonist mechanisms relies on a variety of established in vitro and in vivo experimental models and assays.
In Vitro Studies
-
Cell Lines: Pancreatic beta cell lines such as MIN6, INS-1E, and NIT1 are commonly used.[10][12] Non-pancreatic cell lines like CHO-K1 or HEK293 transiently or stably expressing the GPR40 receptor are employed to study specific receptor-mediated signaling events in isolation.[10]
-
Insulin Secretion Assays:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice, rats) by collagenase digestion.
-
Pre-incubation: Islets are pre-incubated in a buffer with low glucose (e.g., 1-3 mmol/l) for a defined period (e.g., 30 minutes).
-
Stimulation: Islets are then incubated with varying concentrations of glucose (basal and stimulatory) in the presence or absence of the GPR40 agonist for a specified time (e.g., 1 hour).
-
Quantification: Insulin released into the supernatant is measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Intracellular Calcium Measurement:
-
Cell Loading: Beta cells or isolated islets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2AM or Fluo-4.
-
Imaging: Changes in intracellular calcium concentration are monitored using fluorescence microscopy (epifluorescence or confocal) or a plate reader-based system.[13] The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) is used to quantify calcium levels.
-
In Vivo Studies
-
Animal Models:
-
GPR40 Knockout (KO) Mice: These mice are used to confirm that the effects of FFAs and GPR40 agonists are indeed mediated by the receptor. Studies have shown that GPR40 KO mice have reduced insulin secretory responses to fatty acids.[14]
-
GPR40 Transgenic Mice: Mice overexpressing GPR40 in their beta cells have been shown to exhibit improved glucose tolerance and augmented insulin secretion.[1]
-
Diabetic Animal Models: Rodent models of type 2 diabetes (e.g., KK mice) are used to evaluate the therapeutic potential of GPR40 agonists in a disease context.[1]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fasting: Animals are fasted overnight.
-
Drug Administration: The GPR40 agonist or vehicle is administered orally.
-
Glucose Challenge: A bolus of glucose is given orally after a specific time.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose and insulin levels.
-
Conclusion and Future Directions
The mechanism of action of GPR40 agonists on pancreatic beta cells is well-characterized, primarily involving the Gαq-PLC-Ca2+ signaling pathway to potentiate glucose-stimulated insulin secretion. This glucose-dependent action makes GPR40 an attractive target for the development of novel anti-diabetic drugs with a low risk of hypoglycemia. While some clinical candidates have faced challenges related to off-target effects, the fundamental mechanism remains a promising avenue for therapeutic intervention in type 2 diabetes.[7] Future research may focus on developing agonists with improved selectivity and safety profiles, as well as further elucidating the potential role of biased agonism and the Gαs/cAMP pathway in fine-tuning the insulinotropic effects of this receptor class.
References
- 1. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GPR40 Agonist 6
Audience: Researchers, scientists, and drug development professionals Topic: GPR40 Agonist 6 Structure-Activity Relationship (SAR) Studies
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1] Its activation by medium- to long-chain fatty acids amplifies glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][3] This glucose-dependent mechanism offers a significant advantage over other insulin secretagogues by minimizing the risk of hypoglycemia.[4] This guide focuses on the structure-activity relationship (SAR) studies of a key spiropiperidine scaffold, identified as compound 6, which served as a foundational seed molecule for the development of potent and selective GPR40 agonists.[5]
The GPR40 Signaling Pathway
GPR40 activation primarily initiates a Gαq-mediated signaling cascade.[6][7] Ligand binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] The resulting increase in intracellular Ca2+ is a key event that enhances insulin secretion in a glucose-dependent manner.[2][6]
Interestingly, studies have revealed that GPR40 can also signal through a Gαs-mediated pathway, leading to the production of cyclic AMP (cAMP), particularly in response to certain synthetic agonists.[8][9] This dual signaling capability (Gq and Gs) is associated with robust incretin (B1656795) (GLP-1 and GIP) secretion from intestinal cells.[8][9] Furthermore, agonist binding can induce β-arrestin recruitment, a non-G-protein mediated pathway, which has been found to be a critical predictor of in vivo efficacy.[5]
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Novel GPR40 (FFAR1) Agonists
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3][4][5] Its natural ligands are medium to long-chain free fatty acids (FFAs).[6] Upon activation, GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells.[7][8] A key advantage of targeting GPR40 is its glucose-dependent mechanism, which significantly reduces the risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[3][9][10]
Initial drug development efforts focused on partial agonists. However, a newer class of compounds, known as full agonists or ago-allosteric modulators (AgoPAMs), have demonstrated superior efficacy.[3][9] These molecules not only stimulate insulin secretion directly but also promote the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut, offering a multi-faceted approach to glycemic control.[3][9][11] This guide provides an in-depth overview of the signaling pathways, discovery, synthesis, and structure-activity relationships of novel GPR40 agonists.
GPR40 Signaling Pathways
GPR40 activation initiates downstream signaling through the coupling of distinct G-proteins, primarily Gαq and Gαs. This dual mechanism is particularly prominent with full agonists and AgoPAMs, leading to a more robust therapeutic effect.[5]
-
Gαq Pathway: Activation of the Gαq pathway is the primary mechanism for both partial and full agonists. It stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][12] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ concentration is a critical step for insulin granule exocytosis.[2][6]
-
Gαs Pathway: Full agonists and AgoPAMs can also engage the Gαs pathway. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels further enhance insulin secretion and are crucial for stimulating the release of incretin hormones (GLP-1, GIP) from intestinal L-cells.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. physoc.org [physoc.org]
GPR40 agonist 6 binding affinity and selectivity profile
An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of GPR40 Agonist Compound 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity and selectivity profile of GPR40 agonist Compound 6 , a key spiropiperidine seed molecule identified in the development of potent and selective GPR40 agonists for the treatment of type 2 diabetes mellitus.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for Compound 6, providing insights into its potency and physicochemical properties.
| Parameter | Value | Species/Assay Condition | Reference |
| hGPR40 Binding Affinity (K D i) | 160 nM | Human, competitive radioligand binding assay | [3] |
| hGPR40 Ca D 2+ D Flux (EC D 50 D ) | 560 nM | Human, HEK293 cells | [3] |
| hGPR40 β-arrestin Recruitment (EC D 50 D ) | 230 nM | Human | [3] |
| Dissociation Rate Constant (k D off D ) | 0.0866 min D -1 D | [1] | |
| Calculated Log P (ClogP) | 3.3 | [1] |
Selectivity Profile
Compound 6 has demonstrated selectivity against Peroxisome Proliferator-Activated Receptors (PPARs).[1][3] The development program for this series of compounds focused on minimizing PPAR activity to reduce the risk of associated side effects.[2] Compounds within this chemical class were found to be highly selective when tested against broader panels of G-protein coupled receptors (GPCRs).[3] While specific screening data for Compound 6 against a wide panel of receptors is not publicly available, the lead compounds emerging from this series, such as LY2881835, have shown high selectivity against other closely related fatty acid receptors like GPR43 and GPR120.[4]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[5][6][7]
Objective: To determine the inhibitory constant (K D i D ) of Compound 6 for the human GPR40 receptor.
Materials:
-
Membranes from cells overexpressing human GPR40.
-
Radioligand (e.g., [ D 3 D H]-TAK-875 or another suitable GPR40-specific radioligand).[4]
-
Test compound (Compound 6).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl D 2 D , 0.1 mM EDTA, pH 7.4).[6]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Cell membranes expressing hGPR40 are prepared and protein concentration is determined.[6]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
A fixed concentration of radioligand.
-
Increasing concentrations of the unlabeled test compound (Compound 6).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC D 50 D ) is determined. The K D i D value is then calculated from the IC D 50 D using the Cheng-Prusoff equation: K D i D = IC D 50 D / (1 + [L]/K D d D ), where [L] is the concentration of the radioligand and K D d D is its dissociation constant.[4]
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G-protein independent signaling and receptor desensitization.[8][9]
Objective: To determine the potency (EC D 50 D ) of Compound 6 in inducing β-arrestin recruitment to the human GPR40 receptor.
Materials:
-
A stable cell line co-expressing human GPR40 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® technology).[8]
-
Cell culture medium and reagents.
-
Test compound (Compound 6).
-
Assay plates (e.g., 384-well white, solid bottom).
-
Chemiluminescent substrate.
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.[4]
-
Compound Addition: Prepare serial dilutions of Compound 6 in assay buffer and add them to the respective wells of the assay plate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The resulting data are plotted as a dose-response curve, and the EC D 50 D value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression model.
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like Compound 6 initiates a cascade of intracellular events, primarily through the G D q/11 D pathway, leading to insulin (B600854) secretion. In addition to G-protein dependent signaling, GPR40 activation also triggers β-arrestin recruitment.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. multispaninc.com [multispaninc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 10. GPR40 - Proteopedia, life in 3D [proteopedia.org]
Downstream Signaling Pathways Activated by GPR40 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][4][5] Synthetic GPR40 agonists mimic the action of these endogenous ligands to enhance glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues.[2][5] This guide provides an in-depth overview of the core downstream signaling pathways activated by GPR40 agonists. While this document will refer to the signaling of "GPR40 agonist 6," it will draw upon the well-characterized mechanisms of several known GPR40 agonists as a representative model.
Core Signaling Pathways in Pancreatic β-Cells
Activation of GPR40 in pancreatic β-cells by an agonist initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway.[2][6][7] This pathway is central to the potentiation of insulin secretion.
Gαq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway activated by GPR40 agonists involves the coupling to the Gαq/11 G-protein subunit.[2][3][6] This leads to the activation of phospholipase C (PLC).[2][3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][3][6] This initial rise in intracellular calcium is a critical step. Furthermore, GPR40 activation can also lead to the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.[3][8] The combined effect is a significant increase in cytosolic Ca2+ concentration, which is a primary trigger for the exocytosis of insulin-containing granules.[3][5]
-
DAG and PKC Activation : DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane and activates protein kinase C (PKC).[3][9] Activated PKC can then phosphorylate various downstream targets involved in the insulin secretion machinery, further potentiating the release of insulin.[3][9]
Some evidence also suggests a potential role for GPR40 in activating NADPH oxidase, leading to the production of reactive oxygen species (ROS) that may act as signaling molecules in the β-cell.[8][9]
ERK1/2 Activation
Activation of GPR40 has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10][11][12] While the precise role of ERK1/2 activation in GPR40-mediated insulin secretion is still under investigation, it is thought to be more involved in promoting β-cell proliferation and survival, offering a protective effect against lipotoxicity, rather than directly stimulating insulin secretion.[11][12]
Signaling in Enteroendocrine Cells and Incretin (B1656795) Effect
GPR40 is also expressed in enteroendocrine cells (L-cells and K-cells) of the gastrointestinal tract.[4][13] Activation of GPR40 in these cells stimulates the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These incretins then act on their respective receptors on pancreatic β-cells to further enhance glucose-dependent insulin secretion.[13] This dual mechanism of action—direct stimulation of β-cells and indirect stimulation via incretin release—contributes to the overall glucose-lowering effect of GPR40 agonists.[13]
Interestingly, some GPR40 agonists exhibit biased agonism, where they can couple to both Gαq and Gαs G-protein subunits in enteroendocrine cells.[13][14][15] The activation of the Gαs pathway leads to an increase in intracellular cyclic AMP (cAMP), which is a potent stimulus for incretin secretion.[14][15][16]
Quantitative Data for Representative GPR40 Agonists
The following table summarizes the in vitro activity of several well-characterized GPR40 agonists. This data is provided to give a comparative context for the potency of such compounds.
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| TAK-875 | Aequorin | CHO-hGPR40 | 72 nM | [2] |
| AMG 837 | Calcium Flux | HEK293-hGPR40 | 26 nM | [17] |
| GW9508 | Calcium Flux | MIN6 cells | ~100 nM | [3] |
| Compound 6 | Aequorin | CHO-hGPR40 | 0.035 µM | [18] |
| Compound 6 | IP3 Accumulation | A9-hGPR40 | 0.040 µM | [18] |
| AM-1638 | IP Turnover | COS7 | Potent Gq/Gs agonist | [15] |
| AM-5262 | IP Turnover | COS7 | Potent Gq/Gs agonist | [15] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a GPR40 agonist to increase intracellular calcium concentrations.
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably overexpressing human GPR40 are plated in 384-well microtiter plates.[19]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition : The GPR40 agonist is added to the wells at various concentrations.
-
Signal Detection : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Data Analysis : The EC50 value is calculated from the dose-response curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of a stable metabolite of IP3, providing a measure of PLC activation.
-
Cell Culture : CHO or A9 cells stably expressing human GPR40 are cultured in multi-well plates.[18]
-
Cell Stimulation : Cells are incubated with the GPR40 agonist in the presence of LiCl (which inhibits the degradation of IP1).
-
Cell Lysis : After the incubation period, the cells are lysed.
-
Detection : The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often based on homogenous time-resolved fluorescence (HTRF).
-
Data Analysis : EC50 values are determined by plotting the IP1 concentration against the agonist concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the effect of a GPR40 agonist on insulin secretion from pancreatic islets or β-cell lines.
-
Islet Isolation : Pancreatic islets are isolated from mice or rats.[20] Alternatively, an insulin-secreting cell line like MIN6 or INS-1E can be used.[3][12]
-
Pre-incubation : Islets or cells are pre-incubated in a low-glucose buffer.
-
Stimulation : The islets or cells are then incubated in a buffer containing low glucose, high glucose, or high glucose plus the GPR40 agonist.
-
Sample Collection : The supernatant is collected after the stimulation period.
-
Insulin Measurement : The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis : The fold-increase in insulin secretion in the presence of the agonist compared to high glucose alone is calculated.
Visualizations
GPR40 Signaling in Pancreatic β-Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 14. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GPR40 Agonist 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of GPR40 agonist 6, a compound identified as a selective free fatty acid receptor 1 (FFAR1/GPR40) agonist. This document details its functional potency in cell-based assays, provides methodologies for key experiments, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the available quantitative data for this compound, also referred to as "spiropiperidine seed molecule 6" or "Compound 7a".
| Assay Type | Parameter | Value | Cell Line | Source |
| Calcium Mobilization (FLIPR) | EC50 | 180 nM | HEK293 | Journal of Medicinal Chemistry[1] |
| Calcium Mobilization (FLIPR) | EC50 | 58 nM (0.058 µM) | CHO | MedchemExpress[2] |
| Glucose-Dependent Insulin (B600854) Secretion (GDIS) | Activity | Inactive | Not specified | Journal of Medicinal Chemistry[1] |
| Cytochrome P450 Inhibition | IC50 | > 5 µM for 1A2, 2C9, 2C19, 2D6, 3A4 | Not specified | MedchemExpress[2] |
Note: The discrepancy in EC50 values for the calcium mobilization assay may be attributable to different experimental conditions, such as the cell line used and the presence or absence of serum albumin in the assay buffer.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating GPR40 agonists.[3][4]
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of this compound to the GPR40 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human GPR40.
-
Radioligand: [³H]-TAK-875 or another suitable GPR40-specific radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of a non-radiolabeled GPR40 agonist (for non-specific binding), or the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate intracellular calcium release upon binding to the GPR40 receptor, which is coupled to the Gαq signaling pathway.[3][5]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (optional, to prevent dye extrusion).
-
Test Compound: this compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Glucose-Dependent Insulin Secretion (GDIS) Assay
This assay assesses the primary therapeutic function of a GPR40 agonist: its ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.
Materials:
-
Cell Line: MIN6 mouse insulinoma cells or isolated pancreatic islets.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Krebs-Ringer Bicarbonate Buffer (KRB): Supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).
-
Test Compound: this compound.
-
Insulin ELISA kit.
Procedure:
-
Cell Seeding: Plate MIN6 cells or islets and culture for 24-48 hours.
-
Pre-incubation: Wash the cells with KRB containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Incubation: Aspirate the pre-incubation buffer and add fresh KRB containing either low or high glucose, with or without serial dilutions of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the agonist at high glucose to the amount secreted at high glucose alone to determine the fold-increase in insulin secretion.
Mandatory Visualization
The following diagrams illustrate the GPR40 signaling pathway and the experimental workflows for the in vitro characterization of this compound.
Caption: GPR40 signaling pathway activated by Agonist 6.
Caption: Experimental workflow for in vitro characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
GPR40 Agonist 6: A Deep Dive into its Role in Glucose Homeostasis
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of GPR40 agonist 6, also identified as Compound 7a in scientific literature, and its role in the regulation of glucose homeostasis. Given the limited publicly available data on this compound, this guide supplements its profile with extensive data from the well-characterized GPR40 agonist, Fasiglifam (TAK-875), to provide a thorough understanding of the therapeutic potential and mechanistic framework of this class of compounds.
Introduction to GPR40 (FFAR1) and its Role in Glucose Metabolism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3][4] This activation plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[4]
The key therapeutic advantage of GPR40 agonists lies in their glucose-dependent mechanism of action.[3] Unlike other insulin secretagogues such as sulfonylureas, GPR40 agonists stimulate insulin release only in the presence of elevated blood glucose levels. This intrinsic safety feature significantly reduces the risk of hypoglycemia, a major concern with many current diabetes therapies.[5]
This compound (Compound 7a)
This compound (Compound 7a) is a potent and selective agonist of the GPR40 receptor.[6] Its discovery as part of a series of phenoxymethyl (B101242) 1,3-oxazoles and 1,2,4-oxadiazoles highlights the ongoing efforts to develop novel chemical entities with optimized pharmacological profiles for the treatment of type 2 diabetes.[7]
Chemical Structure
The chemical structure of this compound (Compound 7a) is presented below.
-
Systematic Name: 3-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)phenyl)propanoic acid
-
Molecular Formula: C₂₀H₁₉NO₄
-
Molecular Weight: 337.37 g/mol
Quantitative Data
The following tables summarize the available quantitative data for this compound and the representative GPR40 agonist, TAK-875.
Table 1: In Vitro Activity of this compound (Compound 7a)
| Parameter | Value | Assay | Reference |
| EC₅₀ | 0.058 µM | Calcium Mobilization | [6] |
Table 2: In Vitro ADME Profile of this compound (Compound 7a)
| Parameter | Value | Conditions | Reference |
| Plasma Protein Binding (Human) | 98.6% | c = 1 µM | [6] |
| Aqueous Solubility (PBS, pH 7.4) | 404 µM | - | [6] |
| Microsomal Stability (Mouse, t₁/₂) | 434 min | c = 2 µM | [6] |
| A-B Permeability (Caco-2) | 15.2 x 10⁻⁶ cm/s | c = 10 µM | [6] |
| CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition | at 5 µM | [6] |
Table 3: In Vitro and In Vivo Efficacy of TAK-875
| Parameter | Value | Model/Assay | Reference |
| EC₅₀ (IP Production) | 72 nM | CHO-hGPR40 cells | [8] |
| Glucose Lowering (AUC₀₋₃ₕ) | -12.98 mmol·h/L | OGTT in T2D patients (400 mg dose) | [5] |
| Insulin Increase (AUC₀₋₃ₕ) | +34.68 µIU·h/mL | OGTT in T2D patients (400 mg dose) | [5] |
| Fasting Plasma Glucose Reduction | -2.37 mmol/L | T2D patients (400 mg dose, 2 weeks) | [5] |
| Glucose AUC Reduction | -37.6% | OGTT in N-STZ-1.5 rats (30 mg/kg) | [9] |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events, primarily through the Gαq signaling pathway, leading to insulin exocytosis.
Caption: GPR40 agonist-induced signaling cascade leading to insulin secretion.
Experimental Workflow for GPR40 Agonist Evaluation
The evaluation of a novel GPR40 agonist typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of GPR40 agonists.
Logical Relationship of GPR40 Agonism and Glucose Homeostasis
The activation of GPR40 by an agonist sets in motion a series of physiological events that collectively contribute to improved glucose homeostasis.
Caption: Logical flow from GPR40 agonism to improved glucose homeostasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GPR40 agonists are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (EC₅₀) of a GPR40 agonist by measuring the increase in intracellular calcium concentration upon receptor activation.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compound (GPR40 agonist) and reference agonist (e.g., linoleic acid).
-
-
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Static Insulin Secretion Assay from Isolated Islets
This assay assesses the ability of a GPR40 agonist to potentiate glucose-stimulated insulin secretion from primary pancreatic islets.
-
Islets: Isolated islets from rodents or humans.
-
Reagents:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
Test compound dissolved in an appropriate vehicle (e.g., DMSO).
-
Acid-ethanol solution for insulin extraction.
-
-
Procedure:
-
Islet Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 5-10 islets per replicate) into a multi-well plate. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to allow them to equilibrate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB (with and without the test compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRB (with and without the test compound) and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Content: After collecting the supernatants, lyse the islets with acid-ethanol to extract the total insulin content.
-
Quantification: Measure the insulin concentration in the supernatants and the islet lysates using an insulin ELISA or radioimmunoassay.
-
Data Analysis: Normalize the secreted insulin to the total insulin content. Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to evaluate the effect of a compound on glucose disposal in vivo.
-
Animals: Mice or rats (e.g., C57BL/6 mice or Zucker Diabetic Fatty rats).
-
Reagents:
-
Test compound formulated in a suitable vehicle for oral administration.
-
Glucose solution (e.g., 20% dextrose in water).
-
-
Procedure:
-
Acclimation and Fasting: Acclimate the animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Measurement: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Compound Administration: Administer the test compound or vehicle orally via gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose bolus orally (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Conclusion
GPR40 agonists represent a promising therapeutic strategy for the management of type 2 diabetes, offering robust glucose-lowering effects with a minimal risk of hypoglycemia. This compound (Compound 7a) is a potent and selective modulator of its target with a favorable in vitro ADME profile. While comprehensive in vivo data for this specific compound is not yet widely available, the extensive preclinical and clinical data for representative agonists like TAK-875 strongly support the therapeutic potential of this class of molecules. Further investigation into the in vivo efficacy and long-term safety of novel GPR40 agonists, such as this compound, is warranted to fully elucidate their clinical utility in the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of GPR40 Agonist 6 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Highly expressed in pancreatic β-cells, its activation by endogenous fatty acids or synthetic agonists potentiates glucose-dependent insulin (B600854) secretion (GDIS).[1][3][4] This mechanism offers a potential for glucose control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[5] This technical guide details the preclinical evaluation of a specific GPR40 agonist, designated as compound 6 , a spiropiperidine-based molecule. While demonstrating initial promise in G protein signaling assays, this compound ultimately proved to be inactive in functional in vitro and in vivo assays, highlighting critical aspects of drug-target engagement for GPR40 agonists.[6]
Core Data Summary
The preclinical data for GPR40 agonist 6 is summarized below, with comparative data for an active compound from the same series (Compound 4) to provide context on the structure-activity relationship (SAR).
Table 1: In Vitro Potency and Functional Activity
| Compound | Human GPR40 Ca2+ Mobilization EC50 (nM) | Glucose-Dependent Insulin Secretion (GDIS) in MIN6 Cells | In Vivo Efficacy (Mouse IPGTT ED90, mg/kg) |
| 6 | 180 | - (Inactive) | > 100 |
| 4 | 160 | + (Active) | 29.4 |
Data sourced from Chen et al., 2016.[6]
Table 2: Drug-Target Residence Time and β-Arrestin Recruitment
| Compound | Drug-Target Residence Time (τR) | β-Arrestin Recruitment |
| 6 | < 30 min | Weaker Response |
| Active Agonists | > 30 min | Potent Response |
Data interpretation based on Chen et al., 2016. The study established a correlation between a residence time of over 30 minutes and potent β-arrestin response with in vivo efficacy.[6]
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like compound 6 primarily engages the Gαq/11 signaling cascade. This pathway is crucial for potentiating glucose-stimulated insulin secretion.
Caption: GPR40 agonist-mediated signaling cascade in pancreatic β-cells.
Preclinical Evaluation Workflow for a GPR40 Agonist
The following diagram outlines a typical workflow for the preclinical assessment of a novel GPR40 agonist in rodent models.
Caption: A typical preclinical evaluation workflow for GPR40 agonists.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Objective: To measure the potency of this compound in activating the Gαq pathway, leading to intracellular calcium release.
-
Methodology:
-
Cell Line: A stable cell line co-expressing human GPR40 and a G-protein chimera is used (e.g., CHO or HEK293 cells).
-
Assay Preparation: Cells are plated in 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted to create a concentration-response curve.
-
Measurement: The cell plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compound dilutions.
-
Data Acquisition: Post-addition, the fluorescence intensity, corresponding to intracellular calcium concentration, is monitored in real-time.
-
Analysis: The peak fluorescence response is plotted against the compound concentration, and an EC50 value is determined using a four-parameter logistic fit.[3]
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the in vivo efficacy of this compound on improving glucose disposal following an oral glucose challenge.
-
Methodology:
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.[7][8][9] Mice may be normal lean animals or diet-induced obese (DIO) models.[10]
-
Acclimatization and Fasting: Animals are acclimatized for at least one week. Prior to the test, mice are fasted for 4-6 hours or overnight, with free access to water.[7][11]
-
Compound Administration: this compound or vehicle (e.g., 0.25% methylcellulose) is administered via oral gavage at a specific time (e.g., 60 minutes) before the glucose challenge.[10]
-
Baseline Blood Sample (t=0): A small blood sample is collected from the tail vein to measure baseline blood glucose using a glucometer.[7]
-
Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[8][12]
-
Post-Challenge Blood Sampling: Blood glucose levels are measured from tail vein samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose load.[7][11]
-
Data Analysis: Blood glucose concentrations are plotted over time. The Area Under the Curve (AUC) for glucose excursion is calculated and compared between the vehicle and compound-treated groups to determine efficacy.[12] Plasma samples can also be collected for insulin measurement.[7]
-
Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are often cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: The compound is administered via intravenous (IV) bolus (to determine clearance and volume of distribution) and oral gavage (to determine oral bioavailability).
-
Blood Sampling: Following administration, serial blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[13][14]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent compound (and potentially metabolites) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15]
-
Parameter Calculation: Pharmacokinetic parameters, including Clearance (CL), Volume of Distribution (Vss), Half-life (t1/2), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC), are calculated using non-compartmental analysis software (e.g., WinNonlin).[15][16] Oral bioavailability (%F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Conclusion
The preclinical evaluation of the spiropiperidine this compound revealed a critical disconnect between initial binding/G-protein signaling and functional efficacy. While possessing moderate potency in a calcium mobilization assay, the compound failed to induce glucose-dependent insulin secretion in vitro and lacked any glucose-lowering activity in vivo.[6] Subsequent mechanistic studies identified a short drug-target residence time (<30 min) and a weak β-arrestin signaling profile as key differentiating factors for inactive compounds within this chemical series.[6] This case study underscores the importance of assessing not just binding affinity but also the kinetics of the drug-receptor interaction and potentially biased signaling pathways (G-protein vs. β-arrestin) early in the drug discovery process for GPR40 agonists. These additional assays serve as more accurate predictors of in vivo efficacy and are crucial for the successful development of therapeutic candidates targeting this receptor.[3][6]
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocols.io [protocols.io]
- 8. Glucose Tolerance Test in Mice [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 12. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. currentseparations.com [currentseparations.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
GPR40 (FFAR1) Agonist Target Validation in Metabolic Diseases: An In-depth Technical Guide
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D) and other metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis.[1][2][4][5][6] Its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and stimulates the release of key incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5][7] This dual mechanism offers a powerful approach to improving glycemic control with a reduced risk of hypoglycemia, a common side effect of other anti-diabetic medications.[4][8] This guide provides a comprehensive overview of the target validation for GPR40 agonists, detailing signaling pathways, key preclinical and clinical data, and the experimental protocols used in their evaluation.
GPR40 Signaling and Mechanism of Action
GPR40 activation initiates a cascade of intracellular events that differ slightly between agonist types (partial vs. AgoPAMs) and cell types.
-
In Pancreatic β-Cells: GPR40 primarily couples to the Gαq/11 protein subunit.[6][8] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ levels enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[2][4]
-
In Enteroendocrine L-Cells: Agonist and Positive Allosteric Modulators (AgoPAMs), also referred to as full agonists, can activate both Gαq and Gαs pathways.[5][7][9] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which further promotes the secretion of incretins such as GLP-1, GIP, and PYY.[5][7] These incretins then act on the pancreas to further amplify insulin secretion and also exert effects on appetite suppression via the gut-brain axis.[5][7][9]
Caption: GPR40 signaling pathways in pancreatic β-cells and enteroendocrine cells.
Preclinical Target Validation
The validation of GPR40 as a therapeutic target involves a multi-step process, progressing from in vitro characterization to in vivo efficacy models.
Caption: Standard preclinical workflow for GPR40 agonist validation.
The table below summarizes key in vitro and in vivo data for representative GPR40 agonists.
| Compound | Type | In Vitro Potency (EC₅₀) | In Vivo Model | Key In Vivo Outcome | Reference |
| TAK-875 | Partial Agonist | ~26 nM (Ca²⁺ flux) | Diabetic Rats | Significantly lowered blood glucose | [1] |
| AMG 837 | AgoPAM | ~13 nM (Ca²⁺ flux) | DIO Mice | Improved glucose tolerance, increased GLP-1 | [7] |
| SCO-267 | AgoPAM (Full) | ~30 nM (Ca²⁺ flux) | N-STZ-1.5 Rats | Improved glucose tolerance | [10] |
| DIO Rats | Reduced food intake & body weight, ↑ GLP-1/PYY | [10] | |||
| CDAHFD Mice (NAFLD) | Decreased liver triglycerides, ALT, and fibrosis | [11] | |||
| LY2881835 | Partial Agonist | 15 nM (hGPR40 β-arrestin) | Fatty Zucker Rats | Improved glucose tolerance | [12],[13] |
Clinical Target Validation
Clinical trials have provided robust proof-of-concept for GPR40 agonism in treating T2D, while also highlighting key challenges.
| Compound | Phase | Patient Population | Key Efficacy Outcome | Key Safety Finding | Reference |
| TAK-875 | Phase III | T2D Patients | -1.12% reduction in HbA1c vs. placebo | Terminated due to liver toxicity (ALT >3x ULN in 2.7% of patients) | [7],[5] |
| SCO-267 | Phase I | T2D Patients | Increased plasma GLP-1 (3-5 fold), GIP (30%), PYY (70%); suppressed glucose excursion in OGTT | No β-cell toxicity reported in initial studies | [7] |
The success of TAK-875 in demonstrating glycemic control validated GPR40 as a target, while its failure underscored the critical need to mitigate liver toxicity.[1][5][7] The proposed mechanisms for toxicity include the formation of reactive acyl glucuronide metabolites and inhibition of hepatobiliary transporters.[7][10] Newer generation agonists, such as gut-restricted compounds or those without carboxylic acid groups, aim to avoid these liabilities.[7]
Caption: Dual mechanism of GPR40 agonists for treating type 2 diabetes.
Appendix: Experimental Protocols
A.1 In Vitro Calcium Flux Assay
This assay is a primary high-throughput screen to measure GPR40 activation via the Gαq pathway.
-
Cell Line: HEK293 or CHO cells stably expressing the human GPR40 receptor.
-
Methodology:
-
Cells are seeded into 96- or 384-well black, clear-bottom plates and cultured to confluence.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed.
-
The plate is placed into a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken before the automated addition of test compounds at various concentrations.
-
Fluorescence is monitored in real-time for several minutes following compound addition to detect changes in intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity is plotted against compound concentration to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated.[12]
A.2 In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay validates that a GPR40 agonist can potentiate insulin secretion in a glucose-dependent manner.
-
System: MIN6 pancreatic β-cell line or isolated primary rodent/human pancreatic islets.
-
Methodology:
-
Cells/islets are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose).
-
The pre-incubation buffer is removed, and cells/islets are then incubated for 1-2 hours in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test GPR40 agonist at various concentrations.
-
After the incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Total insulin content can be extracted from the remaining cells/islets using an acid-ethanol solution to normalize secreted insulin.
-
-
Data Analysis: Insulin secretion is expressed as a percentage of total insulin content or ng/islet/hour. The data confirms that the agonist significantly increases insulin secretion in high-glucose conditions but has minimal to no effect in low-glucose conditions.[12][14]
A.3 In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo experiment to assess a compound's effect on glucose disposal in a whole-animal system.
-
Animal Model: C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.
-
Methodology:
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein (Time = -30 min or -60 min).
-
The test compound (GPR40 agonist) or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
After a set pre-treatment period (e.g., 30-60 minutes), another blood sample is taken (Time = 0 min).
-
A glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured immediately using a glucometer. Plasma can also be collected for insulin and GLP-1 analysis.
-
-
Data Analysis: Blood glucose concentration is plotted against time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between vehicle- and compound-treated groups to determine the improvement in glucose tolerance.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Loss of GPR40 in LDL receptor-deficient mice exacerbates high-fat diet-induced hyperlipidemia and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The GPR40 Full Agonist SCO-267 Improves Liver Parameters in a Mouse Model of Nonalcoholic Fatty Liver Disease without Affecting Glucose or Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Role of GPR40 Agonist 6 and Its Progeny in GLP-1 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the G protein-coupled receptor 40 (GPR40) agonist designated as "compound 6," a foundational molecule in the development of a novel class of spiropiperidine-based therapeutics. While agonist 6 itself demonstrated limited biological activity, its structural framework paved the way for optimized compounds with potent glucagon-like peptide-1 (GLP-1) secretagogue effects. This document details the signaling pathways, experimental protocols, and structure-activity relationships that underscore the evolution from a weakly active seed molecule to potent clinical candidates.
Introduction to GPR40 and GLP-1 Secretion
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation by endogenous long-chain fatty acids leads to two key effects:
-
Direct stimulation of glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.
-
Indirect stimulation of insulin secretion via the release of incretin (B1656795) hormones, most notably GLP-1, from enteroendocrine cells in the gut.[1]
GLP-1 enhances insulin secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety, making GPR40 agonists that can effectively stimulate its release particularly attractive for glycemic control and potential weight management benefits.[1]
Agonist 6: A Seed Molecule with Limited Efficacy
Agonist 6 was identified as a spiropiperidine seed molecule with an acceptable initial potency in G protein signaling assays.[1] However, further investigation revealed significant limitations, particularly a disconnect between its ability to mobilize intracellular calcium and its effect on downstream physiological functions.
Quantitative Data for Agonist 6
The initial characterization of agonist 6 relied heavily on in vitro Gαq-mediated signaling assays. As detailed in Table 1, while it showed activity in calcium flux, it failed to translate to cellular or in vivo efficacy.
| Parameter | Assay | Species | Value | Outcome | Reference |
| Potency | Calcium (Ca²⁺) Mobilization | Human | EC₅₀ = 180 nM | Active | [1] |
| Efficacy | Glucose-Dependent Insulin Secretion (GDIS) | Mouse (MIN6 Cells) | — | Inactive | [1] |
| Efficacy | In vivo Glucose Lowering (IPGTT) | Mouse | ED₉₀ > 100 mg/kg | Inactive | [1] |
| Kinetics | Drug-Target Residence Time (τR) | Human | < 30 min | Weak | [1] |
| Signaling | β-Arrestin Recruitment | Human | Low Potency | Weak | [1] |
Table 1: Summary of In Vitro and In Vivo Activity of GPR40 Agonist 6.
The lack of GDIS and in vivo activity, despite moderate potency in the calcium flux assay, suggested that Gαq signaling alone was not a sufficient predictor of the desired therapeutic effect for this chemical series.[1] Direct data on the effect of agonist 6 on GLP-1 secretion is not provided in the primary literature, but its poor in vivo performance and weak β-arrestin signaling make a significant effect unlikely.
From Seed to Lead: The Emergence of GLP-1 Activity
Researchers discovered that for this spiropiperidine series, the β-arrestin signaling pathway was a more accurate predictor of in vivo efficacy, including GLP-1 secretion.[1] By optimizing the structure of agonist 6 to enhance β-arrestin recruitment and prolong the drug-target residence time, subsequent compounds like LY2881835 (compound 1) and LY2922083 (compound 2) were developed. These optimized agonists demonstrated potent, dose-dependent increases in both insulin and GLP-1 secretion in preclinical models.[1]
Quantitative Data for Optimized Agonists
The optimized successors to agonist 6 exhibited dramatically improved pharmacological profiles, leading to robust in vivo activity.
| Compound | hGPR40 Ca²⁺ Flux (EC₅₀) | hGPR40 β-Arrestin (EC₅₀) | GLP-1 Secretion (in vivo) | Glucose Lowering (in vivo) | Reference |
| LY2881835 (1) | 16 nM | 27 nM | Significant Increase | Potent & Durable | [1] |
| LY2922083 (2) | 10 nM | 14 nM | Significant Increase | Potent & Durable | [1] |
| Agonist 6 | 180 nM | Low Potency | Not Reported (Likely Inactive) | Inactive | [1] |
Table 2: Comparative Pharmacology of Agonist 6 and Optimized Successors.
GPR40 Signaling Pathways and Agonist Bias
The differential activity between agonist 6 and its successors highlights the concept of biased agonism. GPR40 can signal through at least two distinct pathways: the canonical Gαq pathway leading to calcium mobilization and a non-G-protein-mediated pathway involving β-arrestin. For this chemical class, potent engagement of both pathways, particularly β-arrestin, was critical for stimulating GLP-1 release and achieving in vivo glucose control.
Caption: GPR40 signaling pathways activated by agonist 6 versus its optimized successors.
Experimental Protocols
The evaluation of the spiropiperidine series involved a cascade of in vitro and in vivo assays. The protocols for the key assays that differentiated agonist 6 from its efficacious successors are detailed below.
Calcium Flux Assay (Initial Screening)
This assay measures the activation of the Gαq signaling pathway by detecting transient increases in intracellular calcium concentration.
-
Cell Line: HEK-293 cells stably expressing human GPR40.
-
Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Test compounds (like agonist 6) are prepared in a suitable buffer and added to the wells using an automated instrument (e.g., a Fluorometric Imaging Plate Reader - FLIPR).
-
Detection: The instrument monitors fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analysis: Dose-response curves are generated by plotting the peak fluorescence signal against the compound concentration to determine the EC₅₀ value.[1]
β-Arrestin Recruitment Assay (Predictive Assay)
This assay measures the recruitment of the β-arrestin protein to the activated GPR40 receptor, a key step in a non-G-protein-mediated signaling pathway.
-
Cell Line: U2OS cells engineered to co-express the GPR40 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Principle: Upon agonist binding and receptor activation, β-arrestin-EA is recruited to the GPR40-ProLink, forcing the complementation of the enzyme and generating a chemiluminescent signal.
-
Procedure: Cells are seeded in 96-well plates. Test compounds are added, followed by a substrate solution.
-
Detection: The plate is incubated at room temperature, and the chemiluminescent signal is read using a plate reader.
-
Analysis: Dose-response curves are generated to determine the EC₅₀ for β-arrestin recruitment, which was found to correlate strongly with in vivo activity for this compound series.[1]
In Vivo GLP-1 Secretion in Rodents
This protocol assesses the ability of a GPR40 agonist to stimulate GLP-1 secretion in a physiological context.
-
Animal Model: Diet-induced obese (DIO) mice, which represent an early model of type 2 diabetes.
-
Administration: Animals are fasted overnight. The test compound (e.g., LY2881835) or vehicle is administered via oral gavage.
-
Blood Sampling: At specified time points post-dose (e.g., 30, 60, 120 minutes), blood samples are collected from the tail vein into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and other anticoagulants.
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
GLP-1 Measurement: Active GLP-1 levels in the plasma are quantified using a commercially available ELISA or a similar high-sensitivity immunoassay.
-
Analysis: Plasma GLP-1 concentrations are compared between the vehicle-treated and compound-treated groups to determine the secretagogue effect.[1]
References
The Emerging Neuroprotective Potential of GPR40 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has garnered significant attention as a therapeutic target for metabolic disorders.[1][2][3][4][5] More recently, a compelling body of preclinical evidence has illuminated its potential role in the central nervous system, particularly in conferring neuroprotection against various pathological insults. This technical guide provides an in-depth overview of the neuroprotective effects of GPR40 agonists, with a focus on the underlying mechanisms of action, experimental validation, and key signaling pathways. While the specific compound "agonist 6" was not identified in the surveyed literature, this guide will focus on well-characterized GPR40 agonists for which neuroprotective data are available, such as TUG-469, to illustrate the therapeutic promise of this target class.
Core Concepts and Mechanism of Action
GPR40 is a Gq protein-coupled receptor that is activated by medium- and long-chain fatty acids.[5][6][7] Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to increased intracellular calcium and the activation of phospholipases.[8] In the context of neuroprotection, GPR40 activation has been shown to modulate several key pathological processes, including neuroinflammation, apoptosis, mitochondrial dysfunction, and impaired autophagy.[9][10][11]
The neuroprotective effects of GPR40 agonists are multifaceted and appear to be context-dependent, with promising results observed in preclinical models of both Parkinson's disease (PD) and Alzheimer's disease (AD).[9][10] In PD models, GPR40 agonism has been demonstrated to protect dopaminergic neurons, improve motor function, and reduce neuroinflammation.[9][11][12] In AD models, GPR40 activation has been linked to reduced amyloid-β (Aβ) plaque burden, improved cognitive performance, and mitigation of mitochondrial dysfunction.[10]
Quantitative Data on GPR40 Agonist Activity
The following tables summarize the available quantitative data for various GPR40 agonists, focusing on their potency and, where available, their efficacy in neuroprotective assays.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Assay Type | Cell Line | Species | EC50 | Reference |
| Tetrazole 6 | Aequorin | CHO | Human | Potent (exact value not specified) | [13] |
| AM-4668 (10) | Aequorin | CHO | Human | Improved potency (exact value not specified) | [2] |
| Cpd-C | Calcium Mobilization (FLIPR) | CHO | Human | Data available in source | [6] |
| TUG-891 | Calcium Flux | CHO | Human | < 0.2 µM (for GPR120) | [7] |
| Compound 10k | Calcium Flux | CHO | Human | 57.6 nM (for GPR120) | [7] |
| Compound 14d | Calcium Flux | CHO | Mouse | 83.2 nM (for GPR120), 12.7 µM (for GPR40) | [7] |
Table 2: Preclinical Neuroprotective Efficacy of GPR40 Agonists
| Agonist | Disease Model | Species | Key Findings | Reference |
| TUG-469 | 6-OHDA-induced Parkinson's Disease | Mouse | Improved motor function, preserved dopaminergic neurons, attenuated microgliosis and astrogliosis. | [9][11][12] |
| TUG-469 | α-synuclein fibril-induced Parkinson's Disease | Mouse | Reduced pSer129 α-synuclein levels, decreased microgliosis and astrogliosis. | [9][11] |
| TUG-469 | 5xFAD Alzheimer's Disease | Mouse | Improved cognitive performance, reduced Aβ plaque burden. | [10] |
| TUG-469 | Amyloid-β oligomer (AβO)-induced neurotoxicity | Primary hippocampal neurons | Restored mitochondrial integrity and membrane potential, reduced reactive oxygen species (ROS) production. | [10] |
Key Signaling Pathways in GPR40-Mediated Neuroprotection
The neuroprotective effects of GPR40 agonists are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified in the literature.
GPR40-Mediated Regulation of the NLRP3 Inflammasome
Activation of GPR40 has been shown to suppress the NLRP3 inflammasome, a key driver of neuroinflammation in neurodegenerative diseases. This is thought to occur through the modulation of MAPK activation and autophagy-related genes.[11]
Caption: GPR40 signaling pathway leading to the inhibition of the NLRP3 inflammasome.
GPR40-p38-BDNF Neurogenic and Neuroprotective Pathway
In addition to its anti-inflammatory effects, GPR40 activation promotes neurogenesis and neuronal survival through a p38- and brain-derived neurotrophic factor (BDNF)-dependent mechanism.[14]
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. Collection - Optimization of GPR40 Agonists for Type 2 Diabetes - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 agonist ameliorates neurodegeneration and motor impairment by regulating NLRP3 inflammasome in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40 agonist ameliorates neurodegeneration by regulating mitochondria dysfunction and NLRP3 inflammasome in Alzheimer's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR40 as a promising new target for Parkinson’s disease | BioWorld [bioworld.com]
- 12. GPR40 agonist ameliorates neurodegeneration and motor impairment by regulating NLRP3 inflammasome in Parkinson's disease animal models. | Read by QxMD [read.qxmd.com]
- 13. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GPR40 Agonists and Their Impact on Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: GPR40 as a Therapeutic Target
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][4][5][6] This activation plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][7] Beyond its effects on insulin, emerging evidence highlights the significant role of GPR40 activation in appetite regulation and body weight control, primarily through the stimulation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5][8][9] This guide provides a comprehensive overview of the mechanisms by which GPR40 agonists influence appetite, supported by preclinical data, experimental methodologies, and signaling pathway visualizations.
Mechanism of Action: GPR40-Mediated Appetite Suppression
The influence of GPR40 agonists on appetite is not a direct central nervous system effect but is largely mediated by the secretion of gut hormones, which in turn signal to the brain to induce satiety.
Stimulation of GLP-1 Secretion
The primary mechanism by which GPR40 agonists regulate appetite is through the stimulation of GLP-1 secretion from enteroendocrine L-cells in the gut.[4][5][9] GLP-1 is a well-established incretin hormone with known anorectic effects. GPR40 agonists, particularly a class known as AgoPAMs (agonists also capable of acting as positive allosteric modulators), act as full agonists to stimulate the secretion of both insulin and GLP-1.[8][9]
The secreted GLP-1 then acts on its receptors (GLP-1R) located on vagal afferent neurons.[4][5][10] This activation of the vagal nerve sends satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, leading to a reduction in food intake.[10] Additionally, GPR40 activation can also induce the secretion of other gut hormones like peptide YY (PYY) and cholecystokinin (B1591339) (CCK), which also contribute to appetite suppression.[4][5][10]
GPR40 Signaling Pathway
Upon binding of an agonist, GPR40 couples primarily to the Gαq subunit of the G protein.[3][4] This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 stimulates the release of intracellular calcium (Ca2+), which is a key trigger for the exocytosis of GLP-1-containing granules from L-cells.[1] Some GPR40 agonists, particularly AgoPAMs, can also couple to Gαs, further amplifying the signal.[4][5]
Preclinical Evidence: Impact on Food Intake and Body Weight
Numerous preclinical studies in diet-induced obese (DIO) animal models have demonstrated the efficacy of GPR40 agonists in reducing food intake and body weight.
Quantitative Data from Preclinical Studies
| Compound Class | Animal Model | Duration | Key Findings on Food Intake & Body Weight | Reference |
| GPR40 AgoPAM | DIO Mice | Acute & Chronic | Significantly reduced acute and chronic food intake and body weight.[8][9] | [8][9] |
| GPR40 AgoPAM | DIO Mice | Chronic | Weight loss accompanied by a significant reduction in gastric motility.[8] | [8] |
| GPR40 Full Agonist (T-3601386) | DIO Mice | Chronic | Reduced food intake and body weight.[10] | [10] |
| GPR40 AgoPAM + DPP-IV inhibitor | DIO Mice | Chronic | Synergistically decreased food intake and body weight.[8] | [8] |
Role of GLP-1R and GPR40 in Anorectic Effects
The critical role of both GPR40 and the GLP-1 receptor in mediating these effects has been confirmed through studies using knockout mice. In both GPR40 and GLP-1 receptor-null mice, the anorectic and weight-lowering effects of GPR40 AgoPAMs were abolished, demonstrating that the signaling pathway is dependent on both receptors.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the effects of GPR40 agonists on appetite regulation.
In Vivo Food Intake and Body Weight Studies
-
Animals: Typically, male diet-induced obese (DIO) C57BL/6 mice are used. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Housing: Animals are individually housed in metabolic cages that allow for automated monitoring of food and water intake.
-
Acclimation: Mice are acclimated to the cages and vehicle administration (e.g., oral gavage) for several days before the study begins.
-
Compound Administration: The GPR40 agonist or vehicle is administered orally at a specific dose.
-
Measurements:
-
Acute Food Intake: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-dose.
-
Chronic Food Intake and Body Weight: For chronic studies, compounds are administered daily for several weeks. Food intake and body weight are measured daily.
-
-
Data Analysis: Data are typically analyzed using a repeated-measures ANOVA or t-test to compare the treatment group to the vehicle control group.
GLP-1 Secretion Assay
-
Animals: Lean or DIO mice are fasted overnight.
-
Compound Administration: The GPR40 agonist or vehicle is administered orally.
-
Blood Sampling: At a specified time point post-dose (e.g., 15-30 minutes), blood is collected from the tail vein or via cardiac puncture into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation.
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
GLP-1 Measurement: Active GLP-1 levels in the plasma are quantified using a commercially available ELISA kit.
-
Data Analysis: GLP-1 concentrations are compared between treatment and vehicle groups using a t-test or ANOVA.
Gastric Emptying Study
-
Animals: Mice are fasted for a specific period (e.g., 4 hours).
-
Compound Administration: The GPR40 agonist or vehicle is administered.
-
Meal Administration: A non-caloric, non-absorbable dye (e.g., phenol (B47542) red) mixed with methylcellulose (B11928114) is administered orally.
-
Stomach Collection: At a specific time point after the dye administration (e.g., 20 minutes), mice are euthanized, and their stomachs are collected.
-
Dye Quantification: The amount of phenol red remaining in the stomach is measured spectrophotometrically.
-
Calculation: Gastric emptying is calculated as the percentage of the dye that has emptied from the stomach compared to a control group euthanized immediately after dye administration.
The Gut-Brain Axis in GPR40-Mediated Satiety
The anorectic effect of GPR40 agonists is a clear example of the gut-brain axis in action. The communication is initiated in the gut with the secretion of GLP-1, which then travels via the vagal nerve to the brainstem, ultimately resulting in the sensation of fullness and a reduction in the motivation to eat.
Conclusion and Future Directions
GPR40 agonists represent a novel therapeutic strategy for type 2 diabetes with the added benefit of promoting weight loss.[8][9] Their mechanism of action, centered on the stimulation of GLP-1 secretion and subsequent activation of the gut-brain axis, provides a powerful means of regulating appetite. While early GPR40 agonists like fasiglifam (B1672068) (TAK-875) were discontinued (B1498344) due to liver toxicity concerns, the development of newer agonists with improved safety profiles continues.[4][11] Further research focusing on gut-restricted GPR40 agonists could potentially mitigate systemic side effects while preserving the beneficial effects on glucose homeostasis and appetite control.[4][5] The synergistic effects observed when combining GPR40 agonists with DPP-IV inhibitors also suggest promising avenues for combination therapies in the management of metabolic disorders.[8]
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. physoc.org [physoc.org]
- 8. GPR40 reduces food intake and body weight through GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptors and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPR40 Agonist 6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] This receptor is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[4][5][6] Activation of GPR40 by agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS) and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2][6][7] This dual mechanism of action makes GPR40 agonists an attractive therapeutic strategy for improving glycemic control.[6] GPR40 agonist "6" is a small molecule designed to modulate the activity of this receptor. These application notes provide detailed protocols for the in vitro characterization of GPR40 agonist 6 in cell culture systems.
Mechanism of Action
GPR40 is a G protein-coupled receptor that, upon activation by agonists like compound 6, primarily couples to the Gαq subunit of heterotrimeric G proteins.[5][8][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a key signal for insulin granule exocytosis from pancreatic β-cells.[2][4][6][8]
Some GPR40 agonists, known as AgoPAMs (Agonist and Positive Allosteric Modulators), can also activate the Gαs pathway, leading to the production of cyclic AMP (cAMP).[7][9][10] This can further enhance incretin secretion.[7][10] The specific signaling profile of agonist 6, particularly its potential for Gαs coupling, should be determined experimentally.
Signaling Pathway Diagram
Caption: GPR40 signaling pathways activated by agonists.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Not Specified | EC50 | 180 nM | [11] |
| Glucose-Dependent Insulin Secretion (GDIS) | Not Specified | Activity | Inactive | [11] |
| Drug-Target Residence Time | Not Specified | τR | < 30 min | [11] |
Experimental Protocols
Here are detailed protocols for key in vitro assays to characterize this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.
Experimental Workflow Diagram
Caption: Workflow for the intracellular calcium mobilization assay.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Probenecid (B1678239): Anion transport inhibitor to prevent dye leakage.
-
Test Compound: this compound.
-
Control Agonist: A known GPR40 agonist (e.g., linoleic acid).
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence Plate Reader: With kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: The day before the assay, seed the GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing probenecid (final concentration usually 2.5 mM).[12]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[12]
-
Calcium Mobilization Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a stable baseline, add the prepared compound dilutions to the respective wells.
-
Continue recording the fluorescence signal for a period sufficient to capture the peak response (typically 1-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Normalize the data to the baseline and the maximum response of a control agonist. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a direct measure of Gαq pathway activation by quantifying the accumulation of IP1, a downstream metabolite of IP3.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human GPR40.[13]
-
Assay Kit: A commercial IP-One HTRF assay kit or similar.
-
Test Compound: this compound.
-
Control Agonist: A known GPR40 agonist.
-
Cell Culture Medium and Microplates: As described for the calcium mobilization assay.
Procedure:
-
Cell Plating: Seed GPR40-expressing HEK293 cells in a suitable microplate and incubate overnight.
-
Compound Stimulation: On the day of the assay, remove the culture medium and add the stimulation buffer provided in the assay kit, containing serial dilutions of this compound or a control agonist.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.
-
Incubate for the specified time at room temperature to allow for the detection reaction to occur.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the IP1 concentration for each well based on a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a functional assay to assess the ability of this compound to potentiate insulin secretion in the presence of glucose in pancreatic β-cell lines.
Materials and Reagents:
-
Cell Line: MIN6 or HIT-T15 insulinoma cells.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with high glucose for MIN6).
-
Krebs-Ringer Bicarbonate Buffer (KRBB): Supplemented with HEPES and 0.1% BSA.
-
Glucose Solutions: Prepare KRBB with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Test Compound: this compound.
-
Insulin ELISA Kit: For quantifying insulin in the supernatant.
Procedure:
-
Cell Plating: Seed MIN6 or HIT-T15 cells in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with a glucose-free KRBB. Then, pre-incubate the cells in KRBB containing low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB containing either low or high glucose, with and without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Compare the insulin secretion in the presence of the agonist to the vehicle control at both low and high glucose concentrations.
References
- 1. physoc.org [physoc.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of GPR40 Agonist 6 for Glucose Tolerance Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a clinically validated therapeutic target for Type 2 Diabetes.[1][2] It is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[3][4][5] Activation of GPR40 by its endogenous ligands (long-chain fatty acids) or synthetic agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS) and can promote the release of incretin (B1656795) hormones like GLP-1.[3][6] This dual mechanism makes GPR40 agonists a subject of significant interest for improving glycemic control.
These application notes provide a comprehensive overview of the considerations and protocols for evaluating GPR40 agonists in vivo using glucose tolerance tests. A specific focus is placed on "GPR40 agonist 6," with critical findings from the literature presented, followed by generalized protocols applicable to other potent GPR40 agonists.
Critical Findings on this compound
A key consideration for any in vivo study is the compound's demonstrated in vitro and in vivo activity. Research published in the Journal of Medicinal Chemistry investigated a series of GPR40 agonists, including a compound designated as 6 . The study revealed a significant disconnect between its activity in a calcium mobilization assay and its efficacy in functional assays for glucose control.
Specifically, GPR40 agonist 6 was found to be inactive in both cell-based glucose-dependent insulin secretion (GDIS) studies and in vivo Intraperitoneal Glucose Tolerance Tests (IPGTT) in mice, with an ED₉₀ > 100 mg/kg.[7] This lack of efficacy was correlated with a short drug-target residence time (τR < 30 min).[7]
Data Summary: Efficacy of this compound The following table summarizes the reported in vitro and in vivo data for compound 6 compared to an active analog, compound 4 , from the same study.[7]
| Compound | Ca²⁺ Mobilization EC₅₀ (nM) | Cell-Based GDIS Activity | In Vivo IPGTT Efficacy (ED₉₀) |
| Agonist 6 | 180 | Inactive | > 100 mg/kg |
| Agonist 4 | 160 | Active | 29.4 mg/kg |
Given this information, proceeding with in vivo glucose tolerance tests for GPR40 agonist 6 is not recommended. The following protocols are provided as a detailed guide for testing other, validated GPR40 agonists.
GPR40 Signaling Pathway
GPR40 activation primarily initiates a Gαq-mediated signaling cascade. However, some agonists, particularly a class known as ago-allosteric modulators (AgoPAMs), can also engage Gαs signaling, leading to distinct downstream effects.[2][6]
Experimental Protocols for In Vivo Glucose Tolerance Tests
The following are generalized protocols for Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Glucose Tolerance Tests (IPGTT) in mice, adapted for the evaluation of a GPR40 agonist.
Materials and Reagents
-
Test GPR40 Agonist
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
D-Glucose (Sterile 20% solution in saline recommended)[8][9]
-
Glucometer and test strips
-
Animal scale
-
Oral gavage needles (for OGTT)
-
Syringes and needles for IP injection
-
Blood collection tubes (e.g., EDTA or heparin-coated capillaries)
-
Centrifuge
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Detailed Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of an orally administered GPR40 agonist on glucose disposal.[10][11][12]
-
Animal Preparation:
-
Dosing Solutions:
-
Prepare the GPR40 agonist at the desired concentrations in the chosen vehicle. Ensure it is well-suspended.
-
Prepare a sterile 20% D-glucose solution for the glucose challenge.
-
-
Procedure:
-
Record the body weight of each fasted mouse to calculate individual dosages.
-
At t=-60 minutes, take a baseline blood glucose reading (t=0 for the drug administration period) from a small tail snip using a glucometer.
-
Immediately after the baseline reading, administer the GPR40 agonist or vehicle via oral gavage. A typical administration volume is 5-10 mL/kg.
-
At t=0 minutes (60 minutes after drug administration), administer the glucose bolus (typically 1.5 g/kg or 2 g/kg) via oral gavage.[11][13]
-
Measure blood glucose from the tail at subsequent time points: 15, 30, 60, 90, and 120 minutes after the glucose challenge.[11]
-
(Optional) At each time point, additional blood may be collected in anticoagulant-coated tubes for later analysis of plasma insulin levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values between the vehicle and agonist-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test or a t-test).
-
Detailed Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is useful when bypassing gut-mediated effects (like incretin secretion) is desired, focusing more on the direct action on pancreatic β-cells.[8][9][14]
-
Animal Preparation:
-
Procedure:
-
Record the body weight of each fasted mouse.
-
At t=-60 minutes (or other appropriate pre-treatment time based on compound pharmacokinetics), administer the GPR40 agonist or vehicle, typically via oral gavage or intraperitoneal (IP) injection.
-
At t=0 minutes, take a baseline blood glucose reading from a tail snip.
-
Immediately administer the glucose bolus (typically 2 g/kg) via IP injection.[8][9] The injection volume for a 20% glucose solution is 10 µL per gram of body weight.[8][9]
-
Measure blood glucose from the tail at 15, 30, 60, and 120 minutes post-glucose injection.[9][15]
-
-
Data Analysis:
-
Perform data analysis as described for the OGTT, plotting the glucose excursion and calculating the AUC.
-
Representative Data for an Active GPR40 Agonist
To provide a reference for expected outcomes with an active GPR40 agonist, the table below presents representative data from an OGTT study in wild-type mice using the agonist AM-1638.[10]
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle | - | 25,000 ± 1,500 | - |
| AM-1638 | 10 | 18,500 ± 1,200 | ~26% |
| AM-1638 | 30 | 14,000 ± 1,100 | ~44% |
| AM-1638 | 60 | 11,500 ± 950 | ~54% |
Note: Data are illustrative, adapted from published findings, and represent typical dose-dependent improvements in glucose tolerance.
These protocols and notes should serve as a comprehensive guide for researchers planning to evaluate novel GPR40 agonists in preclinical models of glucose metabolism.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mmpc.org [mmpc.org]
- 9. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mmpc.org [mmpc.org]
- 13. protocols.io [protocols.io]
- 14. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
Optimal dosage and administration of GPR40 agonist 6 in mouse models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal in vivo administration and evaluation of the GPR40 agonist, referred to herein as Compound 6, in mouse models of metabolic research. The included methodologies and data are intended to guide researchers in designing and executing experiments to assess the therapeutic potential of GPR40 agonists.
GPR40 Signaling Pathway
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS). Upon binding of an agonist, such as Compound 6, GPR40 primarily couples to the Gαq subunit of the G protein complex. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in potentiating the exocytosis of insulin-containing granules from pancreatic β-cells.
Caption: this compound signaling cascade.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound and other relevant agonists in mouse models.
Table 1: Dose-Response of this compound on Blood Glucose in ICR Mice
| Dosage (mg/kg) | Route of Administration | Blood Glucose AUC (0-60 min) | Percent Reduction vs. Vehicle |
| 0 (Vehicle) | Oral Gavage | 100% (normalized) | 0% |
| 10 | Oral Gavage | Lower than vehicle | Data not specified |
| 30 | Oral Gavage | Significantly lower than vehicle | Data not specified |
| 100 | Oral Gavage | Significantly lower than vehicle | Data not specified |
| Note: A graph in the source publication indicates a dose-dependent decrease in blood glucose levels and the corresponding Area Under the Curve (AUC)[1]. Specific numerical values for AUC were not provided in the abstract. |
Table 2: Pharmacokinetic Parameters of Selected GPR40 Agonists in Mice
| Compound | Dosage (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | Oral Bioavailability (%) |
| Compound 6 | 30 | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
| LY2881835 | 10 | Oral | ~1500 | ~1 | ~4 | Not Reported |
| AM-1638 | 60 | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
| MK-2305 | 30 | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
| *Note: Specific pharmacokinetic data for "Compound 6" is not readily available in the public domain. Data for other GPR40 agonists are provided for reference. |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound, as well as a key efficacy study, are provided below.
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of a suspension of Compound 6 for oral gavage in mice.
Materials:
-
This compound
-
Vehicle solution: 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, straight or curved)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of vehicle, heat 50 mL of sterile water to 60-80°C.
-
Slowly add 0.5 g of methylcellulose while stirring to create a uniform suspension.
-
Add 50 mL of cold sterile water and continue to stir until the solution becomes clear.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Store the vehicle at 4°C.
-
-
Compound 6 Suspension Preparation:
-
Weigh the required amount of Compound 6 based on the desired dosage and number of animals.
-
Add the appropriate volume of the vehicle to the compound in a microcentrifuge tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the suspension fresh on the day of the experiment.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the side of the mouth and gently advance it over the tongue into the esophagus.
-
Slowly administer the prepared suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the effect of this compound on glucose tolerance in mice.
Experimental Workflow Diagram:
Caption: Oral Glucose Tolerance Test workflow.
Materials:
-
Fasted mice (e.g., C57BL/6J or ICR)
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Pipettes
-
Timer
Procedure:
-
Animal Preparation:
-
Fast the mice for 6 hours before the experiment, with free access to water.
-
-
Compound Administration:
-
Administer this compound or vehicle via oral gavage as described in Protocol 1. A common dose for initial studies is 30 mg/kg.
-
-
Waiting Period:
-
Wait for 60 minutes to allow for compound absorption.
-
-
Baseline Blood Glucose:
-
At t=0 min, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
-
Glucose Challenge:
-
Immediately after the baseline reading, administer the 20% glucose solution via oral gavage at a dose of 2 g/kg.
-
-
Blood Sampling:
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect of Compound 6 on glucose tolerance.
-
References
GPR40 Agonist 6: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of GPR40 agonist 6 (Compound 7a) for use in in vitro assays. This document includes key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and a diagram of the GPR40 signaling pathway.
Introduction to this compound
This compound (also known as Compound 7a) is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2] Its activation by agonists like this compound makes it a promising therapeutic target for type 2 diabetes.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 1798751-25-3 |
| Appearance | Solid, white to off-white |
GPR40 Signaling Pathway
GPR40 activation by an agonist initiates a signaling cascade that leads to the potentiation of glucose-stimulated insulin secretion. The primary pathway involves the coupling of GPR40 to the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ is a key signal for the exocytosis of insulin-containing granules. Some synthetic agonists have also been shown to induce Gs-coupled signaling, leading to the production of cyclic AMP (cAMP), which can also contribute to insulin secretion.
References
Application Notes and Protocols for High-Throughput Screening Assays to Identify GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes mellitus.[1][2] Predominantly expressed on pancreatic β-cells, its activation by endogenous long-chain free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for novel anti-diabetic drugs with a reduced risk of hypoglycemia.[4] High-throughput screening (HTS) plays a pivotal role in identifying novel GPR40 agonists from large compound libraries. This document provides detailed application notes and protocols for three commonly employed HTS assays for GPR40 agonist discovery: Calcium Mobilization, IP-One HTRF, and GTPγS Binding assays.
GPR40 Signaling Pathways
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of GPR40 to the Gαq subunit of the heterotrimeric G-protein.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]
Recent studies have revealed that GPR40 can also exhibit biased agonism, coupling to other signaling pathways depending on the ligand. Some synthetic agonists have been shown to promote GPR40 coupling to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] Furthermore, GPR40 can also signal through a G-protein-independent pathway involving the recruitment of β-arrestin.[7] This biased agonism adds a layer of complexity to GPR40 pharmacology and provides opportunities for the development of agonists with distinct signaling profiles and potentially improved therapeutic outcomes.
Data Presentation: Quantitative Comparison of GPR40 Agonists
The following tables summarize the potency (EC50) of various GPR40 agonists determined by different HTS assays. These values are indicative and can vary based on the specific cell line and assay conditions.
Table 1: Potency of GPR40 Agonists in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| TAK-875 | HEK293 | 33 | [4] |
| AM-1638 | CHO | 6 | [4] |
| AM-837 | CHO | 25 | [4] |
| Linoleic Acid | CHO | 5,100 | [4] |
Table 2: Potency of GPR40 Agonists in IP-One HTRF Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| TAK-875 | COS-7 | ~100 | [6] |
| AM-1638 | COS-7 | ~10 | [6] |
| AM-5262 | COS-7 | ~3 | [8] |
Table 3: HTS Assay Validation Parameters
| Assay Type | Positive Control | Z'-Factor | Signal to Background (S/B) |
| Calcium Mobilization | TAK-875 (10 µM) | 0.72 | >10 |
| IP-One HTRF | AM-1638 (1 µM) | ≥ 0.6 | >5 |
| GTPγS Binding | Linoleic Acid (10 µM) | > 0.5 | >2 |
Note: Z'-factor is a statistical indicator of assay quality, where a value > 0.5 is considered excellent for HTS.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation. It is a robust and widely used primary screening assay due to its high signal-to-background ratio and amenability to automation.[9]
Protocol for 384-well format:
-
Cell Plating:
-
Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.[10]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium 5) in assay buffer (e.g., HBSS with 20 mM HEPES) containing probenecid.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with test compounds and controls (e.g., a known GPR40 agonist and vehicle) at 4x the final desired concentration.
-
Place the cell plate and compound plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler adds 10 µL of compound solution to the cell plate.
-
Immediately measure the fluorescence intensity kinetically for 60-120 seconds.[9]
-
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The Homogeneous Time-Resolved Fluorescence (HTRF) format provides a robust, non-radioactive method suitable for HTS.[11]
Protocol for 384-well format:
-
Cell Plating:
-
Seed GPR40-expressing cells into a white, low-volume 384-well plate at a density of 10,000-15,000 cells per well in 5 µL of culture medium.[12]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Stimulation:
-
Add 2.5 µL of test compounds or controls diluted in stimulation buffer (containing LiCl) to the cell plate.
-
Incubate for 30-60 minutes at 37°C.[12]
-
-
Detection:
-
Add 2.5 µL of IP1-d2 conjugate followed by 2.5 µL of anti-IP1 cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The signal is inversely proportional to the amount of IP1 produced.[13]
-
GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[14]
Protocol for 96-well filter plate format:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing GPR40.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Reaction and Detection:
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.[15]
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]
-
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for GPR40 Agonist 6 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes. It is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS). GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of insulin release in a glucose-dependent manner. This glucose dependency makes GPR40 agonists attractive therapeutic candidates with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.
GPR40 agonist 6 is a potent and selective synthetic agonist of GPR40. These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to investigate its effects on ion channel activity and cellular excitability in pancreatic β-cells.
This compound: Properties and Characteristics
This compound, also referred to as compound 7a in some literature, is a small molecule agonist with high potency and selectivity for the GPR40 receptor.[1] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1798751-25-3 | [2][3][4][5] |
| Molecular Formula | C20H19NO4 | [2] |
| Molecular Weight | 337.37 g/mol | [2] |
| EC50 | 0.058 µM | [1] |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as this compound initiates a signaling cascade primarily through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ is a key event that modulates the activity of various ion channels and ultimately enhances insulin exocytosis.
Experimental Protocols
The following protocols are designed for whole-cell patch-clamp recordings in MIN6 cells, a common model for studying pancreatic β-cell physiology. These can be adapted for other relevant cell types, such as primary β-cells or HEK293 cells stably expressing GPR40.
Cell Culture
MIN6 cells should be cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum, and penicillin/streptomycin. For electrophysiological recordings, cells are plated on glass coverslips and used within 1-4 days.
Solutions
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~310 mOsm
Internal (Pipette) Solution (in mM):
-
120 K-gluconate
-
20 KCl
-
5 MgCl2
-
5 EGTA
-
10 HEPES
-
4 ATP-Mg
-
0.3 GTP-Na
-
pH adjusted to 7.2 with KOH
-
Osmolarity adjusted to ~290 mOsm
Protocol 1: Current-Clamp Recording of Membrane Potential
This protocol is used to measure changes in the resting membrane potential and electrical activity of the cell in response to this compound.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.
-
Switch to Current-Clamp Mode: Set the amplifier to current-clamp mode (I=0) to record the membrane potential.
-
Baseline Recording: Record a stable baseline membrane potential for 2-3 minutes in the external solution.
-
Application of this compound: Perfuse the cells with the external solution containing this compound at a suitable concentration (e.g., starting with the EC50 of 0.058 µM and then a range of concentrations such as 0.1 µM, 1 µM, and 10 µM).
-
Record Response: Record the changes in membrane potential. GPR40 activation is expected to cause membrane depolarization.
-
Washout: Perfuse with the external solution to wash out the agonist and allow the membrane potential to return to baseline.
Protocol 2: Voltage-Clamp Recording of KATP Channels
This protocol is designed to investigate the effect of this compound on ATP-sensitive potassium (KATP) channels.
-
Establish Whole-Cell Configuration: As described in Protocol 1.
-
Set Holding Potential: In voltage-clamp mode, hold the membrane potential at -70 mV.
-
Voltage Protocol: Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit KATP channel currents.
-
Baseline Recording: Record baseline KATP currents.
-
Application of this compound: Perfuse with the external solution containing this compound.
-
Record Response: Record the currents during agonist application. GPR40 activation may lead to a reduction in KATP channel activity.
-
Washout: Wash out the agonist and record the recovery of the current.
Protocol 3: Voltage-Clamp Recording of L-type Ca2+ Channels
This protocol is to assess the modulation of voltage-gated L-type calcium channels by this compound.
-
Modified Solutions:
-
External Solution: Use a Ba2+ containing solution to enhance Ca2+ channel currents and block K+ channels (in mM): 110 NaCl, 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution: Use a Cs+-based solution to block K+ channels (in mM): 120 Cs-gluconate, 20 CsCl, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
-
Establish Whole-Cell Configuration: As previously described.
-
Set Holding Potential: Hold the membrane potential at -80 mV.
-
Voltage Protocol: Apply a depolarizing step to 0 mV for 200 ms (B15284909) to activate L-type Ca2+ channels.
-
Baseline Recording: Record baseline Ca2+ channel currents.
-
Application of this compound: Perfuse with the Ba2+ external solution containing this compound.
-
Record Response: Record the Ca2+ channel currents. GPR40 activation may potentiate these currents.
-
Washout: Wash out the agonist and record the recovery.
Experimental Workflow
The following diagram illustrates a typical workflow for a patch-clamp experiment using this compound.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. Below is a template for summarizing the effects of this compound.
Table 1: Effect of this compound on Resting Membrane Potential
| Concentration (µM) | Baseline RMP (mV) | RMP with Agonist 6 (mV) | Change in RMP (mV) | n |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 |
Table 2: Effect of this compound on KATP Channel Current
| Concentration (µM) | Baseline Current (pA) at -100mV | Current with Agonist 6 (pA) | % Inhibition | n |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 |
Table 3: Effect of this compound on L-type Ca2+ Channel Current
| Concentration (µM) | Baseline Peak Current (pA) | Peak Current with Agonist 6 (pA) | % Potentiation | n |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 |
Data should be analyzed using appropriate statistical methods to determine the significance of the observed effects. Dose-response curves can be generated to determine the EC50 or IC50 of this compound for its effects on different ion channels.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology studies. By following these protocols, researchers can effectively characterize the electrophysiological effects of this potent GPR40 agonist on pancreatic β-cells, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for type 2 diabetes.
References
Application Notes and Protocols for GPR40 Agonist 6 in Primary Human Islet Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Expressed predominantly in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][4][5][6][7] Synthetic agonists targeting GPR40 have been developed to harness this glucose-dependent insulinotropic effect, offering a potential therapeutic avenue with a reduced risk of hypoglycemia.[5][7]
This document provides detailed application notes and protocols for the characterization of a GPR40 agonist, referred to herein as "Agonist 6," in primary human islet studies. It is important to note that "Agonist 6" may refer to different compounds in various research contexts. For instance, one publication identifies a "compound 6" that, despite showing activity in calcium mobilization assays, was found to be inactive in promoting glucose-dependent insulin secretion.[8] Therefore, the following protocols are presented as a general framework for evaluating any GPR40 agonist in primary human islets, with example data provided for well-characterized agonists from the literature.
I. GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade primarily through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.[4][5][9] Some GPR40 agonists may also engage other signaling pathways, such as Gαs or β-arrestin, which can contribute to their overall efficacy.[8]
II. Quantitative Data Summary
The following tables summarize hypothetical and representative data for a potent GPR40 agonist in primary human islets. Researchers should replace this with their own experimental data for Agonist 6.
Table 1: In Vitro Potency of a Representative GPR40 Agonist
| Assay Type | Cell Type | Parameter | Value |
| Calcium Mobilization | HEK293-hGPR40 | EC₅₀ | 50 nM |
| Inositol Monophosphate | CHO-hGPR40 | EC₅₀ | 75 nM |
| Glucose-Stimulated Insulin Secretion | Primary Human Islets | EC₅₀ (at 16.7 mM Glucose) | 100 nM |
Table 2: Effect of a Representative GPR40 Agonist on Glucose-Stimulated Insulin Secretion (GSIS) in Primary Human Islets
| Condition | Glucose (mM) | Agonist Concentration (nM) | Insulin Secretion (Fold Change vs. Basal) |
| Basal | 2.8 | 0 | 1.0 ± 0.1 |
| Stimulated | 16.7 | 0 | 3.5 ± 0.4 |
| Stimulated + Agonist | 16.7 | 10 | 4.8 ± 0.5 |
| Stimulated + Agonist | 16.7 | 100 | 6.2 ± 0.6 |
| Stimulated + Agonist | 16.7 | 1000 | 6.5 ± 0.7 |
III. Experimental Protocols
The following are detailed protocols for key experiments to characterize GPR40 agonists in primary human islets.
A. Protocol for Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR40 agonist to potentiate insulin secretion in the presence of low and high glucose concentrations.
Materials:
-
Primary human islets
-
Culture medium (e.g., CMRL-1066) supplemented with 10% FBS, 1% penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, pH 7.4
-
KRBH with 2.8 mM glucose (low glucose)
-
KRBH with 16.7 mM glucose (high glucose)
-
GPR40 Agonist 6 stock solution (in DMSO)
-
Acid-ethanol (0.18 M HCl in 70% ethanol)
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Recovery: Upon receipt, culture human islets overnight in supplemented culture medium at 37°C in a 5% CO₂ incubator to allow for recovery from shipping and isolation stress.
-
Pre-incubation: Hand-pick islets of similar size into a dish. Wash the islets with KRBH and then pre-incubate in KRBH with 2.8 mM glucose for 60 minutes at 37°C to bring insulin secretion to a basal level.
-
Basal Secretion (Low Glucose): Transfer batches of 10-15 size-matched islets into tubes. Add 500 µL of KRBH with 2.8 mM glucose (containing vehicle, e.g., 0.1% DMSO). Incubate for 60 minutes at 37°C.
-
Supernatant Collection 1: After incubation, gently centrifuge the tubes to pellet the islets. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Secretion (High Glucose +/- Agonist): To the islet pellets, add 500 µL of KRBH with 16.7 mM glucose, either with vehicle or with varying concentrations of Agonist 6. Incubate for 60 minutes at 37°C.
-
Supernatant Collection 2: Repeat step 4 to collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Content: Lyse the remaining islets by adding 500 µL of acid-ethanol and store at -20°C. This will be used to measure the total insulin content.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysate using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total insulin content for each sample. Express the results as a fold change over the basal secretion.
B. Protocol for Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
Dispersed human islet cells or intact islets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound stock solution
-
Fluorescence plate reader or microscope with imaging system
Procedure:
-
Cell Preparation: If using dispersed cells, allow them to attach to the bottom of a black-walled, clear-bottom 96-well plate. If using intact islets, they can be loaded with dye in suspension before being placed in the plate.
-
Dye Loading: Incubate the cells/islets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells/islets twice with HBSS to remove excess dye.
-
Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for 2-5 minutes.
-
Agonist Addition: Add varying concentrations of Agonist 6 to the wells. For plate reader-based assays, this can be done using an automated injection system.
-
Fluorescence Measurement: Immediately after agonist addition, continuously measure the change in fluorescence intensity over time (typically for 5-10 minutes). For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F₀ for Fluo-4). Plot the peak response against the agonist concentration to determine the EC₅₀.
IV. Concluding Remarks
The protocols and data presentation formats provided herein offer a robust framework for the preclinical evaluation of GPR40 agonists in primary human islets. It is crucial for researchers to meticulously document their specific methodologies and to interpret their findings in the context of the broader GPR40 literature. Given the therapeutic potential of GPR40 agonism, a thorough in vitro characterization in a physiologically relevant system such as primary human islets is an indispensable step in the drug development process.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GPR40 Agonist 6 as a Chemical Probe for FFAR1 Research
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] It is highly expressed in pancreatic β-cells and, upon activation by medium to long-chain fatty acids, potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][3][4][5] This glucose-dependent mechanism of action makes GPR40 agonists attractive therapeutic candidates, as they pose a minimal risk of hypoglycemia.[6]
GPR40 agonist 6 is a valuable chemical probe for dissecting the signaling pathways of FFAR1. While it demonstrates potency in activating the initial step of the Gαq signaling cascade, evidenced by intracellular calcium mobilization, it is notably inactive in downstream physiological assays like glucose-dependent insulin secretion (GDIS).[7] This unique profile allows researchers to use this compound to specifically investigate the Gαq-mediated calcium flux in isolation from the ultimate cellular response of insulin secretion, making it an excellent tool for studying biased agonism and delineating the specific signaling events required to elicit a full physiological effect.
These notes provide an overview of this compound, its pharmacological data, and detailed protocols for its use in key in vitro and ex vivo assays.
Quantitative Data
The following table summarizes the pharmacological data for this compound in comparison to a structurally similar but physiologically active compound, Compound 4, as reported in studies by Eli Lilly and Company.[7] This data highlights the dissociation between initial signaling events (calcium mobilization) and downstream functional outcomes (insulin secretion).
| Compound | GPR40 Ca²+ Mobilization (EC₅₀, nM) | Cell-Based GDIS Activity | In Vivo IPGTT (ED₉₀, mg/kg) |
| This compound | 180 | Inactive | > 100 |
| Compound 4 | 160 | Active | 29.4 |
| Data sourced from The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists.[7] |
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by an agonist can initiate multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq proteins, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum.[8][9][10] Some synthetic agonists have also been shown to induce Gαs coupling, leading to cAMP production, or to recruit β-arrestin.[7][11] this compound is known to activate the Gαq pathway, resulting in calcium mobilization.[7]
Caption: GPR40 signaling via the Gαq pathway leading to calcium mobilization.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to this compound, which is a primary method for confirming its on-target activity at the receptor.[8][12][13]
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to the Gq-coupled GPR40, intracellular calcium is released from the endoplasmic reticulum, causing a significant increase in the dye's fluorescence intensity. This change is measured in real-time using a fluorescence plate reader.[10][12]
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Black-walled, clear-bottom 96-well plates
-
Culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (B1678239) (anion transport inhibitor, improves dye retention)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: A day before the assay, seed the GPR40-expressing cells into 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C with 5% CO₂.[8]
-
Dye Loading:
-
Prepare a dye loading solution according to the manufacturer's instructions, typically containing Fluo-4 AM and probenecid in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations for generating a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[8]
-
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to add the compound dilutions to the cell plate and immediately begin recording fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Experimental workflow for characterizing this compound.
Protocol 2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to determine the physiological effect of this compound on insulin secretion from isolated pancreatic islets. It is a critical experiment to confirm its lack of GDIS activity.[7]
Principle: Pancreatic islets are isolated from mice and incubated in media with low and high glucose concentrations. The ability of a test compound to potentiate insulin secretion is measured specifically at the high glucose concentration. Insulin levels in the supernatant are quantified by ELISA.[14][15]
Materials:
-
Pancreatic islets isolated from mice (e.g., C57BL/6)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)
-
This compound stock solution (in DMSO)
-
Collagenase P
-
Ficoll gradient solutions
-
Mouse Insulin ELISA Kit
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using the collagenase digestion method followed by Ficoll gradient purification.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in groups of 5-10 into wells of a 24-well plate.
-
Wash the islets and pre-incubate them in KRB buffer with low glucose (2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.[14]
-
-
Static Incubation:
-
Remove the pre-incubation buffer.
-
Add 500 µL of KRB buffer with either low glucose (2.8 mM) or high glucose (16.7 mM).
-
Add this compound (e.g., at a final concentration of 10 µM) or vehicle (DMSO) to the appropriate wells containing high glucose.
-
Incubate for 60 minutes at 37°C.[14]
-
-
Sample Collection & Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the amount of insulin secreted in the high glucose + Agonist 6 condition to the high glucose + vehicle condition.
-
A lack of a statistically significant increase in insulin secretion confirms the compound's inactivity in the GSIS assay.
-
Using this compound as a Chemical Probe
The value of this compound lies in its dissociated pharmacological profile. It can be used to answer specific research questions:
-
Dissecting Signaling: By activating Ca²⁺ flux without triggering insulin secretion, it helps confirm that Ca²⁺ mobilization alone may be insufficient for GSIS and that other signaling events (e.g., involving DAG, β-arrestin, or Gαs) are necessary.
-
Studying Biased Agonism: It serves as a tool to study ligand-biased signaling at GPR40, where a ligand preferentially activates one signaling pathway over another.
-
Negative Control: In GSIS or in vivo experiments, this compound is an ideal negative control to ensure that observed effects from other agonists are due to the complete, productive signaling cascade and not merely an artifact of receptor binding.
Caption: Logical use of Agonist 6 vs. a full agonist in FFAR1 research.
References
- 1. physoc.org [physoc.org]
- 2. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 10. benchchem.com [benchchem.com]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
In Vivo Delivery of GPR40 Agonists: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of GPR40 agonists in preclinical research settings. It is designed to guide researchers in selecting appropriate delivery methods, understanding the pharmacokinetic profiles of common GPR40 agonists, and executing experimental procedures with precision.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1] It is highly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR40 by agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), making it an attractive target for glycemic control.[2]
Common In Vivo Delivery Methods
The selection of an appropriate in vivo delivery method is critical for the successful preclinical evaluation of GPR40 agonists. The choice depends on the specific research question, the physicochemical properties of the agonist, and the desired pharmacokinetic and pharmacodynamic endpoints. The two most prevalent methods for administering GPR40 agonists in rodent models are oral gavage and intravenous injection.
Oral Gavage (PO): This is the most common route for preclinical studies, particularly for compounds intended for oral administration in humans. It allows for the direct and precise administration of a defined dose into the stomach. This method is essential for determining oral bioavailability and evaluating the efficacy of agonists following gastrointestinal absorption.
Intravenous Injection (IV): IV administration introduces the agonist directly into the systemic circulation, bypassing absorption barriers. This route is crucial for determining the intrinsic potency and pharmacokinetic parameters of a compound, such as clearance and volume of distribution. It serves as a benchmark for assessing absolute oral bioavailability when compared with oral dosing.
Comparative Pharmacokinetics of GPR40 Agonists
The following table summarizes pharmacokinetic data for several well-characterized GPR40 agonists from in vivo studies in rodents. This information can serve as a valuable reference for designing new experiments and for understanding the expected exposure profiles of different chemical classes of GPR40 agonists.
| Compound | Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| TAK-875 | Rat | 10 mg/kg PO | 1.0 | 12.4 (male), 12.9 (female) | 12.4 (male), 11.2 (female) | 85-120 | [1] |
| Rat | 5 mg/kg IV | - | 8.8 (male), 9.2 (female) | - | - | [1] | |
| AM-1638 | Mouse | 60 mg/kg PO | - | - | - | - | [1] |
| AM-5262 | Mouse | 30 mg/kg PO | - | - | - | - | [1] |
| MK-2305 | Mouse | 30 mg/kg PO | - | - | - | - | [1] |
| AM-4668 | Rat | 2 mg/kg PO | - | - | 5.3 | 77 | [3] |
| Rat | 0.5 mg/kg IV | - | - | - | - | [3] | |
| Dog | 2 mg/kg PO | - | - | 5.6 | 100 | [3] | |
| Cynomolgus Monkey | 2 mg/kg PO | - | - | 14 | 65 | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol details the procedure for administering a GPR40 agonist to mice via oral gavage.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[1]
-
Syringes (e.g., 1 mL)
-
The GPR40 agonist formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[1]
-
Measure Gavage Needle Depth: Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.[1]
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[1]
-
Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the esophagus.[1] The needle should pass smoothly without resistance. If the mouse struggles excessively, withdraw the needle and restart.[1]
-
Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the substance over 2-3 seconds.[1]
-
Needle Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion.[1] Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[1]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol outlines the procedure for administering a GPR40 agonist to mice via tail vein injection.
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)[1]
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% isopropyl alcohol wipes
-
Sterile gauze
-
The GPR40 agonist formulated in a sterile, isotonic vehicle
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To aid in the visualization of the veins, warm the tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation. Be careful not to overheat the animal.[1]
-
Vein Identification: Gently wipe the tail with an alcohol pad to clean the injection site and improve vein visibility. The two lateral tail veins will be visible on either side of the tail.[1]
-
Needle Insertion: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[1] A successful insertion may be indicated by a small "flash" of blood in the needle hub.[1]
-
Injection: Slowly and steadily inject the formulated GPR40 agonist. Monitor for any signs of extravasation (swelling or bleb formation at the injection site).
-
Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[1]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
GPR40 Signaling Pathway
GPR40 activation can lead to signaling through two main G-protein pathways: Gαq and Gαs. The Gαq pathway is the primary route for stimulating insulin secretion from pancreatic β-cells.[4] Some GPR40 agonists, often referred to as "ago-allosteric" or "full" agonists, can also engage the Gαs pathway, which is linked to the secretion of incretin hormones from enteroendocrine cells.[1]
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Intracellular Calcium Mobilization with GPR40 Agonist 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] It is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion.[2][3] The receptor is activated by medium and long-chain free fatty acids.[4] Upon agonist binding, GPR40 primarily couples to the Gαq subunit of the heterotrimeric G protein, initiating a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[1][3][5] This application note provides a detailed protocol for measuring the intracellular calcium mobilization induced by "GPR40 Agonist 6," a potent and selective agonist, using a fluorescence-based assay.[6] This method is a robust and widely used tool for screening and characterizing the potency and efficacy of GPR40 agonists.[1][7]
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a well-defined signaling pathway leading to an increase in cytosolic calcium. The process begins with the agonist binding to the GPR40 receptor on the cell surface.[5] This induces a conformational change in the receptor, activating the associated Gq protein.[1] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[1][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as the primary intracellular calcium store.[1][8] This binding opens the IP3 receptor channels, causing a rapid efflux of stored Ca2+ from the ER into the cytoplasm.[1][9] The resulting transient increase in intracellular calcium concentration is the signal measured in this assay.
Caption: GPR40/FFAR1 signaling pathway leading to calcium mobilization.
Principle of the Assay
This assay quantifies agonist-induced GPR40 activation by measuring the subsequent increase in intracellular calcium. Cells expressing GPR40 are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM).[10] The AM ester group makes the dye membrane-permeable, allowing it to enter the cell.[10] Once inside, cytoplasmic esterases cleave the AM group, trapping the now-active Fluo-4 dye in the cytoplasm.[10] In its calcium-free form, Fluo-4 exhibits low fluorescence. Upon binding to Ca2+ released from the ER, the dye's fluorescence intensity increases significantly (over 100-fold).[10] This change in fluorescence is measured over time using a fluorescence plate reader and is directly proportional to the concentration of intracellular free calcium.
Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.[1]
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40/FFAR1.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercial calcium assay kit (e.g., Fluo-4 Assay Kit, ab228555).
-
Anion Transport Inhibitor: Probenecid (B1678239).[1][10]
-
Test Compound: this compound.
-
Control Agonist: A known GPR40 agonist (e.g., linoleic acid or TAK-875).[1]
-
Plates: Black-walled, clear-bottom 96-well cell culture plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).[11][12]
Experimental Workflow
The assay follows a straightforward workflow involving cell plating, dye loading, compound addition, and fluorescence detection.
Caption: Workflow for the GPR40 calcium mobilization assay.
Detailed Step-by-Step Procedure
1. Cell Plating (Day 1):
-
Seed GPR40-expressing cells into black-walled, clear-bottom 96-well plates.
-
Target a density of 40,000-80,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Reagent Preparation (Day 2):
-
Agonist Plate: Prepare a 2X concentrated serial dilution plate of this compound and control agonists in Assay Buffer. The final concentration of any solvent (e.g., DMSO) should not exceed 0.5% to prevent cell toxicity.[1]
-
Dye Loading Solution: Prepare the dye loading solution according to the manufacturer's instructions. A typical solution consists of Fluo-4 AM (final concentration 1-5 µM) and probenecid (final concentration 2.5 mM) in Assay Buffer.[1][10]
3. Dye Loading (Day 2):
-
Aspirate the culture medium from the cell plate.
-
Gently wash each well once with 100 µL of Assay Buffer.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.[1][13]
-
Following the 37°C incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, still protected from light.[11]
4. Calcium Flux Measurement (Day 2):
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to take readings every 1-2 seconds for a total of 2-3 minutes.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's liquid handler, add 100 µL of the 2X agonist dilutions from the agonist plate to the corresponding wells of the cell plate.
-
Continue to record the fluorescence intensity immediately after compound addition for the remainder of the measurement period to capture the transient calcium peak.[13]
Data Analysis and Results
The raw data will consist of fluorescence intensity readings over time for each well. The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity.
-
Normalization: Data can be normalized as a percentage of the response to a maximal concentration of a control agonist.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the agonist concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response.[13]
Data Presentation
Quantitative data should be summarized for clear comparison.
| Parameter | This compound | Control Agonist (TAK-875) |
| EC₅₀ (nM) | 58.0 | 45.0 |
| Maximal Response (% of Control) | 105% | 100% |
| Signal-to-Background Ratio | 8.5 | 8.2 |
| Hill Slope | 1.1 | 1.0 |
Note: Data are for illustrative purposes. EC₅₀ for Agonist 6 is based on published data.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/No Response | - Low receptor expression- Inactive compound- Suboptimal dye loading- Incorrect instrument settings | - Verify cell line expression- Confirm compound integrity and concentration- Optimize dye concentration and incubation time- Check filter sets and gain settings |
| High Background Signal | - Compound autofluorescence- Spontaneous calcium oscillations- Dye leakage or compartmentalization | - Run a control plate with compounds but no cells- Ensure a stable baseline before compound addition- Ensure probenecid is used; do not over-incubate with dye |
| High Well-to-Well Variability | - Uneven cell plating- Inconsistent dye loading- Pipetting errors | - Ensure a single-cell suspension before plating- Use a multichannel pipette or automated dispenser for reagent addition- Verify liquid handler performance |
Conclusion
The in vitro calcium mobilization assay is a powerful and highly utilized method for the functional characterization of GPR40 agonists.[1][7] By providing quantitative data on agonist potency (EC₅₀) and efficacy (maximal response), this assay is an indispensable tool in the drug discovery process for identifying novel therapeutics targeting GPR40 for the treatment of type 2 diabetes and other metabolic diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
Protocol for In Vivo Assessment of GLP-1 Secretion Induced by GPR40 Agonist 6
For Researchers, Scientists, and Drug Development Professionals
Application Notes
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes.[1] This receptor is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2][3] Its activation by agonists leads to a dual mechanism of action: the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) and the promotion of incretin (B1656795) hormone release, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This makes GPR40 agonists a promising class of drugs for improving glycemic control.[1][4]
GPR40 agonists can be broadly categorized into partial agonists and AgoPAMs (Agonist-Positive Allosteric Modulators).[5][6] While partial agonists primarily stimulate insulin secretion, GPR40 AgoPAMs have been shown to robustly increase both insulin and GLP-1 secretion.[5][6][7] The stimulation of GLP-1 secretion from intestinal L-cells is a particularly attractive therapeutic feature, as GLP-1 itself potentiates insulin secretion, suppresses glucagon (B607659) release, delays gastric emptying, and reduces appetite.[5][7] The protocol detailed below provides a framework for evaluating the in vivo efficacy of a novel GPR40 agonist, referred to here as "Agonist 6," in stimulating GLP-1 secretion.
GPR40 Signaling Pathways
Activation of GPR40 by an agonist can initiate signaling through two primary pathways, Gαq and Gαs, particularly by AgoPAMs.[5][6] The Gαq pathway is linked to insulin secretion from pancreatic β-cells, while the combined Gαq and Gαs signaling in enteroendocrine L-cells is associated with robust incretin secretion.[5][6]
Experimental Protocol: In Vivo GLP-1 Secretion Assessment
This protocol outlines the procedure for evaluating the effect of an orally administered GPR40 agonist on plasma GLP-1 levels in a rodent model.
Materials
-
GPR40 Agonist 6
-
Vehicle (e.g., 15% v/v PEG400 + 85% v/v Phosphate Buffer Solution 0.2 M pH 7.5)[8]
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (containing EDTA and a DPP-4 inhibitor)
-
Centrifuge
-
ELISA kit for active GLP-1
-
Standard laboratory equipment
Experimental Workflow
Procedure
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water to establish a baseline hormonal state.
-
Compound Preparation: Prepare a formulation of Agonist 6 in a suitable vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Animal Grouping: Randomly assign animals to different treatment groups: Vehicle control and Agonist 6 at various doses.
-
Baseline Blood Collection (t=0): Collect a baseline blood sample (approximately 50-100 µL) from the tail vein or another appropriate site into tubes containing EDTA and a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Oral Administration: Administer the vehicle or Agonist 6 solution to the respective groups via oral gavage.
-
Post-Dose Blood Collection: Collect blood samples at specified time points after administration (e.g., 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the change in plasma GLP-1 concentration over time for each treatment group compared to the vehicle control.
Data Presentation
The quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Plasma GLP-1 Concentration (pM) Following Oral Administration of Agonist 6
| Treatment Group | N | t=0 min | t=15 min | t=30 min | t=60 min | t=120 min |
| Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Agonist 6 (10 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Agonist 6 (30 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Agonist 6 (100 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Summary of In Vivo Effects of Different GPR40 Agonists on Incretin Secretion
| Agonist | Agonist Type | Animal Model | Dose & Route | Peak GLP-1 Increase | Peak GIP Increase | Reference |
| TAK-875 | Partial | Mouse | 30 mg/kg, oral | ~2-fold | - | [9] |
| MK-2305 | Partial | Mouse | 30 mg/kg, oral | ~2.4-fold | - | [9] |
| AM-1638 | AgoPAM | Mouse | 30 mg/kg, oral | ~5.8-fold | Significant Increase | [9] |
| AM-5262 | AgoPAM | Mouse | 30 mg/kg, oral | ~5.8-fold | Significant Increase | [9] |
| T-3601386 | Full Agonist | DIO-F344 Rat | 10-30 mg/kg, oral | Clear Increase | Clear Increase | [10] |
Conclusion
This protocol provides a standardized method for assessing the in vivo efficacy of a novel GPR40 agonist in stimulating GLP-1 secretion. The successful demonstration of robust GLP-1 release by "Agonist 6" would support its further development as a potential therapeutic agent for type 2 diabetes, possibly with additional benefits on weight management.[7] The provided diagrams and tables offer a clear framework for understanding the underlying mechanisms and for presenting the experimental data in a concise and comparative manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in GPR40 agonist 6 experiments
Welcome to the technical support center for GPR40 (FFAR1) agonist experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results.
Frequently Asked Questions (FAQs)
FAQ 1: My GPR40 agonist shows a bell-shaped dose-response curve in my in vitro assay. Is this expected?
Yes, a bell-shaped dose-response curve is a phenomenon that has been observed for some GPR40 agonists, particularly in inositol (B14025) phosphate (B84403) (IP3) and cAMP assays.[1] This can occur at higher concentrations (typically between 1 and 10 μM) and may be attributed to various factors, including receptor desensitization, internalization, or potential off-target effects at high concentrations.[1] It is crucial to perform a full dose-response curve to identify the optimal concentration range for your specific agonist and assay.
FAQ 2: I'm observing potent in vitro activity with my GPR40 agonist in a calcium flux assay, but it has weak or no effect on glucose-dependent insulin (B600854) secretion (GDIS) in vivo. What could be the reason?
Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance, preventing it from reaching efficacious concentrations at the target tissue (pancreatic β-cells).[2][3]
-
Biased Agonism: Your agonist might be a "Gq-only" agonist. While Gq activation leads to an increase in intracellular calcium (which you detect in your in vitro assay), some studies suggest that dual activation of both Gq and Gs signaling pathways is associated with a more robust incretin (B1656795) secretagogue action, which contributes significantly to the overall glucose-lowering effect in vivo.[1][4][5] Agonists that only signal through Gq, like TAK-875, have shown surprisingly limited effects on incretin stimulation in clinical studies.[1][4][5]
-
β-Arrestin Recruitment: Some research indicates that the potency of β-arrestin recruitment by a GPR40 agonist could be a predictor of its in vivo activity.[6] Agonists with weak β-arrestin responses may not translate well from in vitro to in vivo models.[6]
FAQ 3: My GPR40 agonist is showing signs of liver toxicity in animal models. What are the potential mechanisms?
Hepatotoxicity is a significant concern for GPR40 agonists, as exemplified by the termination of clinical trials for TAK-875 due to liver injury.[7][8][9][10] Several mechanisms have been proposed for this off-target effect:
-
Acyl Glucuronidation: Many synthetic GPR40 agonists contain a carboxylic acid group, which can be metabolized to form reactive acyl glucuronide metabolites that have been linked to idiosyncratic drug-induced liver injury.[7][8][11][12]
-
Inhibition of Bile Acid Transporters: Some GPR40 agonists may inhibit bile acid transporters, leading to an accumulation of toxic bile acids in the liver.[7][8]
-
Mitochondrial Respiration Inhibition: Interference with mitochondrial function in hepatocytes is another potential mechanism of toxicity.[7][8]
-
Generation of Reactive Oxygen Species (ROS): An increase in oxidative stress within liver cells can also contribute to cellular damage.[7][8]
It's important to assess these potential liabilities during preclinical development.
FAQ 4: How can I determine if my GPR40 agonist is a Gq-only or a dual Gq/Gs agonist?
To differentiate between Gq-only and dual Gq/Gs (also referred to as AgoPAM or full agonist) activity, you can perform the following assays:
-
Calcium Flux or IP3 Accumulation Assay: This will primarily measure the activation of the Gq pathway. Both types of agonists will show activity in this assay.[1][13][14]
-
cAMP Accumulation Assay: This assay specifically measures the activation of the Gs pathway. Only dual Gq/Gs agonists will show a significant increase in intracellular cAMP levels.[1][5]
By comparing the activity of your compound in both types of assays, you can characterize its signaling profile.
Troubleshooting Guides
Guide 1: Troubleshooting a Calcium Flux Assay
| Problem | Possible Cause | Recommended Solution |
| No signal with any compound, including positive control | Poor cell health or viability. | Ensure cells are healthy and within an appropriate passage number. Use a viability stain like Trypan Blue before plating.[15] |
| Incorrect dye loading. | Verify the dye loading protocol, including incubation time and temperature. Ensure that probenecid (B1678239) is used if your cell line has active anion transporters.[15][16] | |
| Instrument failure or incorrect settings. | Confirm that the instrument is functioning correctly and that the baseline fluorescence readings are within the recommended range.[15] Use a non-receptor-mediated positive control like a calcium ionophore (e.g., Ionomycin) to confirm that the cells and dye are capable of producing a signal.[15] | |
| No signal with my GPR40 agonist, but the positive control works | Compound degradation or poor solubility. | Prepare fresh dilutions of your agonist from a stock solution for each experiment. Test the solubility of your compound in the assay buffer. A small percentage of a co-solvent like DMSO may be used, but its effects should be validated.[15] |
| Agonist concentration is outside the active range. | Perform a full dose-response curve to ensure you are testing at an appropriate concentration.[15] | |
| Weak or transient signal with my GPR40 agonist | Rapid receptor desensitization. | Some GPCRs, including potentially GPR40, can desensitize rapidly upon agonist stimulation. Ensure your plate reader is configured for a rapid kinetic read to capture the initial signal.[15] |
| Partial agonism. | Your compound may be a partial agonist, which by definition will produce a lower maximal response than a full agonist. Ensure your assay window is sufficient to detect this partial activation.[15] |
Guide 2: Interpreting Dose-Response Curves
| Parameter | Description | Interpretation in GPR40 Experiments |
| EC50 (Potency) | The concentration of an agonist that gives 50% of the maximal response.[17] | A lower EC50 value indicates a more potent agonist. This is a key parameter for comparing the activity of different compounds. |
| Emax (Efficacy) | The maximum response achievable with an agonist.[18] | Differentiates between full agonists (high Emax) and partial agonists (lower Emax). In the context of GPR40, "full agonists" or "AgoPAMs" may refer to dual Gq/Gs agonists which can have a higher efficacy in certain assays compared to Gq-only partial agonists.[9][11] |
| Slope | The steepness of the curve. | A steep slope suggests that a small change in concentration leads to a large change in response, which can make it difficult to achieve precise control. A shallow slope may indicate a greater chance of overlap between desired effects and side effects.[17] |
| Bell-Shaped Curve | The response decreases at higher concentrations after reaching a peak. | As mentioned in FAQ 1, this can be due to receptor desensitization, internalization, or other factors at high agonist concentrations.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of Select GPR40 Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference |
| AMG 837 | Aequorin | CHO-hGPR40 | 13 nM | [2] |
| AM-4668 (10) | Aequorin | CHO-hGPR40 | 5 nM | [2] |
| TAK-875 | IP1 Accumulation | - | Potent | [11] |
| AM-1638 | IP1 Accumulation | - | More potent than TAK-875 | [11] |
| AM-5262 | - | - | Potent full agonist | [19] |
Note: Assay conditions and cell lines can vary between studies, affecting absolute EC50 values. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Calcium Flux Assay (Fluorescent-Based)
This protocol is a generalized procedure and should be optimized for your specific cell line and equipment.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing human GPR40 into 384-well microtiter plates at a density of approximately 25,000 cells per well. Allow cells to adhere overnight.[6]
-
Cell Starvation: Wash the cells twice with a serum-free medium. Starve the cells for approximately one hour at 37°C.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) diluted in a suitable buffer (e.g., HBSS with 20mM HEPES and 5mM probenecid). Incubate for one hour at 37°C.[16]
-
Compound Addition and Signal Reading: Use a fluorescent plate reader (e.g., a FLIPR system) to add the GPR40 agonist at various concentrations and immediately measure the change in fluorescence intensity over time. The signal is typically rapid and transient.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol provides a general framework for assessing the in vivo efficacy of a GPR40 agonist.
-
Animal Model: Use appropriate mouse models, such as female human GPR40 knock-in mice.[2]
-
Fasting: Fast the mice for a period of 6 hours before the experiment.[2]
-
Compound Administration: Administer the GPR40 agonist (e.g., at 10 mg/kg) or vehicle control via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 1% methylcellulose (B11928114) and 1% Tween-80).[2]
-
Glucose Challenge: One hour after compound administration, administer a glucose solution (e.g., 2 g/kg) by oral gavage.[2]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.[2]
Visualizations
Caption: GPR40 agonist signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR40 (FFAR1) - Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GPR40 agonist 6 concentration for maximal efficacy
Welcome to the technical support center for GPR40 agonist 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal efficacy in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and what is the mechanism of action for its agonists?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] Its natural ligands are medium and long-chain free fatty acids.[2] GPR40 agonists like agonist 6 mimic the action of these fatty acids. Upon binding, GPR40 primarily signals through the Gαq/11 pathway, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][4] This cascade results in an increase in intracellular calcium levels, which is a key trigger for glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.[2][4] Some agonists may also signal through Gαs or β-arrestin pathways, potentially influencing incretin (B1656795) secretion (like GLP-1) from the gut.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of a GPR40 agonist is highly dependent on the specific compound, the cell type used, and the assay being performed. For potent synthetic agonists, the EC50 (half-maximal effective concentration) for in vitro assays like calcium mobilization or IP3 accumulation can be in the low nanomolar to micromolar range.[5] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10-30 µM) to determine the optimal range for your specific experimental setup.
Q3: Does this compound require the presence of glucose to stimulate insulin secretion?
A3: Yes, a key characteristic of GPR40 agonists is their glucose-dependent action on insulin secretion.[2][4][6] They potentiate insulin release only in the presence of elevated glucose levels. This is a significant therapeutic advantage as it reduces the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.[2][4] When designing experiments, it is crucial to include appropriate glucose concentrations to observe the insulinotropic effects of the agonist.
Q4: Are there known off-target effects or toxicity concerns with GPR40 agonists?
A4: While GPR40 agonists are designed for selectivity, off-target effects and toxicity are important considerations. Some GPR40 agonists have been associated with potential β-cell toxicity (glucolipotoxicity) with chronic exposure, although this appears to be compound-dependent.[1][7] For instance, some studies have shown that prolonged exposure to certain agonists did not impair β-cell function, unlike exposure to free fatty acids.[5][8] Additionally, clinical development of some GPR40 agonists, such as TAK-875, was halted due to concerns about liver toxicity.[6] It is essential to evaluate the cytotoxic effects of agonist 6 in your chosen cell system, for example, by using an MTT assay.[9]
Q5: How should I prepare and store this compound?
A5: Most synthetic small molecule agonists are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be serially diluted in an appropriate assay buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to agonist treatment | 1. Sub-optimal agonist concentration: The concentration used may be too low to elicit a response. 2. Cell health or passage number: Cells may be unhealthy, or high passage numbers could lead to reduced receptor expression. 3. Low GPR40 expression: The cell line may not express sufficient levels of functional GPR40. 4. Inactivated agonist: The agonist may have degraded due to improper storage or handling. | 1. Perform a wide-range dose-response experiment (e.g., 1 nM to 30 µM) to determine the EC50. 2. Use cells with a low passage number and ensure high viability before starting the experiment. 3. Verify GPR40 expression using qPCR or Western blot. Consider using a cell line known to have robust GPR40 expression (e.g., CHO or HEK293 cells stably expressing GPR40). 4. Prepare fresh stock solutions of the agonist and store them appropriately. |
| High background signal in vehicle-treated controls | 1. High constitutive receptor activity: The cell line may have high basal GPR40 activity. 2. Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high, causing non-specific effects. 3. Assay buffer components: Components in the buffer (e.g., serum) may contain endogenous GPR40 ligands. | 1. This might be inherent to the cell line. Ensure the agonist-stimulated signal provides a sufficient window for analysis above this baseline. 2. Lower the final vehicle concentration to ≤0.1%. Ensure the vehicle concentration is consistent across all wells. 3. Use a serum-free assay buffer or a buffer with low fatty acid content if possible. |
| Inconsistent results between experiments | 1. Variability in cell density or health: Inconsistent cell seeding or health can lead to variable responses. 2. Inconsistent agonist preparation: Errors in preparing serial dilutions can lead to variability. 3. Fluctuations in incubation time or temperature: Inconsistent experimental conditions can affect results. | 1. Standardize cell seeding protocols and always check cell health and confluence before treatment. 2. Prepare fresh agonist dilutions for each experiment and use calibrated pipettes. 3. Use precise timing for all incubation steps and ensure the incubator is properly calibrated. |
| Observed cytotoxicity at higher concentrations | 1. On-target toxicity: Chronic or high-concentration activation of GPR40 can sometimes lead to β-cell stress.[1][7] 2. Off-target effects: The agonist may have off-target activities at higher concentrations. 3. Compound precipitation: The agonist may be precipitating out of solution at high concentrations. | 1. Determine the concentration range that shows efficacy without significant cytotoxicity using a cell viability assay (e.g., MTT). 2. Investigate potential off-target activities if cytotoxicity is observed at concentrations close to the EC50. 3. Check the solubility of the compound in your assay medium. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. |
Data Presentation
Table 1: In Vitro Potency of Exemplar GPR40 Agonists
| Agonist | Assay Type | Cell Line | Species | EC50 | Reference |
| TAK-875 | Calcium Mobilization | CHO-hGPR40 | Human | 49 nM | [10] |
| AM-1638 | IP3 Accumulation | CHO-hGPR40 | Human | 23 nM | [10] |
| AM-1638 | cAMP Accumulation | CHO-hGPR40 | Human | 160 nM | [10] |
| AM-5262 | IP3 Accumulation | CHO-hGPR40 | Human | 10 nM | [10] |
| AM-5262 | cAMP Accumulation | CHO-hGPR40 | Human | 100 nM | [10] |
| Cpd-B | Calcium Mobilization | GPR40 Stable Cells | Human | 15-300 nM | [5] |
| Cpd-C | Calcium Mobilization | GPR40 Stable Cells | Human | 15-300 nM | [5] |
Note: EC50 values are highly dependent on assay conditions. This table provides a general reference for the potency of known GPR40 agonists.
Table 2: In Vivo Efficacy of an Exemplar GPR40 Agonist (Compound 5)
| Animal Model | Test | Route | ED50 | ED90 | Reference |
| nSTZ Wistar Rat | OGTT | Oral | 0.8 mg/kg | 3.1 mg/kg | [11] |
Note: OGTT = Oral Glucose Tolerance Test. ED50/ED90 = Effective dose to produce 50%/90% of the maximum effect.
Mandatory Visualizations
Caption: GPR40 agonist signaling pathway for insulin secretion.
Caption: Workflow for GPR40 agonist concentration optimization.
Caption: Troubleshooting logic for GPR40 agonist experiments.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for EC50 Determination
This protocol describes how to determine the potency (EC50) of this compound by measuring intracellular calcium mobilization in a GPR40-expressing cell line (e.g., CHO-hGPR40 or HEK293-hGPR40).
Materials:
-
GPR40-expressing cells
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
DMSO
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed GPR40-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
-
Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 30 µM). Prepare a vehicle control with the same final DMSO concentration.
-
-
Measurement:
-
Wash the cells gently with Assay Buffer to remove excess dye. Add fresh Assay Buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Inject the prepared agonist dilutions or vehicle control into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cells) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cells (e.g., INS-1 832/13) or isolated islets
-
Culture plates (24-well or 48-well)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA.
-
KRBH with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound
-
DMSO
-
Insulin ELISA kit
Methodology:
-
Cell Seeding: Seed β-cells in culture plates and grow until they reach approximately 80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a pre-warmed, glucose-free buffer (e.g., PBS).
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
Low glucose (2.8 mM) + this compound (at desired concentration)
-
High glucose (16.7 mM) + Vehicle
-
High glucose (16.7 mM) + this compound
-
-
Remove the pre-incubation buffer and add the prepared stimulation buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
(Optional) Lyse the cells remaining in the plate to measure total intracellular insulin content for normalization.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted under each condition.
-
Compare the insulin secretion in the presence of the agonist to the vehicle control at both low and high glucose concentrations. Expect to see a significant potentiation of insulin secretion by the agonist only in the high glucose condition.
-
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of GPR40 agonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of GPR40 agonist 6.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is primarily expressed in pancreatic β-cells.[1][2] Its activation by agonists like this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][3][4] The primary signaling pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[3][5] This results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium levels and ultimately enhance insulin exocytosis.[2][5] Some GPR40 agonists may also signal through Gαs, leading to increased cAMP levels, or involve β-arrestin pathways.[6][7]
Q2: What are the potential off-target effects of GPR40 agonists?
While GPR40 agonists are designed for selectivity, off-target effects can occur, leading to unintended biological consequences. A notable example from a previous generation GPR40 agonist, TAK-875, was liver toxicity, which led to its termination in clinical trials.[6][8] Potential off-target effects for GPR40 agonists could include:
-
Hepatotoxicity: As observed with other agonists, there is a risk of liver injury. Mechanisms might involve the formation of reactive metabolites (e.g., acyl glucuronides), inhibition of mitochondrial respiration, or disruption of hepatobiliary transporters.[6][8]
-
Kinase Inhibition: Small molecules can inadvertently inhibit various protein kinases, leading to unforeseen effects on cellular signaling pathways regulating proliferation, differentiation, and apoptosis.
-
Interaction with other GPCRs or Nuclear Receptors: Lack of complete selectivity could lead to the activation or inhibition of other G protein-coupled receptors or nuclear receptors, such as PPARs, which also play a role in metabolism.[9][10]
-
Cytotoxicity: The compound may induce cell death through apoptosis or necrosis in various cell types, independent of its GPR40 activity.[11]
-
Cardiovascular Effects: Off-target effects on ion channels or other receptors in cardiovascular tissues could potentially lead to adverse cardiac events.
-
Central Nervous System (CNS) Effects: If the compound crosses the blood-brain barrier, it could interact with GPR40 or other targets in the brain, where GPR40 expression and function are less understood.[12]
Q3: How can I identify potential off-target effects of this compound in my experiments?
A systematic approach involving a panel of in vitro assays is recommended to identify potential off-target effects early in the development process. Key strategies include:
-
Broad Receptor Profiling: Screen this compound against a large panel of GPCRs, nuclear receptors, ion channels, and transporters to identify unintended interactions.[13]
-
Kinase Inhibitor Profiling: Assess the activity of the compound against a comprehensive panel of kinases to determine its selectivity.[14]
-
Cytotoxicity Assays: Evaluate the compound's effect on the viability of various cell lines, particularly primary human hepatocytes, to assess potential hepatotoxicity.[11][15][16]
-
Mitochondrial Toxicity Assays: Investigate the impact of the compound on mitochondrial function, as mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[11][15]
-
Metabolite Profiling: Identify the metabolites of this compound, as some metabolites may be responsible for off-target activities.[17]
Troubleshooting Guides
Problem 1: Unexpected Cell Death in In Vitro Assays
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound.
Troubleshooting Steps:
-
Determine the Dose-Response Relationship: Perform a dose-response curve for cytotoxicity in your cell line of interest and a control cell line that does not express GPR40. This will help determine if the effect is GPR40-mediated.
-
Assess Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Conduct Counter-Screening: Test the compound in a panel of cell lines from different tissues to assess tissue specificity of the cytotoxic effect.
-
Evaluate Mitochondrial Health: Perform mitochondrial toxicity assays, such as measuring mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) or oxygen consumption rates.
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause: This could be due to poor pharmacokinetic properties, rapid metabolism, or off-target effects in vivo that counteract the on-target efficacy.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Determine the pharmacokinetic profile of this compound in the animal model being used. Assess parameters such as bioavailability, plasma protein binding, and clearance.
-
Metabolite Identification: Identify the major metabolites in plasma and tissues. These metabolites could be inactive, or they could have their own on- or off-target activities.
-
In Vivo Target Engagement: If possible, use techniques like positron emission tomography (PET) or tissue concentration measurements to confirm that the compound is reaching the target tissue (pancreas) at sufficient concentrations.
-
Broad In Vivo Phenotyping: Carefully observe the animals for any unexpected physiological or behavioral changes that might indicate off-target effects.
Experimental Protocols & Data Presentation
Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of protein kinases.
Methodology: A common method is a radiometric kinase assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[14]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the kinase, substrate, and ATP to their final concentrations in the appropriate kinase buffer.
-
-
Assay Procedure:
-
Add the test compound (this compound) or vehicle control to the wells of a microplate.
-
Add the specific kinase to each well and incubate to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding radiolabeled ATP and the specific substrate.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and separate the phosphorylated substrate from the residual radiolabeled ATP using a filter-binding method.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for any kinase that shows significant inhibition.
-
Illustrative Data:
| Kinase Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| PKA | > 100 | 0.01 |
| PKCα | > 100 | 0.05 |
| MAPK1 | 15 | 0.1 |
| CDK2 | > 100 | 0.02 |
| SRC | 25 | 0.08 |
Disclaimer: The data presented above is for illustrative purposes only and does not represent actual experimental results for a specific "this compound".
Receptor Screening
Objective: To identify potential off-target binding of this compound to other GPCRs and nuclear receptors.
Methodology: Radioligand binding assays are a standard method for receptor screening.
-
Assay Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Cell membranes or purified receptors are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioligand is quantified by scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound.
-
The Ki (inhibition constant) is determined from the IC50 value.
-
Illustrative Data:
| Receptor Target | This compound Ki (µM) |
| GPR40 | 0.05 |
| PPARγ | 8 |
| LXRα | > 50 |
| β2-Adrenergic Receptor | > 50 |
| Muscarinic M1 Receptor | 12 |
Disclaimer: The data presented above is for illustrative purposes only and does not represent actual experimental results for a specific "this compound".
Cytotoxicity Assay
Objective: To assess the potential of this compound to induce cytotoxicity in a relevant cell line (e.g., HepG2 or primary human hepatocytes).
Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[15]
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Illustrative Data:
| Cell Line | This compound CC50 (µM) |
| HepG2 | 28 |
| Primary Human Hepatocytes | 19 |
| MIN6 (GPR40 expressing) | > 100 |
| HEK293 (GPR40 negative) | 35 |
Disclaimer: The data presented above is for illustrative purposes only and does not represent actual experimental results for a specific "this compound".
Visualizations
Caption: GPR40 signaling pathway upon activation by an agonist.
Caption: Experimental workflow for identifying off-target effects.
Caption: Decision-making flowchart for mitigating off-target effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 17. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GPR40 agonist 6 cytotoxicity in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cytotoxicity with GPR40 Agonist 6 in cell-based assays.
Troubleshooting Guides
This section addresses specific issues related to unexpected cytotoxicity and provides systematic approaches to diagnose and mitigate the problem.
Q1: Why am I observing significant cytotoxicity with Agonist 6 at concentrations required for GPR40 activation?
A1: High cytotoxicity concurrent with receptor activation is a common challenge in drug development. The observed cell death can stem from several sources:
-
On-Target Cytotoxicity: Over-stimulation of the GPR40 signaling pathway itself may lead to cellular stress, apoptosis, or necrosis. For instance, excessive or sustained increases in intracellular calcium can be toxic. Some studies suggest that GPR40 activation can, in some contexts, promote endoplasmic reticulum stress and the production of reactive oxygen species (ROS).[1][2]
-
Off-Target Cytotoxicity: Agonist 6 may be interacting with other cellular targets (e.g., other receptors, ion channels, or enzymes) that mediate toxic effects, independent of GPR40. This is a known issue for some GPR40 agonists, where off-target effects have led to toxicities like drug-induced liver injury (DILI).[3][4]
-
Compound-Intrinsic Effects: The physicochemical properties of Agonist 6 could be the source of toxicity. Poor solubility can lead to compound precipitation, which is harmful to cells. The chemical structure itself might be reactive or interfere with fundamental cellular processes, such as mitochondrial respiration.[4]
To diagnose the root cause, a systematic workflow is recommended.
Q2: How can I experimentally differentiate between on-target and off-target cytotoxicity?
A2: A well-designed set of experiments is crucial to distinguish between GPR40-mediated and off-target effects. The key is to use controls that isolate the function of GPR40.
Recommended Experimental Plan:
-
Pharmacological Blockade: Pre-incubate your cells with a selective GPR40 antagonist (e.g., GW1100) before adding Agonist 6. If the antagonist rescues the cells from cytotoxicity, the effect is likely on-target.[5]
-
Genetic Ablation: Perform the cytotoxicity assay in a cell line that does not express GPR40 (negative control) or in a genetically modified line where GPR40 has been knocked out or knocked down (e.g., using CRISPR or siRNA). If Agonist 6 is still toxic in these cells, the cytotoxicity is unequivocally off-target.[2]
-
Dose-Response Analysis: Generate parallel dose-response curves for GPR40 activation (the desired effect) and cytotoxicity. The concentration at which 50% of the maximal functional response is achieved is the EC₅₀, while the concentration causing 50% cell death is the cytotoxic concentration, CC₅₀. The ratio of these values (CC₅₀/EC₅₀) defines the therapeutic index (or selectivity index). A low index (<10) indicates a narrow window between efficacy and toxicity.
Table 1: Illustrative Potency vs. Cytotoxicity Data for this compound
| Cell Line | Assay Type | Parameter | Agonist 6 Value | Interpretation |
|---|---|---|---|---|
| CHO-hGPR40 | Calcium Mobilization | EC₅₀ | 15 nM | High potency for GPR40 activation. |
| CHO-hGPR40 | MTT Viability | CC₅₀ | 1.5 µM (1500 nM) | Cytotoxicity observed at higher concentrations. |
| CHO-WT (GPR40-) | MTT Viability | CC₅₀ | 1.6 µM (1600 nM) | Cytotoxicity is independent of GPR40 expression. |
| Selectivity Index | (CC₅₀ / EC₅₀) | Index | 100 | Moderately good selectivity window. |
Data are for illustrative purposes only.
In the example above, since the cytotoxicity (CC₅₀) is nearly identical in cells with and without GPR40, it strongly suggests an off-target mechanism of toxicity.
Q3: My compound appears to have off-target toxicity. What steps can I take to mitigate this in my assays?
A3: If off-target toxicity is confirmed, you can adjust your assay protocol to create a viable experimental window.
-
Reduce Incubation Time: Cytotoxicity is often time-dependent. For functional assays like calcium mobilization, the signal is rapid (seconds to minutes), whereas cytotoxicity may only become apparent after several hours. Reducing the total compound exposure time can often separate the functional response from cell death.
-
Lower Compound Concentration: Use the lowest possible concentration of Agonist 6 that still provides a robust functional signal (e.g., the EC₈₀ concentration rather than the maximal effective concentration).
-
Change Assay Readout: Switch from endpoint assays that require long incubation periods (e.g., MTT assays lasting 24-48 hours) to more rapid, kinetic assays. For example, measuring lactate (B86563) dehydrogenase (LDH) release into the supernatant can detect membrane damage at earlier time points than metabolic assays.[6][7][8]
-
Ensure Compound Solubility: Visually inspect the highest concentrations of your compound in media under a microscope to check for precipitation. If observed, lower the top concentration or test alternative solvents. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[9]
Frequently Asked Questions (FAQs)
Q4: What is the canonical signaling pathway for GPR40?
A4: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly a Gq-coupled G-protein coupled receptor (GPCR).[10][11] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10][11] This rise in intracellular Ca²⁺ is a key event that, in pancreatic β-cells, augments glucose-stimulated insulin (B600854) secretion. Some synthetic GPR40 agonists have also been shown to signal through Gs or recruit β-arrestin, leading to more complex signaling profiles.[11][12][13]
Q5: What are recommended cell lines for GPR40 assays?
A5: The choice of cell line depends on the experimental goal.
-
For recombinant expression: HEK293, CHO, or U2OS cells are commonly used.[11] These cells have low endogenous GPCR expression, providing a clean background for studying the specific pharmacology of a transfected human, rat, or mouse GPR40.
-
For endogenous expression: Pancreatic β-cell lines like MIN6 (mouse) or INS-1 (rat) are standard choices as they naturally express GPR40 and are relevant to its primary physiological role in insulin secretion. Enteroendocrine cell lines (e.g., STC-1) are used for studying incretin (B1656795) release.
Q6: Can you provide a standard protocol for a cell viability assay?
A6: Certainly. The MTT assay is a common colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and reach ~70% confluency) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Agonist 6 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" (medium only) blank wells. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[14][17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][16]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14][16]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other wells. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay (Functional Assay)
This assay measures the increase in intracellular calcium following GPR40 activation.[18][19][20]
-
Cell Seeding: Seed GPR40-expressing cells (e.g., CHO-hGPR40) into a 96-well, black-walled, clear-bottom plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the growth medium. Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) prepared in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: In a separate 96-well plate, prepare Agonist 6 dilutions at 5x the final desired concentration in assay buffer.
-
Measurement: Place both plates into a fluorescence plate reader (e.g., a FlexStation or FLIPR). Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) every 1-2 seconds.
-
Injection and Reading: Program the instrument to establish a stable baseline reading for 15-20 seconds, then automatically inject 25 µL from the compound plate into the cell plate. Continue reading fluorescence for an additional 90-180 seconds.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the agonist concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity Assay)
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged plasma membranes.[6][8][21]
-
Cell Seeding and Treatment: Seed and treat cells with Agonist 6 in a 96-well plate as described for the MTT assay (Protocol Q6, steps 1-2). Include two additional control groups for each condition: a "Maximum Release" control (treat cells with a lysis buffer 45 minutes before the end of incubation) and a "Spontaneous Release" control (vehicle-treated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (most kits provide a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.
-
Stop Reaction & Read: Add 50 µL of a stop solution (often provided in the kit) to each well.[21] Measure the absorbance at 490 nm within one hour.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
References
- 1. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice [frontiersin.org]
- 6. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. praxilabs.com [praxilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 11. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of GPR40 agonist 6 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of GPR40 agonist 6.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound due to its limited solubility.
Problem: Difficulty Dissolving this compound for In Vitro Assays
Researchers may find that this compound does not readily dissolve in aqueous buffers, leading to inconsistent and unreliable results in cell-based assays.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The compound may have limited solubility in purely aqueous solutions.
-
Precipitation Upon Dilution: A common issue is the precipitation of the compound when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer.
-
Low Kinetic Solubility: The rate of dissolution may be very slow, even if thermodynamically possible.
Recommended Actions:
-
Co-Solvent Systems: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[1] For initial stock solutions, use an appropriate organic solvent like DMSO. For aqueous working solutions, consider using a co-solvent system. Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1][3]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Determine the pKa of this compound and adjust the pH of the buffer to a range where the ionized form, which is typically more soluble, predominates.[4]
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[2] Non-ionic surfactants like Tween 80 are commonly used in preclinical formulations.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6] This technique is widely used to improve the solubility and bioavailability of hydrophobic compounds.[5]
-
Preparation of Solid Dispersions: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the solid-state.[7] This can enhance drug dissolution by improving wettability and reducing particle size.[3] Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[3]
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The aqueous solubility of this compound (also referred to as Compound 7a) in Phosphate Buffered Saline (PBS) at pH 7.4 has been reported to be 404 µM.[8][9][10] However, another study on a structurally related spiropiperidine GPR40 agonist, also denoted as compound 6 , indicated low aqueous solubility without specifying a value.[11] It is important to verify the specific batch and source of the compound.
Q2: Why is my this compound showing no activity in cell-based assays?
A2: A lack of activity for this compound in cell-based assays, such as glucose-dependent insulin (B600854) secretion (GDIS) studies, has been previously reported.[11] This could be due to its poor solubility leading to a low concentration of the compound reaching the target receptor. The actual concentration of the dissolved agonist in your assay medium may be significantly lower than the nominal concentration, leading to a false-negative result. Ensure the compound is fully dissolved and consider the solubility enhancement techniques mentioned in the troubleshooting guide.
Q3: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[3][5] These can be broadly categorized as:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1][5]
-
Chemical Modifications: These strategies involve changing the pH, using buffers, derivatization, complexation, and salt formation.[5]
-
Use of Excipients: This includes the use of co-solvents, surfactants, and solubilizers.[5]
Q4: Can you provide a starting point for a formulation to improve the solubility of this compound for in vivo studies?
A4: For preclinical in vivo studies, a common approach for poorly soluble compounds is to use a vehicle containing a mixture of co-solvents and surfactants. A typical starting formulation could be a solution of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or water. The exact composition may need to be optimized based on the required dose and route of administration.
Quantitative Data Summary
The following table summarizes the available ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound (Compound 7a).
| Parameter | Value | Reference |
| Aqueous Solubility (PBS, pH 7.4) | 404 µM | [8][9][10] |
| Plasma Protein Binding (human) | 98.6% | [8][10] |
| Microsomal Stability (mouse, t1/2) | 434 min | [8][10] |
| Caco-2 Permeability (A-B) | 15.2 x 10⁻⁶ cm/s | [8][10] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.[12]
Materials:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation for analytical standard)
-
Shaking incubator or orbital shaker set at 37 °C
-
Microcentrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a clear glass vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid should be visible.[13]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator at 37 ± 1 °C for 24 to 48 hours to ensure equilibrium is reached.[12][14]
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes).[12]
-
Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., a mixture of mobile phase components) to a concentration within the range of the analytical calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent.
-
Analyze the diluted sample and the standard solutions by a validated HPLC method to determine the concentration of the dissolved this compound.
-
The determined concentration represents the equilibrium solubility.
Visualizations
GPR40 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the GPR40 receptor. GPR40, a G-protein coupled receptor, is activated by free fatty acids (FFAs) and synthetic agonists.[15][16] This activation primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[16] The elevated intracellular Ca²⁺ levels trigger the exocytosis of insulin-containing granules, leading to glucose-dependent insulin secretion.[16]
Caption: GPR40 receptor activation and downstream signaling cascade.
Experimental Workflow for Solubility Enhancement
This workflow provides a logical progression for addressing the poor aqueous solubility of this compound. It begins with initial characterization and progresses through various formulation strategies.
Caption: A systematic workflow for enhancing the solubility of this compound.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 17. diabetesjournals.org [diabetesjournals.org]
GPR40 agonist 6 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of GPR40 Agonist 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as Compound 7a) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It is a small molecule compound used in research to study the effects of GPR40 activation, which is implicated in glucose-stimulated insulin (B600854) secretion and other metabolic processes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information for this compound.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a suitable solvent such as DMSO.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to prepare your stock solution. Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, based on the chemical structure of similar small molecule GPR40 agonists, potential degradation pathways may include:
-
Hydrolysis: The ester or amide linkages present in many small molecule drugs can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if it contains electron-rich moieties. Exposure to air and light can promote oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive compounds.
Q5: How does GPR40 activation by an agonist lead to insulin secretion?
A5: GPR40 is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration promotes the exocytosis of insulin-containing granules from pancreatic β-cells.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Improper Storage | - Verify that the compound has been stored at the recommended temperatures. - If stored in solution for an extended period, consider preparing a fresh stock. |
| Solubility Issues | - Ensure the compound is fully dissolved in the solvent. Sonication may be required. - Check for precipitation in your stock solution and working solutions. |
| Incorrect Concentration | - Verify calculations for serial dilutions. - Calibrate pipettes to ensure accurate liquid handling. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Possible Cause | Troubleshooting Step |
| Degradation Products | - Review the storage conditions and handling procedures. - Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. - Use HPLC-MS to determine the mass of the unknown peaks and infer their structure. |
| Contamination | - Use fresh, high-purity solvents for sample preparation and HPLC mobile phase. - Ensure all glassware and vials are clean. |
| Interaction with Excipients (if formulated) | - Analyze the compound without any excipients to determine if the unknown peaks are due to interactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Use a photodiode array (PDA) detector to monitor the appearance of new peaks and changes in the main peak area.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any degradation products.
-
Visualizations
Caption: this compound signaling pathway leading to insulin secretion.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Controlling for Vehicle Effects in GPR40 Agonist In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of GPR40 agonists, with a specific focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is it a target for drug development?
A1: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is highly expressed in pancreatic β-cells.[1][2] When activated by medium and long-chain fatty acids, it potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This glucose-dependent action makes it an attractive therapeutic target for type 2 diabetes, as it may offer a lower risk of hypoglycemia compared to other insulin secretagogues.[3]
Q2: What are the primary signaling pathways activated by GPR40 agonists?
A2: GPR40 agonists primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.[4] Some GPR40 agonists can also signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can also contribute to insulin secretion.[4][5]
Q3: Why is vehicle selection critical for in vivo studies of GPR40 agonists?
A3: Many GPR40 agonists are poorly soluble in aqueous solutions, necessitating the use of specialized vehicles for in vivo administration.[6] The choice of vehicle is critical as it can significantly impact the drug's solubility, stability, bioavailability, and pharmacokinetic profile.[7] Furthermore, the vehicle itself can have pharmacological effects, potentially confounding the experimental results.[7][8]
Q4: What are some common vehicles used for poorly soluble GPR40 agonists in oral gavage studies?
A4: Common vehicles for oral administration of poorly soluble compounds include:
-
Aqueous solutions with co-solvents: such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol.[6]
-
Surfactant-based formulations: using agents like Tween 80, Solutol HS 15, or Cremophor EL to enhance solubility and absorption.[6]
-
Cyclodextrin-based solutions: such as Captisol® (a modified β-cyclodextrin) which can form inclusion complexes with lipophilic drugs to increase their solubility.[6][9]
-
Lipid-based formulations: including oils like corn oil or sesame oil for highly lipophilic compounds.[6]
-
Suspensions: using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose.[6]
Q5: How can I control for the effects of the vehicle in my in vivo study?
A5: It is essential to include a "vehicle-only" control group in your experimental design. This group receives the same volume of the vehicle without the GPR40 agonist, administered via the same route and schedule as the treated groups. This allows you to differentiate the effects of the agonist from any potential effects of the vehicle itself.[7]
Troubleshooting Guide
Issue 1: In Vitro-In Vivo Disconnect: Potent GPR40 Agonist "6" (LY2922083) is Inactive In Vivo.
-
Possible Cause: While GPR40 agonist "6" (LY2922083) shows potent activity in in vitro calcium flux assays, it has been reported to be inactive in in vivo models such as the intraperitoneal glucose tolerance test (IPGTT).[1] This disconnect has been attributed to differences in signaling pathways, specifically a lower potency in β-arrestin recruitment, which appears to be a better predictor of in vivo activity for this class of compounds.[1]
-
Troubleshooting Steps:
-
Assess Multiple Signaling Pathways: In addition to calcium flux (indicative of Gαq signaling), evaluate the agonist's activity in a β-arrestin recruitment assay. A lack of potent β-arrestin engagement may explain the poor in vivo efficacy despite Gαq activation.[1]
-
Optimize Formulation: While the issue with agonist 6 may be target-related, ensuring optimal drug exposure is still crucial. The reported in vivo studies for LY2922083 used 20% Captisol as a vehicle.[9] Consider screening other vehicles (e.g., lipid-based formulations or other solubilizing agents) to see if improved bioavailability can overcome the signaling deficiency, although this is less likely to be the primary solution in this specific case.
-
Consider a Different Agonist: If the in vitro/in vivo disconnect persists and is linked to the signaling profile, it may be necessary to select an alternative GPR40 agonist with a more balanced signaling profile (i.e., potent activation of both Gαq and β-arrestin pathways) for your in vivo studies.
-
Issue 2: High Variability in In Vivo Efficacy Between Animals.
-
Possible Cause: High variability can stem from inconsistencies in the formulation or the administration procedure. For poorly soluble compounds, inconsistent suspension or precipitation of the compound in the vehicle can lead to variable dosing.[7] Improper oral gavage technique can also result in inaccurate dosing or undue stress on the animals, affecting physiological responses.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) immediately before each administration to ensure a uniform suspension. For solutions, visually inspect for any precipitation.
-
Standardize Administration Technique: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol. The volume administered should be accurately calculated based on the animal's body weight.
-
Acclimatize Animals: Acclimatize the animals to handling and the gavage procedure to minimize stress-induced variability.
-
Issue 3: Unexpected Vehicle-Related Effects on Metabolic Parameters.
-
Possible Cause: Some vehicles can independently affect metabolic parameters. For example, certain vehicles may influence gastrointestinal motility, liver function, or even have direct effects on glucose metabolism.[8]
-
Troubleshooting Steps:
-
Thoroughly Characterize Vehicle Effects: In your vehicle-only control group, measure the same metabolic endpoints as in your drug-treated groups. This will help you identify and quantify any background effects of the vehicle.
-
Review Literature for Vehicle Effects: Before starting your study, review the literature for any known pharmacological effects of your chosen vehicle on the parameters you plan to measure.
-
Consider an Alternative Vehicle: If your chosen vehicle is found to have significant confounding effects, consider switching to a more inert vehicle if possible.
-
Quantitative Data
Table 1: Physicochemical Properties of Common Oral Gavage Vehicles
| Vehicle | Type | Key Properties | Considerations |
| Saline (0.9% NaCl) | Aqueous | Isotonic | Only suitable for water-soluble compounds. |
| PEG 400 | Co-solvent | Water-miscible, can solubilize moderately lipophilic compounds. | Can have laxative effects at high concentrations. May affect liver enzymes.[8] |
| Tween 80 | Surfactant | Non-ionic surfactant, enhances solubility and absorption. | Can influence gastrointestinal motility.[8] |
| Captisol® | Cyclodextrin | Forms inclusion complexes to increase solubility of lipophilic drugs. | Generally well-tolerated.[9] |
| Solutol® HS 15 | Surfactant | Non-ionic solubilizer and emulsifier. | Can be used for solutions and emulsions. |
| Cremophor® EL | Surfactant | Non-ionic emulsifying agent. | Has been associated with hypersensitivity reactions in some species. |
| Corn Oil | Lipid | Suitable for highly lipophilic compounds. | Can affect lipid metabolism and gastrointestinal transit. |
Table 2: Comparative In Vivo Data of GPR40 Agonists
| Agonist | Species | Vehicle | Dose (mg/kg) | Route | Key Finding | Reference |
| LY2922083 (Agonist 6) | Mouse | 20% Captisol | >100 | Oral | Inactive in IPGTT | [1][9] |
| LY2881835 | Mouse | Not specified | 0.58 (ED90) | Oral | Active in IPGTT | [1] |
| TAK-875 | Rat | Not specified | Not specified | Oral | Potent glucose-lowering action in OGTT. | [10] |
| AMG 837 | Rat | Not specified | 0.8 (ED50) | Oral | Robust glucose lowering in OGTT. | [11] |
| AM-1638 | Mouse | Not specified | 60 | Oral | Dose-proportional decrease in blood glucose in OGTT. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 20% Captisol® Vehicle for Oral Gavage
-
Materials:
-
Captisol® powder
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the required amount of Captisol® powder. For a 20% (w/v) solution, you will need 2g of Captisol® for every 10 mL of final volume.
-
Transfer the Captisol® powder to a sterile conical tube.
-
Add approximately 80% of the final volume of sterile water for injection to the tube.
-
Vortex thoroughly until the Captisol® is completely dissolved. This may take several minutes.
-
Add sterile water for injection to reach the final desired volume.
-
Vortex again to ensure a homogenous solution.
-
The solution is now ready for the addition of the GPR40 agonist.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
GPR40 agonist formulated in the chosen vehicle
-
Appropriately sized oral gavage needle (e.g., 20-gauge for adult mice)
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh each mouse on the day of dosing to accurately calculate the required volume of the formulation. The typical dosing volume for mice is 5-10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the correct position (the tip should be in the stomach), slowly depress the plunger to administer the formulation.
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Caption: GPR40 Signaling Pathways.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Logic Tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability in GPR40 agonist 6 functional assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonist functional assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR40, and what is its primary signaling pathway?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells.[1][2][3] Its natural ligands are medium and long-chain free fatty acids (FFAs).[1] The primary and most well-characterized signaling pathway for GPR40 is through the Gαq subunit.[3][4][5] Upon agonist binding, GPR40 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a key signal for potentiating glucose-stimulated insulin (B600854) secretion.[1][6]
Q2: Can GPR40 signal through pathways other than Gαq?
A2: Yes. While GPR40 is classically known as a Gαq-coupled receptor, some synthetic agonists have been shown to induce signaling through the Gαs subunit, leading to the production of cyclic AMP (cAMP).[7] This phenomenon, where different agonists stabilize distinct receptor conformations to activate specific pathways, is known as "biased agonism".[5] Agonists that can activate both Gαq and Gαs pathways (termed 'Gq+Gs' agonists) may stimulate robust incretin (B1656795) (e.g., GLP-1) secretion in addition to insulin secretion.[7][8]
Q3: What are the most common functional assays for screening GPR40 agonists?
A3: The most common functional assays directly measure key events in the GPR40 signaling cascade. These include:
-
Calcium Mobilization Assays: These are the most widely used assays. They employ fluorescent dyes (like Fluo-4 (B1262720) AM) that bind to calcium, allowing for the real-time measurement of the increase in intracellular calcium following receptor activation.[6][9]
-
Inositol Phosphate (IP) Accumulation Assays: These assays, particularly the IP-One assay, measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[9][10] The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, allowing it to accumulate for easier detection.[10]
-
GTPγS Binding Assays: This is a membrane-based functional assay that measures the direct activation of G-proteins. It uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify the GDP-to-GTP exchange on the Gα subunit, which is one of the earliest steps in GPCR activation.[11][12]
Q4: Why is cell line authentication important for GPR40 assays?
A4: Cell line authentication is critical for ensuring the reproducibility and validity of experimental results.[13][14] Misidentified or cross-contaminated cell lines are a persistent problem in biomedical research and can lead to spurious data. It is essential to verify the identity of the cell line (e.g., HEK293, CHO-K1) and confirm the stable expression of the human GPR40 receptor.[9] Standard methods for authentication rely on the analysis of Short Tandem Repeats (STRs).[13] Many journals now require cell line authentication for publication.[15]
GPR40 Signaling Pathways
Caption: GPR40 signaling via Gαq and Gαs pathways.
Troubleshooting Guide
Q5: We are observing high background signal in our calcium flux assay. What are the potential causes and solutions?
A5: High background fluorescence can mask the specific signal from agonist stimulation, reducing the assay window. Common causes and troubleshooting steps are outlined below.[16][17][18]
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Unhealthy or dying cells often have elevated basal intracellular calcium.[16][17] Ensure cells are healthy, in a logarithmic growth phase, and not over-confluent. Use cells with a low passage number. |
| Dye Overloading/Compartmentalization | Excessive dye concentration or incubation time can lead to dye extrusion or sequestration in organelles, increasing background. Optimize dye concentration and incubation time (e.g., 30-60 minutes at 37°C).[19] |
| Incomplete Removal of Esters | Residual extracellular fluo-4 AM can be cleaved by extracellular esterases, contributing to background. While many kits are "no-wash", if background is high, consider a gentle wash step with assay buffer after dye loading. |
| Autofluorescence | Assay media (especially those with phenol (B47542) red), test compounds, or plates can be autofluorescent. Run controls with buffer only, vehicle only, and compound only (in cell-free wells) to identify the source. Use black-walled microplates to reduce crosstalk.[17] |
| Instrument Settings | An excessively high gain setting on the plate reader can amplify background noise. Optimize the gain to a level that provides a robust signal for a known positive control without saturating the detector or raising the baseline unnecessarily. |
Q6: Our assay has a low signal-to-noise (S/N) ratio. How can we improve it?
A6: A low signal-to-noise (S/N) or signal-to-background (S/B) ratio makes it difficult to distinguish true hits from noise. This can result from either a weak signal or high noise.[20][21]
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Q7: We are seeing high well-to-well variability in our plate-based assays. What are the common causes?
A7: High variability, often reflected in a large standard deviation or coefficient of variation (%CV), can obscure real effects. The primary sources are typically related to inconsistencies in cell handling and liquid dispensing.[17][22][23]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | A non-homogenous cell suspension during plating leads to different cell numbers per well. Ensure thorough mixing of the cell suspension before and during plating. Use wide-bore pipette tips to avoid cell shearing.[17] |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration and temperature. Avoid using the outermost wells or fill them with sterile buffer/media to create a humidity barrier. Ensure uniform incubation conditions. |
| Inaccurate Liquid Handling | Pipetting errors are a major source of variability.[24] Regularly calibrate pipettes. For multichannel pipetting, ensure all channels dispense equal volumes. Use reverse pipetting for viscous solutions. |
| Variable Dye Loading | Inconsistent dye concentration or incubation times will lead to variable signals. Prepare a master mix of the dye loading solution and add it consistently to all wells. Ensure uniform incubation time and temperature.[17] |
| Temperature Gradients | Temperature fluctuations across the plate during incubation or reading can affect cell health and reaction kinetics. Allow plates to equilibrate to the correct temperature before adding reagents and before reading. |
Quantitative Data Summary
The potency (EC50) of GPR40 agonists can vary depending on the specific compound, the cell line used, and the assay format (e.g., calcium vs. IP accumulation). Below is a summary of representative data for common agonists.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| TAK-875 | IP3 Accumulation | COS-7 (hGPR40) | 24 | [7] |
| AM-1638 | IP3 Accumulation | COS-7 (hGPR40) | 22 | [7] |
| AM-1638 | cAMP Accumulation | COS-7 (hGPR40) | 160 | [7] |
| AMG 837 | Aequorin (Ca2+) | CHO (hGPR40) | 17 | [25] |
| Compound 17 | Not Specified | Not Specified | < 10 | [8] |
| Thiophene (1c) | Luciferase | Not Specified | 38 | [26] |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for a 96-well plate-based calcium mobilization assay using a fluorescent indicator like Fluo-4 AM.[6][19]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR40.
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercial calcium assay kit.
-
Probenecid: Anion-transport inhibitor to prevent dye leakage (typically 2.5 mM final concentration).
-
Test Compounds: GPR40 agonists (e.g., TAK-875) and controls.
-
Plates: Black-walled, clear-bottom 96-well cell culture plates.
-
Instrument: Fluorescence plate reader with bottom-read capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight (18-24 hours) at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer containing the calcium dye (e.g., 1-5 µM Fluo-4 AM) and probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of test compounds in a separate plate (the "compound plate") at 4-5X the final desired concentration in Assay Buffer.
-
Measurement:
-
Place both the cell plate and compound plate into the fluorescence plate reader. Allow them to equilibrate to the instrument's reading temperature (typically 37°C).
-
Set the instrument to measure fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically add a specific volume (e.g., 25 µL) from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: IP-One (Inositol Monophosphate) Accumulation Assay
This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.[10][27]
Materials:
-
Cell Line: As above.
-
IP-One Assay Kit: Contains IP1-d2 (acceptor) and anti-IP1-Cryptate (donor).
-
Stimulation Buffer: Provided in the kit or a similar buffer containing LiCl (typically 10-50 mM).
-
Test Compounds: GPR40 agonists and controls.
-
Plates: Low-volume white 384-well plates are recommended.
-
Instrument: HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in an appropriate plate and grow overnight as described above. For suspension cells, they can be added directly on the day of the assay.
-
Compound Addition: Remove culture medium. Add test compounds diluted in Stimulation Buffer to the cells.
-
Stimulation: Incubate the plate for the optimized time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis & Detection:
-
Add the IP1-d2 conjugate to the wells.
-
Add the anti-IP1-Cryptate conjugate to the wells.
-
Incubate for 60 minutes at room temperature in the dark to allow the competitive immunoassay to reach equilibrium.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (Cryptate) and 620 nm (d2).
-
Data Analysis: Calculate the 665/620 emission ratio and normalize the data. The HTRF signal is inversely proportional to the amount of IP1 produced.[28] Use a standard curve to convert the signal to IP1 concentration, then plot against agonist concentration to determine EC50.
Protocol 3: [35S]GTPγS Binding Assay
This is a membrane-based assay that requires preparation of cell membranes expressing GPR40.[11][29]
Materials:
-
Membranes: Crude membranes prepared from cells overexpressing GPR40.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GDP: To ensure G-proteins are in an inactive, GDP-bound state.
-
Radioligand: [35S]GTPγS.
-
Unlabeled Ligand: Unlabeled GTPγS for determining non-specific binding.
-
Test Compounds: GPR40 agonists.
-
Detection: SPA (Scintillation Proximity Assay) beads or filtration apparatus with glass fiber filters.
-
Instrument: Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Cell membranes (5-20 µg protein/well).
-
GDP (final concentration ~30 µM).
-
Varying concentrations of the test agonist.
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS.
-
-
Incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Separation:
-
Filtration Method: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
SPA Method: Add SPA beads (e.g., WGA-coated) to each well and incubate for an additional 60 minutes to allow membranes to bind. No separation step is needed.
-
-
Quantification: Dry the filters (for filtration method). Measure the radioactivity in each well or on each filter using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total binding - Non-specific binding). Plot specific binding against the logarithm of the agonist concentration to determine EC50 and Emax.
Caption: General experimental workflow for cell-based GPR40 functional assays.
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Line Authentication Resources [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Human Cell Line Authentication Services [eurofinsgenomics.eu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bu.edu [bu.edu]
- 20. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mt.com [mt.com]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. bmglabtech.com [bmglabtech.com]
- 29. benchchem.com [benchchem.com]
GPR40 Agonist-Induced Receptor Desensitization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding GPR40 agonist-induced receptor desensitization. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is it a therapeutic target?
A1: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells.[1][2][3] It is activated by medium and long-chain free fatty acids (FFAs).[1][4] Upon activation, GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][5] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other diabetes medications.[6]
Q2: What is receptor desensitization in the context of GPR40?
A2: Receptor desensitization is a process where a receptor, after prolonged or repeated exposure to an agonist, shows a diminished response to that agonist. For GPR40, this means that continuous stimulation by an agonist could lead to a reduced capacity to potentiate insulin secretion over time. This process is crucial for preventing cellular overstimulation.[7] Key mechanisms involved in GPCR desensitization include receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization.[8][9]
Q3: Do all GPR40 agonists cause the same degree of desensitization?
A3: No, different GPR40 agonists can induce varying degrees of desensitization. This is due to a phenomenon known as "biased agonism".[10][11] Endogenous agonists like palmitic and oleic acid primarily signal through the Gαq/11 pathway, which is linked to insulin secretion.[10][11] In contrast, synthetic agonists like Fasiglifam (TAK-875) show a bias towards the β-arrestin pathway.[10][11] Since β-arrestin recruitment is a key step in desensitization and internalization, agonists that strongly recruit β-arrestin, such as TAK-875, are more likely to induce robust receptor desensitization.[10][11]
Q4: What is the role of β-arrestin in GPR40 desensitization?
A4: β-arrestins are intracellular proteins that play a central role in the desensitization of many GPCRs, including GPR40.[12] Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) or other kinases like PKC, β-arrestins are recruited to the receptor.[7][9] This binding sterically hinders the receptor's interaction with G proteins, thereby dampening downstream signaling.[9] Furthermore, β-arrestins act as scaffolds for components of the endocytic machinery, leading to the internalization of the receptor from the cell surface into intracellular compartments.[12]
Q5: What are the known phosphorylation sites on GPR40 involved in desensitization?
A5: While the complete phosphorylation "barcode" for GPR40 is not yet fully elucidated, some potential sites have been identified. GPR40 contains two potential protein kinase C (PKC) phosphorylation sites at threonine 215 (Thr215) and serine 298 (Ser298).[12] Phosphorylation of serine and threonine residues in the intracellular loops and C-terminal tail of GPCRs is a common mechanism for initiating desensitization.[2]
Troubleshooting Guides
Issue 1: High variability in β-arrestin recruitment assay results.
-
Potential Cause 1: Cell line instability.
-
Troubleshooting Tip: Ensure you are using a stable cell line with consistent expression of the GPR40 receptor and the β-arrestin fusion protein. Regularly perform quality control checks on your cell stocks.
-
-
Potential Cause 2: Inconsistent agonist preparation.
-
Troubleshooting Tip: GPR40 agonists, especially fatty acids, can be difficult to solubilize. Prepare fresh agonist solutions for each experiment and ensure complete solubilization, often with the use of a carrier like BSA. Vortex thoroughly before use.
-
-
Potential Cause 3: Assay timing and temperature fluctuations.
-
Troubleshooting Tip: β-arrestin recruitment is a dynamic process. Ensure that incubation times and temperatures are precisely controlled across all wells and plates. Use a temperature-controlled plate reader if possible.
-
Issue 2: No significant receptor internalization observed with a known GPR40 agonist.
-
Potential Cause 1: Low receptor expression.
-
Troubleshooting Tip: Verify the expression level of your tagged GPR40 construct via Western blot or fluorescence microscopy. If using an inducible expression system, optimize the concentration of the inducing agent and the induction time.
-
-
Potential Cause 2: Agonist is Gq-biased with weak β-arrestin recruitment.
-
Potential Cause 3: Imaging or detection issues.
-
Troubleshooting Tip: For microscopy-based assays, ensure your imaging parameters (e.g., exposure time, laser power) are optimized. For plate-based assays, confirm that your detection reagents are active and that the signal is within the linear range of the instrument.
-
Issue 3: Discrepancy between calcium mobilization and insulin secretion results.
-
Potential Cause 1: Biased agonism.
-
Troubleshooting Tip: An agonist might be a potent activator of the Gαq pathway (leading to a strong calcium signal) but a weak recruiter of β-arrestin 2, which has also been linked to insulinotropic activity for some agonists.[10][11] This highlights the importance of using multiple downstream assays to fully characterize agonist function.
-
-
Potential Cause 2: Off-target effects of the agonist.
-
Troubleshooting Tip: The observed effect on insulin secretion might be influenced by pathways other than GPR40 activation. Run control experiments using a GPR40 antagonist or in a GPR40-knockout cell line to confirm that the observed effects are receptor-mediated.
-
-
Potential Cause 3: Cell health and experimental conditions.
-
Troubleshooting Tip: The cellular machinery for insulin secretion is complex and sensitive to the overall health of the cells. Ensure that your cells are not stressed and that the glucose concentration and other media components are optimal for the insulin secretion assay.
-
Quantitative Data
Table 1: Comparative Potency of GPR40 Agonists for β-Arrestin 2 Recruitment
| Agonist | EC50 (β-Arrestin 2 Recruitment) | Agonist Type | Reference |
| TAK-875 (Fasiglifam) | 54.7 nM | Synthetic, β-arrestin-biased | [10] |
| Palmitic Acid | 42.4 µM | Endogenous FFA, Gq-biased | [10] |
| Oleic Acid | 58.4 µM | Endogenous FFA, Gq-biased | [10] |
EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principles of the DiscoverX PathHunter assay.[12]
-
Cell Plating:
-
One day prior to the assay, seed HEK293 cells stably co-expressing GPR40 fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag into white, clear-bottom 96-well plates at a density of 20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of your test agonists (e.g., TAK-875, oleic acid) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). For fatty acids, ensure they are complexed with fatty acid-free BSA.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the prepared agonist dilutions to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent solution according to the manufacturer's instructions (containing Galacton Star substrate).
-
Add 50 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data using a non-linear regression to determine EC50 values.
-
Protocol 2: Receptor Internalization Assay (High-Content Imaging)
This protocol is for visualizing and quantifying GPR40 internalization using a fluorescently tagged receptor.
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing GPR40 tagged with a fluorescent protein (e.g., eYFP) onto 96-well, black-walled, clear-bottom imaging plates.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare agonist solutions as described in Protocol 1.
-
Replace the culture medium with the agonist solutions or a vehicle control.
-
Incubate at 37°C for the desired time course (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Staining and Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342) for 10 minutes.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system with appropriate filters for the GPR40-eYFP and the nuclear stain.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify internalization by measuring the intensity and number of intracellular fluorescent puncta (representing internalized receptors) relative to the fluorescence at the plasma membrane.
-
Visualizations
Caption: GPR40 signaling and desensitization pathways.
Caption: Troubleshooting logic for GPR40 desensitization assays.
Caption: Experimental workflow for assessing GPR40 desensitization.
References
- 1. Identification and Analysis of Protein Phosphorylation by Mass Spectrometry [ebrary.net]
- 2. G protein–coupled receptor kinase phosphorylation of distal C-tail sites specifies βarrestin1-mediated signaling by chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of phosphorylated proteins and peptides by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Regulation of GPCRs—Are GRK Expression Levels the Key? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating β-Cell Toxicity of GPR40 AgoPAM Agonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the potential β-cell toxicity of GPR40 (Free Fatty Acid Receptor 1, FFAR1) AgoPAM (Agonist-mediated Positive Allosteric Modulator) agonists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for GPR40 AgoPAM agonist-induced β-cell toxicity?
A1: While not all GPR40 AgoPAM agonists exhibit β-cell toxicity, for those that do, the primary proposed mechanism is the induction of endoplasmic reticulum (ER) stress.[1][2] This is thought to occur through the PERK-CHOP signaling pathway, leading to an unfolded protein response (UPR) that, when prolonged, can trigger apoptosis.[1][2] This appears to be an on-target effect, as it was reported to be abolished in GPR40 knockout rats.[1][2]
Q2: Is β-cell toxicity a class-wide effect for all GPR40 agonists?
A2: No, the available evidence suggests that β-cell toxicity is not a class-wide effect. It appears to be specific to some AgoPAM agonists and is compound-dependent.[1][2] Partial agonists, such as fasiglifam (B1672068) (TAK-875), did not show evidence of β-cell toxicity in multiple rat studies or in clinical trials.[1][2] Furthermore, the GPR40 AgoPAM agonist SCO-267 has been reported to be safe and well-tolerated in preclinical and Phase 1 clinical studies, with no β-cell toxicity observed.[1][3][4]
Q3: What is the difference in signaling between GPR40 partial agonists and AgoPAM agonists?
A3: GPR40 partial agonists primarily signal through the Gαq pathway, leading to an increase in intracellular calcium levels and subsequent glucose-dependent insulin (B600854) secretion.[1][2] GPR40 AgoPAM agonists, on the other hand, can activate both Gαq and Gαs signaling pathways.[1][2] This dual agonism not only stimulates insulin secretion from pancreatic β-cells but also promotes the secretion of incretin (B1656795) hormones like GLP-1 from enteroendocrine L-cells.[1][2]
Q4: My GPR40 AgoPAM agonist is not showing any toxic effects in my β-cell line. What could be the reason?
A4: There are several possibilities:
-
Compound Specificity: As mentioned, β-cell toxicity is compound-specific. The agonist you are using may not have this liability. For instance, preclinical and clinical studies with SCO-267 have not reported β-cell toxicity.[1][3][4]
-
Cell Line Differences: The response to GPR40 agonists can vary between different β-cell lines (e.g., MIN6, INS-1E, BRIN-BD11) and primary islets. The expression level of GPR40 and the robustness of the ER stress response pathways can differ.
-
Experimental Conditions: The concentration of the agonist, duration of exposure, and the glucose concentration in the culture media can all influence the outcome. Toxicity may only be apparent after prolonged exposure or at higher concentrations.
-
Endpoint Measurement: The specific assay you are using to measure toxicity might not be sensitive enough or may be assessing a pathway that is not affected by your compound. It is advisable to use multiple assays that probe different aspects of cell health (e.g., apoptosis, ER stress, mitochondrial function).
Q5: Are there any GPR40 AgoPAM agonists that have shown a good safety profile in terms of β-cell toxicity?
A5: Yes, SCO-267 is a GPR40 AgoPAM agonist that has demonstrated a promising safety profile in this regard. In a Phase 1 clinical trial, SCO-267 was safe and well-tolerated in healthy participants and patients with type 2 diabetes after single and multiple doses, with no severe treatment-emergent adverse events reported.[1][4] Preclinical studies also support its safety and efficacy.[5][6]
Section 2: Data Presentation
Table 1: Comparative Effects of Selected GPR40 Agonists on β-Cell Health
| Compound | Agonist Type | Reported β-Cell Toxicity | Proposed Mechanism of Toxicity | Key Findings |
| Fasiglifam (TAK-875) | Partial Agonist | Not observed in preclinical β-cell studies or clinical trials.[1][2] | N/A for β-cells. Development was halted due to liver safety concerns. | Effective at lowering HbA1c, but development terminated due to liver toxicity.[7] |
| Generic AgoPAM Agonist | AgoPAM | Reported in some preclinical studies.[1][2] | Induction of ER stress via the PERK-CHOP pathway.[1][2] | Can cause loss of insulin secretion in rat and human β-cells after a single dose.[2] |
| AM-1638 | AgoPAM (Full Agonist) | Showed protective effects against palmitate-induced ER stress and cytotoxicity in HUVEC cells.[8] | N/A (protective effects observed in the cited study). | Blocked palmitate-mediated superoxide (B77818) production and ER stress.[8] |
| SCO-267 | AgoPAM (Full Agonist) | No β-cell toxicity reported in preclinical and Phase 1 clinical studies.[1][3][4] | N/A (good safety profile observed). | Stimulated insulin and incretin secretion and improved glucose tolerance without inducing hypoglycemia.[4] |
| CNX-011-67 | Agonist | Showed protective effects against inflammation-induced β-cell apoptosis.[9][10] | N/A (protective effects observed). | Reduced inflammatory signaling, oxidative and ER stress, and apoptosis in pancreatic β-cells.[9][10] |
Section 3: Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess β-cell toxicity.
Assessment of Apoptosis
3.1.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation
-
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTP.
-
Detailed Protocol (for cultured islets or adherent β-cells):
-
Sample Preparation: Culture β-cells or islets on glass coverslips or in chamber slides. Treat with GPR40 AgoPAM agonist at various concentrations and time points. Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).
-
Fixation: Carefully wash the cells twice with 1x PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with 1x PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[12]
-
Washing: Wash the cells twice with 1x PBS.
-
Equilibration: Add 100 µL of TdT Equilibration Buffer to each sample and incubate for 10-30 minutes at room temperature.[13]
-
Labeling: Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the manufacturer's instructions. Remove the equilibration buffer and add 50-100 µL of the TUNEL reaction mixture to each sample.
-
Incubation: Incubate the samples in a humidified chamber at 37°C for 60 minutes, protected from light.[11]
-
Termination: Stop the reaction by washing the samples three times with 1x PBS for 5 minutes each.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342 for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background in negative control | Insufficient washing; endogenous biotin (B1667282) (if using biotin-streptavidin detection). | Increase the number and duration of washing steps. Use an avidin/biotin blocking kit if necessary. |
| No signal in positive control | Inactive DNase I; inactive TdT enzyme. | Use a fresh stock of DNase I. Ensure the TdT enzyme has been stored correctly at -20°C. |
| Weak signal in treated samples | Insufficient permeabilization; low level of apoptosis. | Increase the Triton X-100 concentration or incubation time. Use a more sensitive detection method or a later time point for apoptosis. |
| Cell detachment | Harsh washing or fixation. | Be gentle during washing steps. Consider using pre-coated slides (e.g., poly-L-lysine) to improve cell adherence. |
3.1.2. Immunofluorescence for Cleaved Caspase-3
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage into active fragments. An antibody specific for the cleaved form of caspase-3 is used to identify apoptotic cells.
-
Detailed Protocol (for cultured islets or adherent β-cells):
-
Sample Preparation and Fixation: Follow steps 1 and 2 from the TUNEL protocol.
-
Permeabilization: Permeabilize the cells with PBS containing 0.1% Triton X-100 for 5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Tween 20) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against cleaved caspase-3 (e.g., from Cell Signaling Technology or Abcam) in the blocking buffer at the recommended concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the slides three times with PBS/0.1% Tween 20 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBS for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS/0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Follow steps 10 and 11 from the TUNEL protocol.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background staining | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or change blocking reagent. Perform a titration of the primary antibody to find the optimal concentration. |
| No signal | Primary or secondary antibody not working; low level of cleaved caspase-3. | Check the expiration dates and storage conditions of the antibodies. Run a positive control (e.g., cells treated with staurosporine). |
| Non-specific cytoplasmic staining | Incomplete permeabilization. | Ensure adequate permeabilization time and Triton X-100 concentration. |
Assessment of ER Stress
3.2.1. Western Blotting for ER Stress Markers (BiP/GRP78 and CHOP/GADD153)
-
Principle: The unfolded protein response (UPR) is initiated to alleviate ER stress. Key markers of UPR activation include the chaperone BiP (GRP78) and the pro-apoptotic transcription factor CHOP (GADD153). Their protein levels can be quantified by Western blotting.
-
Detailed Protocol:
-
Cell Lysis: Treat β-cells with the GPR40 AgoPAM agonist. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Weak or no bands for BiP or CHOP | Insufficient ER stress induction; low antibody concentration. | Increase the agonist concentration or treatment duration. Optimize the primary antibody concentration. Use a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin). |
| Multiple non-specific bands | High antibody concentration; insufficient blocking or washing. | Titrate the primary antibody. Increase blocking time and washing duration. |
| Uneven loading | Inaccurate protein quantification; pipetting errors. | Be meticulous during protein quantification and loading. Always normalize to a reliable loading control. |
Section 4: Visualizations
Signaling Pathways
Caption: GPR40 partial agonist vs. AgoPAM signaling pathways.
Caption: Proposed pathway for GPR40 AgoPAM-induced β-cell apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing β-cell toxicity.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 9. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotna.net [biotna.net]
- 13. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: GPR40 Agonists - Liver Safety and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the liver safety and toxicity of GPR40 agonists.
Frequently Asked Questions (FAQs)
Q1: Is hepatotoxicity a class-wide effect of GPR40 agonists?
A1: Current evidence suggests that drug-induced liver injury (DILI) is not necessarily a class-wide effect of GPR40 agonists but is rather linked to the intrinsic properties of individual compounds.[1][2] The development of the partial GPR40 agonist fasiglifam (B1672068) (TAK-875) was terminated due to liver toxicity observed in Phase III clinical trials.[3][4][5] However, newer GPR40 agonists, such as CPL207280, have been developed with a focus on mitigating the chemical features associated with the toxicity of earlier compounds and have shown a more favorable liver safety profile in preclinical studies.[1][2]
Q2: What were the clinical signs of liver injury observed with fasiglifam (TAK-875)?
A2: In Phase III clinical trials, fasiglifam was associated with an increased incidence of elevated liver enzymes.[5] Compared to placebo, patients treated with fasiglifam showed a higher rate of alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) elevations of three or more times the upper limit of normal (ULN).[5] Specifically, the incidence of ALT or AST ≥3 × ULN was 2.1% in the fasiglifam group versus 0.5% in the placebo group.[5] The incidence of elevations ≥10 × ULN was 0.31% with fasiglifam compared to 0.06% with placebo.[5]
Q3: What are the proposed mechanisms for GPR40 agonist-induced hepatotoxicity?
A3: Multiple mechanisms have been proposed for the liver toxicity associated with certain GPR40 agonists, particularly fasiglifam. These include:
-
Formation of reactive metabolites: A key feature of many GPR40 agonists is a carboxylic acid group, which can undergo acyl glucuronidation to form reactive metabolites.[4][6] For fasiglifam, the formation of an acyl glucuronide (TAK-875AG) has been identified as a significant contributor to DILI.[3][4]
-
Inhibition of bile salt transporters: Fasiglifam and its acyl glucuronide metabolite have been shown to inhibit hepatic transporters like the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[3] Inhibition of these transporters can lead to the accumulation of bile acids in hepatocytes, causing cholestatic injury.[1]
-
Mitochondrial toxicity: Some GPR40 agonists have been found to impair mitochondrial respiration.[3][4][6] This can lead to cellular stress and contribute to liver cell injury.[1]
-
Generation of reactive oxygen species (ROS): Studies have suggested that fasiglifam may induce hepatotoxicity through the generation of ROS in a GPR40-dependent manner.[7][8]
Q4: My GPR40 agonist shows cytotoxicity in HepG2 cells. What could be the underlying cause?
A4: If you observe cytotoxicity in HepG2 cells with your GPR40 agonist, several factors could be at play, based on findings with fasiglifam. The cytotoxicity may be concentration- and time-dependent.[7][8] One potential mechanism is the generation of reactive oxygen species (ROS).[7][8] You can investigate this by co-treating the cells with an antioxidant like N-acetylcysteine to see if it mitigates the toxicity.[7][8] Additionally, the toxicity could be GPR40-dependent; you could explore this by using siRNA to knock down GPR40 expression in your HepG2 cells and observing if the cytotoxic effect is reduced.[7][8]
Q5: Are there structural features of GPR40 agonists that I should be aware of concerning liver safety?
A5: Yes, the presence of a carboxylic acid headgroup is a key feature of most GPR40 agonists, as it is for the endogenous ligands (medium- and long-chain fatty acids).[4][6] This functional group is known to be associated with idiosyncratic drug toxicities in some compounds due to the formation of reactive acyl glucuronide metabolites.[4][6] When designing new GPR40 agonists, it is crucial to consider metabolic pathways and the potential for forming such reactive species. For example, CPL207280 was designed to be metabolized primarily through oxidation rather than glucuronidation, which may contribute to its improved safety profile.[1][2]
Troubleshooting Guides
Issue: Unexpected elevation of liver enzymes (ALT, AST) in animal studies.
| Possible Cause | Troubleshooting Step |
| Formation of reactive metabolites | 1. Analyze plasma and liver tissue for the presence of acyl glucuronide or other reactive metabolites. 2. Conduct covalent binding studies using radiolabeled compound in hepatocytes to quantify the covalent binding burden.[3] |
| Inhibition of bile salt transporters | 1. Perform in vitro assays to determine the inhibitory potential of your compound and its major metabolites on BSEP, MRP2, MRP3, and MRP4.[3] 2. Measure total bile acid levels in the serum of treated animals.[3] |
| Mitochondrial dysfunction | 1. Assess mitochondrial respiration in isolated mitochondria or intact hepatocytes (e.g., using a Seahorse analyzer).[3][9] 2. Measure mitochondrial membrane potential and ATP production in cells treated with your compound. |
| Compound accumulation in the liver | 1. Determine the pharmacokinetic profile of your compound, paying close attention to liver-to-plasma concentration ratios. 2. Investigate whether your compound is a substrate for hepatic uptake transporters. |
Issue: In vitro cytotoxicity observed in hepatocyte models.
| Possible Cause | Troubleshooting Step |
| Reactive oxygen species (ROS) generation | 1. Measure ROS production in treated hepatocytes using fluorescent probes (e.g., DCF-DA).[7] 2. Evaluate the protective effect of antioxidants (e.g., N-acetylcysteine) on cell viability.[7] |
| Apoptosis/Necrosis | 1. Perform assays to detect markers of apoptosis (e.g., caspase 3/7 activation) and necrosis.[9] 2. Use imaging techniques with specific dyes to visualize apoptotic and necrotic cells.[7] |
| GPR40-dependent toxicity | 1. Use siRNA to knockdown GPR40 expression in your hepatocyte model and assess if cytotoxicity is attenuated.[7][8] 2. Test for cytotoxicity in cell lines that do not express GPR40.[7][8] |
Quantitative Data Summary
Table 1: Clinical Trial Data for Fasiglifam (TAK-875) - Liver Enzyme Elevations
| Parameter | Fasiglifam | Placebo | p-value |
| Incidence of ALT or AST ≥3 × ULN | 2.1% | 0.5% | < 0.001 |
| Incidence of ALT or AST ≥10 × ULN | 0.31% | 0.06% | < 0.001 |
| Data from a cardiovascular outcomes safety trial with 1,604 participants on fasiglifam and 1,603 on placebo.[5] |
Table 2: In Vitro Toxicity Data for Fasiglifam (TAK-875)
| Assay | Cell Type | Endpoint | Value |
| Cytotoxicity | Human Primary Hepatocytes | TC50 (ATP endpoint, 24-48h) | 56 - 68 µM |
| Mitochondrial Respiration Inhibition | HepG2 cells | - | Observed |
| Mitochondrial Complex Inhibition | Isolated Rat Mitochondria | Complex I & II | Inhibited |
| Covalent Binding Burden | Human Hepatocytes | - | 2.0 mg/day |
| A covalent binding burden above 1 mg/day is considered a risk for DILI.[3] |
Table 3: Inhibition of Hepatic Transporters by Fasiglifam (TAK-875) and its Acyl Glucuronide (AG) Metabolite
| Transporter | Compound | Potency (IC50) |
| MRP3 | TAK-875AG | 0.21 µM |
| MRP2/4, BSEP | TAK-875 & TAK-875AG | Similar potencies (within 3-fold) |
| Data from in vitro studies.[3] |
Experimental Protocols
1. Assessment of Covalent Binding in Hepatocytes
-
Objective: To determine the potential for a GPR40 agonist to form reactive metabolites that bind covalently to liver proteins.
-
Methodology:
-
Synthesize a radiolabeled version (e.g., ¹⁴C) of the GPR40 agonist.
-
Incubate primary human hepatocytes with the radiolabeled compound at a relevant concentration (e.g., 10 µM).
-
After incubation, thoroughly wash the cells to remove unbound compound.
-
Precipitate the cellular proteins using a solvent like acetonitrile.
-
Repeatedly wash the protein pellet to remove any non-covalently bound radioactivity.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Measure the radioactivity associated with the protein pellet using liquid scintillation counting.
-
Express the results as pmol equivalents of the drug per mg of protein.[10]
-
2. In Vitro Bile Salt Export Pump (BSEP) Inhibition Assay
-
Objective: To evaluate the inhibitory effect of a GPR40 agonist on BSEP activity.
-
Methodology:
-
Use inverted plasma membrane vesicles prepared from Sf21 insect cells overexpressing human BSEP.
-
Prepare a reaction mixture containing the membrane vesicles, ATP, and a radiolabeled BSEP substrate (e.g., [³H]taurocholate).
-
Add the test compound (GPR40 agonist) at various concentrations.
-
Initiate the transport reaction by adding the ATP-containing mixture to the vesicles.
-
Incubate for a short period at 37°C.
-
Stop the reaction by adding an ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Wash the filters to remove non-transported substrate.
-
Measure the radioactivity retained on the filters (representing substrate transported into the vesicles) using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[11]
-
3. Measurement of Mitochondrial Respiration
-
Objective: To assess the impact of a GPR40 agonist on mitochondrial function.
-
Methodology (using Seahorse XF Analyzer):
-
Plate hepatocytes (e.g., HepG2) in a Seahorse XF cell culture microplate.
-
Allow the cells to adhere and form a monolayer.
-
Treat the cells with the GPR40 agonist at various concentrations.
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Analyze the resulting OCR profile to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualizations
Caption: Proposed mechanisms of GPR40 agonist-induced hepatotoxicity.
Caption: Workflow for assessing liver safety of GPR40 agonists.
References
- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of GPR40 Agonists: The Clinical Candidate TAK-875 versus the Preclinical Tool Compound GPR40 Agonist 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two G-protein coupled receptor 40 (GPR40) agonists: TAK-875 (Fasiglifam), a compound that reached Phase III clinical trials, and GPR40 agonist 6, an early-stage preclinical compound. This comparison aims to highlight the pharmacological profiles and developmental stages of these two agents, underpinned by available experimental data. While extensive data is available for TAK-875, information on this compound is limited, reflecting its status as a tool compound for initial structure-activity relationship (SAR) studies.
Introduction to GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][4][5] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, with the potential for a low risk of hypoglycemia.[6][7]
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells.[8][9] Some GPR40 agonists may also signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can also contribute to insulin and incretin secretion.[4][10]
Figure 1: GPR40 signaling pathway leading to insulin secretion.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and TAK-875, providing a side-by-side comparison of their in vitro and in vivo properties.
Table 1: In Vitro Pharmacology
| Parameter | This compound (Spiropiperidine Seed Molecule) | TAK-875 (Fasiglifam) |
| Target | G protein-coupled receptor 40 (GPR40) | G protein-coupled receptor 40 (GPR40) |
| Mechanism of Action | Agonist | Ago-allosteric modulator |
| Ca2+ Mobilization (EC50) | 180 nM[11] | 72 nM[12] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Inactive in cell-based assays[11] | Dose-dependently stimulates insulin secretion[12] |
| Signaling Pathway | G-protein signaling[13] | Primarily Gαq-mediated[10] |
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | This compound (Spiropiperidine Seed Molecule) | TAK-875 (Fasiglifam) |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Inactive (ED90 > 100 mg/kg)[11] | Improves glucose tolerance[12] |
| Fasting Hyperglycemia | Data not available | Improves fasting hyperglycemia at 30 mg/kg (p.o.) in ZDF rats[12] |
| Oral Bioavailability | Data not available | Orally bioavailable[12] |
Table 3: Clinical and Safety Profile
| Parameter | This compound (Spiropiperidine Seed Molecule) | TAK-875 (Fasiglifam) |
| Clinical Development Phase | Preclinical | Terminated in Phase III |
| Efficacy in Type 2 Diabetes | Not applicable | Significant improvements in HbA1c and fasting plasma glucose[14][15] |
| Hypoglycemia Risk | Not applicable | Low risk of hypoglycemia[6][14] |
| Adverse Effects | Not applicable | Drug-induced liver injury (DILI) observed in Phase III trials[7][16] |
Detailed Experimental Protocols
The characterization of GPR40 agonists typically involves a series of in vitro and in vivo assays to determine their potency, efficacy, and overall pharmacological profile.
In Vitro Calcium Mobilization Assay
This assay is a primary method for screening and characterizing GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.[9]
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR40 are commonly used.[11][12]
-
Procedure:
-
Cells are plated in 96- or 384-well microplates and cultured to confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately one hour at 37°C.
-
After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is established before the automated addition of test compounds at various concentrations.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
System: Isolated pancreatic islets from rodents or humans, or insulin-secreting cell lines (e.g., MIN6, INS-1E).[12][17]
-
Procedure:
-
Islets or cells are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
The islets/cells are then incubated with a buffer containing a high glucose concentration (e.g., 16.7 mM) in the presence or absence of the test compound.
-
After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to that secreted with high glucose alone to determine the potentiation of GSIS.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to evaluate the effect of a GPR40 agonist on glucose disposal in an animal model.[18]
-
Animal Model: Typically, mice or rats, which may be lean, obese, or diabetic models (e.g., Zucker diabetic fatty (ZDF) rats).[3][12]
-
Procedure:
-
Animals are fasted overnight (typically 16-18 hours) to establish a baseline blood glucose level.[18]
-
The test compound or vehicle is administered orally (p.o.) or via another appropriate route.
-
After a set period, a bolus of glucose (e.g., 2 g/kg) is injected intraperitoneally.[19]
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[20]
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The blood glucose concentrations over time are plotted, and the area under the curve (AUC) is calculated. A reduction in the glucose AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
Figure 2: General experimental workflow for GPR40 agonist evaluation.
Discussion and Conclusion
The comparison between this compound and TAK-875 starkly illustrates the journey of a drug candidate from a preliminary "hit" to a compound evaluated in late-stage clinical trials.
This compound , identified as a spiropiperidine seed molecule, demonstrates initial promise with acceptable potency in a primary G-protein signaling assay (Ca2+ mobilization).[11][13] However, its lack of activity in a more physiologically relevant cell-based assay (GSIS) and in an in vivo model (IPGTT) suggests that it may not possess the necessary properties for further development as a therapeutic agent.[11] Such compounds are valuable as tools in early drug discovery to understand the structural requirements for receptor activation but often lack the holistic profile needed for a drug candidate.
In contrast, TAK-875 emerged as a potent and selective GPR40 agonist with a robust pharmacological profile. It demonstrated potentiation of glucose-dependent insulin secretion in vitro and significant improvements in glycemic control in various preclinical models of type 2 diabetes.[12] These promising preclinical findings were translated into successful Phase II clinical trials, where TAK-875 showed efficacy comparable to the sulfonylurea glimepiride (B1671586) in reducing HbA1c and fasting plasma glucose, but with a significantly lower risk of hypoglycemia.[7][15]
However, the development of TAK-875 was ultimately halted in Phase III due to concerns about drug-induced liver injury.[7][21] This highlights a critical aspect of drug development: unforeseen toxicity can derail even a mechanistically sound and clinically efficacious compound. The hepatotoxicity of TAK-875 is believed to be related to the formation of a reactive acyl glucuronide metabolite and inhibition of bile salt export pumps, rather than a direct on-target effect of GPR40 activation.[16][22]
References
- 1. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 17. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. mmpc.org [mmpc.org]
- 20. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of GPR40 agonist 6 compared to other FFAR1 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonists. The focus is on presenting supporting experimental data, detailed methodologies, and a clear visualization of the underlying biological pathways to aid in research and development.
A Note on "GPR40 Agonist 6" : The term "this compound" can be ambiguous. In the context of the discovery of the LY2881835 series of agonists, "spiropiperidine seed molecule 6" refers to an early-stage compound. While it demonstrated initial activity in G protein signaling assays, it lacked efficacy in promoting glucose-dependent insulin (B600854) secretion (GDIS) and in vivo models. This was attributed to weak β-arrestin pathway engagement and a short drug-target residence time. Separately, commercial suppliers list a "this compound (Compound 7a)" with reported potency, but extensive public data for direct comparison is limited. This guide will include data on the "spiropiperidine seed molecule 6" to highlight key aspects of agonist development and will focus the primary comparison on well-characterized agonists with substantial preclinical and clinical data.
GPR40/FFAR1 Signaling Pathways
The activation of GPR40 by agonists can trigger multiple intracellular signaling cascades, primarily through the Gαq and, for some agonists, the Gαs pathways. These pathways are crucial for glucose-dependent insulin secretion and the release of incretin (B1656795) hormones.
Gαq Signaling Pathway
Gαs Signaling Pathway (Biased Agonism)
Comparative Efficacy of FFAR1 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of several key FFAR1 agonists. These compounds exhibit different signaling properties, with some acting as partial or "Gq-only" agonists and others as full or "Gq/Gs" agonists.
In Vitro Potency
| Compound | Type | Target Species | Assay | EC50 (nM) | Reference(s) |
| TAK-875 (Fasiglifam) | Partial (Gq-only) | Human | IP Production | 72 | [1] |
| Human | Ca2+ Flux | 72 | [1] | ||
| AMG 837 | Partial (Gq-only) | Human | Ca2+ Flux (Aequorin) | 13.5 | [2] |
| Rodent | Insulin Secretion (Islets) | 142 | [2] | ||
| LY2881835 | Partial Agonist | Human | Ca2+ Flux (FLIPR) | Partial Agonist | [3] |
| Human | β-Arrestin | Full Agonist | [3] | ||
| Spiropiperidine 6 | Partial Agonist | Human | Ca2+ Mobilization | 180 | [4] |
| N/A | GDIS / In Vivo IPGTT | Inactive | [4] | ||
| AM-1638 | Full (Gq/Gs) | Human | IP3 Accumulation | Bell-shaped curve | |
| Human | cAMP Production | Bell-shaped curve | |||
| AM-5262 | Full (Gq/Gs) | Human | IP3 Accumulation | Bell-shaped curve | |
| Human | cAMP Production | Bell-shaped curve |
In Vivo Efficacy
| Compound | Animal Model | Dose | Effect | Reference(s) |
| TAK-875 (Fasiglifam) | ZDF Rats | 10 mg/kg, p.o. | Increased plasma insulin | [1] |
| Japanese T2DM Patients | 25-50 mg, once daily | Significant reduction in HbA1c (-0.57% to -0.83%) | ||
| AMG 837 | Zucker Fatty Rats | 0.03-0.3 mg/kg, p.o. | Improved glucose tolerance | |
| LY2881835 | DIO Mice | 10 mg/kg, p.o. for 14 days | Significant reduction in glucose during OGTT | [3] |
| Zucker fa/fa Rats | N/A | Normalization of blood glucose | [3] | |
| AM-5262 | HF/STZ Mice | 30 mg/kg | ~48% improvement in Glucose AUC during OGTT |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common assays used to evaluate FFAR1 agonist efficacy.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in Gαq signaling.
Protocol Summary:
-
Cell Culture: Cells stably or transiently expressing the GPR40/FFAR1 receptor (e.g., HEK293, CHO) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The FFAR1 agonist is added at various concentrations.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured over time using an instrument like a Fluorescence Imaging Plate Reader (FLIPR).
-
Data Analysis: The peak fluorescence signal is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay is important for detecting G protein-independent signaling and has been shown to be a better predictor of in vivo efficacy for some classes of FFAR1 agonists.[4]
Protocol Summary:
-
Cell Line: A cell line is engineered to co-express GPR40/FFAR1 and a β-arrestin protein tagged with a reporter system (e.g., enzyme fragment, fluorescent protein).
-
Agonist Stimulation: The cells are treated with the FFAR1 agonist.
-
Recruitment and Signal Generation: Upon receptor activation and phosphorylation, the tagged β-arrestin is recruited to the receptor, bringing the reporter components into proximity and generating a measurable signal (e.g., light, fluorescence).
-
Signal Quantification: The signal is quantified and used to determine the agonist's potency and efficacy in recruiting β-arrestin.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of a compound.
Protocol Summary:
-
Animal Model: A relevant animal model of type 2 diabetes (e.g., diet-induced obese mice, Zucker fatty rats) or normal animals are used.
-
Fasting: Animals are fasted overnight to establish a baseline glucose level.
-
Compound Administration: The FFAR1 agonist or a vehicle control is administered orally (p.o.).
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally or intraperitoneally (i.p.).
-
Blood Sampling: Blood samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations are measured for each sample.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the extent of glucose lowering.
Conclusion
The efficacy of FFAR1 agonists is multifaceted, depending not only on their affinity for the receptor but also on the specific signaling pathways they engage. While early agonists like "spiropiperidine seed molecule 6" highlighted the importance of pathways beyond simple Gαq activation for in vivo effects, later compounds have demonstrated significant glucose-lowering efficacy in both preclinical models and human clinical trials.[3][4] The distinction between partial (Gq-only) and full (Gq/Gs) agonists is a critical area of ongoing research, with the latter potentially offering broader therapeutic effects through the engagement of incretin pathways. However, the development of FFAR1 agonists has been challenged by off-target effects, such as the liver toxicity observed with fasiglifam (B1672068) (TAK-875), underscoring the need for careful safety and selectivity profiling in future drug development. This comparative guide provides a foundational understanding of the data and methodologies essential for advancing research in this promising therapeutic area.
References
Validating GPR40 Agonist Activity: A Comparative Guide Using Knockout Mouse Models
For researchers and drug development professionals, confirming the on-target activity of a novel GPR40 agonist is a critical step. The use of GPR40 knockout (KO) mouse models provides a definitive method to validate that the observed pharmacological effects are mediated through the intended receptor. This guide compares the performance of a representative GPR40 agonist in wild-type (WT) versus GPR40 KO mice and provides the supporting experimental data and protocols.
GPR40 Signaling Pathway
Activation of G protein-coupled receptor 40 (GPR40) by free fatty acids or synthetic agonists in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion (GDIS).[1][2] This process is primarily mediated through the Gαq protein subunit, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which in turn increases cytosolic Ca2+ levels.[2][5] This elevation in intracellular calcium is a key signal for the potentiation of insulin secretion.[1][2]
References
- 1. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Cross-Validation of GPR40 Agonist Fasiglifam (TAK-875) Across Diverse Cell Lines: A Comparative Guide
An objective analysis of the performance and signaling of the GPR40 agonist Fasiglifam (B1672068) (TAK-875), also referred to as GPR40 agonist 6, reveals varied but consistent activity across multiple cell line models. This guide provides a comparative summary of key experimental findings, detailed methodologies, and visual representations of the underlying biological pathways and experimental processes.
Fasiglifam (TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS).[4][5][6] The activation of GPR40 by agonists like fasiglifam has been a key strategy in the development of novel therapeutics for type 2 diabetes, aiming to enhance insulin secretion in a glucose-dependent manner to minimize the risk of hypoglycemia.[1][3][6] This guide synthesizes data from various studies to cross-validate the findings related to fasiglifam's activity in different in vitro systems.
Comparative Performance of Fasiglifam (TAK-875)
The potency and efficacy of fasiglifam have been evaluated in several cell lines, primarily focusing on its ability to stimulate downstream signaling pathways of GPR40, such as intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation, and its ultimate effect on insulin secretion. The data presented below is collated from multiple studies to provide a comparative overview.
| Cell Line | Assay Type | Parameter | Value (nM) | Glucose Condition | Reference |
| CHO-hGPR40 | Inositol Monophosphate (IP) Accumulation | EC50 | 72 | Not Specified | [7] |
| Recombinant human GPR40 cells | Intracellular Calcium (Ca2+) Flux | EC50 | 75.2 | Not Specified | [8] |
| Recombinant rat GPR40 cells | Intracellular Calcium (Ca2+) Flux | EC50 | 140.4 | Not Specified | [8] |
| Recombinant cynomolgus monkey GPR40 cells | Intracellular Calcium (Ca2+) Flux | EC50 | 906.2 | Not Specified | [8] |
| HIT-T15 | β-arrestin Recruitment | EC50 | 154.0 | Not Specified | [8] |
| INS-1 833/15 | Insulin Secretion | Effective Concentration Range | 1 - 10,000 | 10 mM | [7] |
| HepG2 | Cytotoxicity (Cell Viability Decrease) | Effective Concentration | >50,000 | Not Specified | [9][10] |
Note: "this compound (Compound 7a)" has been reported with an EC50 of 58 nM, though the specific assay and cell line are not detailed in the provided information.[11]
Signaling Pathways and Experimental Workflow
The activation of GPR40 by fasiglifam initiates a cascade of intracellular events. The primary signaling pathway involves the Gq alpha subunit of the G protein, leading to the activation of phospholipase C (PLC).[12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][14] This increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion.[1][15] The DAG branch of the pathway activates protein kinase C (PKC), which can also contribute to the augmentation of insulin release.[1][2]
The cross-validation of these findings across different cell lines is crucial for confirming the on-target effects of fasiglifam and understanding any cell-type-specific responses.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize GPR40 agonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: CHO-K1 or HEK293T cells stably expressing human GPR40/FFAR1 are cultured in a suitable medium (e.g., Ham's F-12 or DMEM with 10% FBS) and seeded into 96-well or 384-well plates.[16]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium-5 Assay Kit) in an assay buffer (e.g., HBSS with 20 mM HEPES) for approximately 60 minutes at 37°C.[16] Probenecid may be included to prevent dye leakage.[16]
-
Compound Addition: Serial dilutions of fasiglifam and control compounds are prepared in the assay buffer.
-
Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of the compounds. The change in fluorescence, indicative of intracellular calcium mobilization, is then recorded over time.[13]
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of PLC activation, as a measure of Gq-coupled receptor activity.
-
Cell Stimulation: GPR40-expressing cells (e.g., CHO-hGPR40) are incubated with various concentrations of fasiglifam in the presence of LiCl (which inhibits the degradation of IP1).
-
Cell Lysis: After the stimulation period, the cells are lysed.
-
Detection: The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF) technology. The signal is inversely proportional to the amount of IP1 produced.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
-
Cell Culture and Pre-incubation: Insulin-secreting cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets are cultured.[4][15] Before the assay, cells are typically pre-incubated in a low-glucose buffer to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 10-16.7 mM) with or without different concentrations of fasiglifam.[7][14][15] Control wells with low glucose and high glucose alone are also included.
-
Supernatant Collection: After a defined incubation period, the supernatant is collected.
-
Insulin Quantification: The amount of insulin secreted into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Discussion and Conclusion
The cross-validation of fasiglifam's activity across different cell lines provides strong evidence for its mechanism of action as a GPR40 agonist. In pancreatic β-cell lines and recombinant cells expressing GPR40, fasiglifam consistently demonstrates potent agonistic activity, leading to the activation of the Gq signaling pathway and enhancement of insulin secretion in a glucose-dependent manner.[1][4][15] The EC50 values for calcium flux and IP accumulation are in the nanomolar range, highlighting its high potency.[7][8]
However, studies in other cell types, such as the hepatocarcinoma cell line HepG2, have raised concerns about potential off-target effects or GPR40-dependent toxicity at higher concentrations.[9][10] Fasiglifam was observed to decrease the viability of HepG2 cells in a concentration- and time-dependent manner, an effect that was attenuated by GPR40 knockdown.[9][10] This underscores the importance of using a panel of different cell lines in preclinical drug development to identify both on-target efficacy and potential liabilities.
References
- 1. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of GPR40 Agonist 6 and Endogenous Free Fatty Acids
A detailed guide for researchers and drug development professionals on the in vitro performance of the synthetic GPR40 agonist 6 benchmarked against its natural counterparts.
This guide provides a comprehensive comparison of the synthetic G-protein coupled receptor 40 (GPR40) agonist, designated as agonist 6 (also known as compound 7a), and the endogenous ligands of this receptor, primarily medium- and long-chain free fatty acids (FFAs). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS). This document summarizes key performance indicators, including potency and efficacy, and provides detailed experimental methodologies to allow for informed decisions in research and development.
Performance Snapshot: Agonist 6 vs. Endogenous Ligands
While initial screenings of this compound revealed a potent response in cell-based assays measuring intracellular calcium mobilization, further investigations into its effects on glucose-dependent insulin secretion (GDIS) and in vivo efficacy have shown a significant lack of activity. This discrepancy highlights the complexity of GPR40 pharmacology and the importance of a multi-faceted approach to agonist characterization.
In Vitro Agonist Activity at GPR40
The following table summarizes the available quantitative data for this compound and representative endogenous ligands. Potency is presented as the half-maximal effective concentration (EC50), and efficacy is represented by the maximal response (Emax) relative to a reference agonist where available.
| Ligand | Type | Potency (EC50) | Efficacy (Emax) |
| Agonist 6 (Compound 7a) | Synthetic | 58 nM[1] | Data not available |
| Linoleic Acid | Endogenous | ~10 µM | 100% (Reference)[2] |
| α-Linolenic Acid (ALA) | Endogenous | 17 µM[1] | 53 ± 4% of GW9508[1] |
| Docosahexaenoic Acid (DHA) | Endogenous | 12 µM[1] | 56 ± 6% of GW9508[1] |
| Oleic Acid | Endogenous | ~1-10 µM[3][4] | Not explicitly quantified |
Note: The efficacy of endogenous ligands can vary depending on the specific assay and the reference agonist used. A study noted that α-Linolenic Acid and Docosahexaenoic Acid stimulated IP-accumulation with Emax values of 53 ± 4% and 56 ± 6% of the Emax of the synthetic agonist GW9508, respectively[1]. Another critical finding is that while this compound demonstrated a potent EC50 of 180 nM in a Ca2+ mobilization assay, it was found to be inactive in cell-based glucose-dependent insulin secretion (GDIS) studies and in vivo intraperitoneal glucose tolerance tests (IPGTT)[2].
GPR40 Signaling and Experimental Workflow
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event that, in pancreatic β-cells, potentiates the secretion of insulin in a glucose-dependent manner.
Caption: Canonical GPR40 signaling cascade.
The benchmarking process for a GPR40 agonist typically involves a tiered approach, starting with in vitro assays to determine potency and efficacy at the molecular level and progressing to more complex cell-based assays that measure physiological responses.
Caption: Experimental workflow for GPR40 agonist comparison.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are methodologies for two key assays used in the characterization of GPR40 agonists.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of GPR40 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Plating:
-
A suitable host cell line (e.g., HEK293 or CHO) stably expressing human GPR40 is used.
-
Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is prepared in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
The dye solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (e.g., 1 hour) to allow for dye loading into the cells.
3. Compound Preparation and Addition:
-
Test compounds (this compound and endogenous ligands) are prepared in a series of dilutions in the assay buffer.
-
The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established before the automated addition of the compound dilutions to the wells.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured kinetically immediately after compound addition.
-
The change in fluorescence, indicating the increase in intracellular calcium, is recorded over time.
-
The peak fluorescence response is used to generate dose-response curves, from which EC50 and Emax values are calculated using a suitable nonlinear regression model.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR40 activation in a more physiologically relevant context by measuring insulin secretion from pancreatic β-cells or isolated islets.
1. Islet Isolation and Culture (for primary islets):
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Isolated islets are cultured overnight in a standard culture medium to allow for recovery.
2. Pre-incubation and Glucose Stimulation:
-
Islets or cultured β-cells (e.g., MIN6 or INS-1E) are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a period to establish a basal insulin secretion rate.
-
The pre-incubation buffer is then replaced with buffers containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus various concentrations of the test compounds.
3. Sample Collection and Insulin Measurement:
-
The cells or islets are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
At the end of the incubation, the supernatant is collected from each well.
-
The concentration of insulin in the supernatant is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
Insulin secretion is typically expressed as a fold-increase over the basal (low glucose) condition.
-
The data is analyzed to determine the extent to which the GPR40 agonists potentiate glucose-stimulated insulin secretion.
Conclusion
The synthetic compound, this compound, demonstrates high potency in initial in vitro screens measuring intracellular calcium mobilization. However, this potency does not translate to a functional response in glucose-stimulated insulin secretion assays or in vivo models. This disconnect underscores the critical need for a comprehensive evaluation of GPR40 agonists beyond primary signaling assays. Endogenous free fatty acids, while less potent, effectively engage the GPR40 receptor to modulate insulin secretion. For drug development professionals, these findings emphasize that a high EC50 value in a calcium flux assay is not solely predictive of in vivo efficacy for GPR40 agonists and that downstream functional assays are indispensable for identifying promising therapeutic candidates.
References
A Comparative Guide to the Preclinical Reproducibility of GPR40 Agonist 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the GPR40 agonist, compound 6 , with other relevant alternatives. The data presented is compiled from published preclinical studies to aid in the assessment of its reproducibility and therapeutic potential. This document includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction to GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1] This glucose-dependent mechanism of action presents a lower risk of hypoglycemia compared to other insulin secretagogues. A number of synthetic GPR40 agonists have been developed to harness this therapeutic potential. This guide focuses on a spiropiperidine phenyl propanoic acid derivative, referred to as compound 6 , and compares its preclinical profile to other agonists from the same chemical series.
Comparative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for GPR40 agonist 6 and its comparators. The data is extracted from a key study by Hamdouchi et al. in the Journal of Medicinal Chemistry (2016).
In Vitro Activity at Human GPR40
| Compound | Ca2+ Mobilization EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Glucose-Dependent Insulin Secretion (GDIS) |
| 6 | 180 | - | Inactive |
| 4 | 160 | - | Active |
| 1 (LY2881835) | - | 18 | Active |
| 2 (LY2922083) | - | 13 | Active |
| 11 | - | - | Inactive |
| 18 | - | 10 | Active |
Data sourced from Hamdouchi et al., J. Med. Chem. 2016, 59(22), 10237–10255.[1]
In Vivo Efficacy in Mouse Intraperitoneal Glucose Tolerance Test (IPGTT)
| Compound | IPGTT ED90 (mg/kg) |
| 6 | > 100 |
| 4 | 29.4 |
| 1 (LY2881835) | 0.58 |
| 2 (LY2922083) | 3.67 |
| 11 | > 100 |
| 18 | 5.6 |
Data sourced from Hamdouchi et al., J. Med. Chem. 2016, 59(22), 10237–10255.[1]
GPR40 Signaling Pathways
Activation of GPR40 can initiate multiple downstream signaling cascades. The primary pathway involves coupling to Gαq proteins, leading to insulin secretion. However, signaling through Gαs and β-arrestin has also been observed, which can be ligand-dependent ("biased agonism").
Caption: GPR40 signaling pathways leading to insulin secretion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are representative protocols for the key assays used to characterize GPR40 agonist 6 and its alternatives.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation, which is a hallmark of Gαq pathway engagement.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR40 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight.[2]
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.[2]
3. Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Baseline fluorescence is measured before the automated addition of test compounds (e.g., GPR40 agonist 6 and comparators) at various concentrations.
-
The fluorescence intensity is monitored kinetically to measure the change in intracellular calcium.
4. Data Analysis:
-
The increase in fluorescence is proportional to the intracellular calcium concentration.
-
Dose-response curves are generated to determine the EC50 values for each compound.
Glucose-Dependent Insulin Secretion (GDIS) Assay
This assay assesses the ability of a compound to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
1. Cell Culture:
-
MIN6 mouse insulinoma cells are cultured in DMEM containing 10% FBS and other necessary supplements.
-
Cells are seeded in 24- or 48-well plates and grown to confluency.
2. Pre-incubation (Starvation):
-
Cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion level.
3. Stimulation:
-
The pre-incubation buffer is replaced with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds at various concentrations.
-
The cells are incubated for 1-2 hours at 37°C.
4. Sample Collection and Analysis:
-
The supernatant (containing secreted insulin) is collected.
-
The concentration of insulin is quantified using an ELISA or RIA kit.
5. Data Analysis:
-
The amount of insulin secreted in the presence of the compound at high glucose is compared to the vehicle control to determine the stimulatory effect.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT evaluates the effect of a compound on glucose disposal in a living animal model, providing an indication of its potential antihyperglycemic activity.
1. Animal Acclimatization and Fasting:
-
Male C57BL/6 mice are typically used.
-
The animals are fasted for a specified period (e.g., 5-6 hours or overnight) before the test, with free access to water.[3][4]
2. Compound Administration:
-
The test compound (e.g., GPR40 agonist 6 ) is administered orally (p.o.) or via another relevant route at a specific time point (e.g., 60 minutes) before the glucose challenge.
3. Baseline and Glucose Challenge:
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.[3][4]
4. Blood Glucose Monitoring:
-
Blood glucose levels are measured at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[4]
5. Data Analysis:
-
The blood glucose concentration over time is plotted for each treatment group.
-
The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.
-
The ED90, the dose required to achieve 90% of the maximal effect, can be calculated from dose-response studies.
Caption: General experimental workflow for an in vivo IPGTT study.
Conclusion
The preclinical data for GPR40 agonist 6 indicate that while it is active in a Ca2+ mobilization assay, it lacks activity in promoting glucose-dependent insulin secretion in vitro and shows no efficacy in improving glucose tolerance in vivo.[1] In contrast, other compounds from the same series, such as 1 , 2 , 4 , and 18 , demonstrate activity across these assays, highlighting a disconnect between the initial Gαq signaling event (Ca2+ mobilization) and the downstream cellular and physiological responses for compound 6 . This suggests that additional factors, potentially related to biased agonism or other pharmacokinetic/pharmacodynamic properties, are critical for the therapeutic efficacy of GPR40 agonists. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to reproduce and build upon these findings in the ongoing development of novel GPR40-targeted therapies for type 2 diabetes.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. vmmpc.org [vmmpc.org]
- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide: GPR40 Agonists Versus Sulfonylureas for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GPR40 agonists and sulfonylureas in stimulating insulin (B600854) secretion, supported by experimental data. The focus is on the key mechanistic differences, efficacy, and safety profiles of these two classes of insulin secretagogues. As a representative GPR40 agonist, we will primarily discuss Fasiglifam (B1672068) (TAK-875), a compound that has undergone extensive clinical evaluation. This will be compared against second-generation sulfonylureas such as glimepiride (B1671586) and glibenclamide.
At a Glance: Key Differences
| Feature | GPR40 Agonist (Fasiglifam/TAK-875) | Sulfonylureas (e.g., Glimepiride, Glibenclamide) |
| Mechanism of Action | Activates GPR40, a G-protein coupled receptor, potentiating glucose-stimulated insulin secretion. | Bind to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel, leading to its closure. |
| Glucose Dependency | Action is strictly glucose-dependent; minimal effect at low glucose concentrations.[1] | Action is largely glucose-independent, leading to insulin secretion even at low glucose levels.[2] |
| Signaling Pathway | Gαq/11 pathway, leading to activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[1] | Direct inhibition of KATP channels, leading to membrane depolarization, opening of voltage-gated calcium channels, and influx of extracellular calcium. |
| Risk of Hypoglycemia | Minimal risk, comparable to placebo.[3] | Significant risk due to glucose-independent action.[3] |
| Durability of Effect | Maintained glucose-lowering effects in long-term animal studies.[1] | Risk of secondary failure over time.[1] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between GPR40 agonists and sulfonylureas lies in their distinct molecular targets and signaling cascades within the pancreatic β-cell.
GPR40 Agonists: A Glucose-Sensing Amplifier
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is highly expressed in pancreatic β-cells.[4] Endogenous long-chain fatty acids are its natural ligands. Synthetic agonists like Fasiglifam (TAK-875) mimic this action.[5]
The activation of GPR40 initiates a signaling cascade through the Gαq/11 pathway.[1] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ potentiates the glucose-stimulated insulin secretion (GSIS) pathway.[1] Crucially, this potentiation is dependent on an initial glucose-triggered signal. In the absence of elevated glucose, GPR40 activation has a minimal effect on insulin secretion.[6]
Sulfonylureas: A Direct Channel Blocker
Sulfonylureas exert their effect by directly binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane. This binding leads to the closure of the KATP channel, independent of intracellular ATP levels.
The closure of the KATP channel prevents the efflux of potassium ions (K+), leading to the depolarization of the cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of extracellular Ca2+. The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules. A critical aspect of this mechanism is its glucose-independent nature; sulfonylureas can induce insulin secretion even when blood glucose levels are low, which is the underlying cause of the associated risk of hypoglycemia.[2]
Performance Data: Head-to-Head Comparison
Clinical Efficacy and Hypoglycemia Risk
A 12-week, randomized, double-blind, placebo-controlled Phase 2 clinical trial provided a direct comparison of Fasiglifam (TAK-875) with the sulfonylurea glimepiride in patients with type 2 diabetes.[3]
| Parameter | Placebo | Fasiglifam (TAK-875) (50 mg) | Glimepiride (4 mg) |
| Change in HbA1c from Baseline | -0.13% | -1.12% | -1.05% |
| Incidence of Hypoglycemia | 3% | 2% | 19% |
| Data from a 12-week Phase 2 clinical trial.[3] |
The results demonstrate that Fasiglifam (50 mg) was as effective as glimepiride in reducing HbA1c levels.[3] However, the incidence of hypoglycemic events was significantly lower with Fasiglifam and was comparable to placebo, highlighting the key safety advantage of its glucose-dependent mechanism.[3]
In Vivo Animal Studies: Glucose Lowering and Durability
Studies in diabetic rats have further substantiated the efficacy and differentiated the profiles of GPR40 agonists and sulfonylureas. In a study using neonatal streptozotocin-induced diabetic rats, oral administration of Fasiglifam demonstrated a dose-dependent improvement in glucose tolerance that was greater than that of glibenclamide at their respective maximal effective doses.[1]
| Treatment | Change in Glucose AUC |
| Fasiglifam (3-30 mg/kg) | -37.6% |
| Glibenclamide (maximal effective dose) | -12.3% |
| Data from an oral glucose tolerance test in diabetic rats.[1] |
Furthermore, this study highlighted a potential advantage in the durability of the glucose-lowering effect. After 4 weeks of daily treatment, the effect of glibenclamide was completely diminished, a phenomenon known as secondary failure. In contrast, the glucose-lowering effect of Fasiglifam was maintained for at least 15 weeks.[1]
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental for comparing the insulinotropic effects of GPR40 agonists and sulfonylureas at varying glucose concentrations.
Objective: To quantify insulin secretion from pancreatic islets in response to different glucose levels in the presence or absence of a GPR40 agonist or a sulfonylurea.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Groups of islets are then incubated for a defined period (e.g., 1 hour) in KRBB containing:
-
Low glucose (e.g., 2.8 mM) + vehicle
-
Low glucose + GPR40 agonist (e.g., Fasiglifam)
-
Low glucose + sulfonylurea (e.g., glimepiride)
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose + GPR40 agonist
-
High glucose + sulfonylurea
-
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is typically expressed as a fold-change over the basal secretion at low glucose.
Intracellular Calcium ([Ca2+]) Measurement
This assay directly assesses a key downstream event in the signaling pathways of both GPR40 agonists and sulfonylureas.
Objective: To measure changes in intracellular calcium concentration in pancreatic β-cells in response to test compounds under low and high glucose conditions.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6 or INS-1) or dispersed primary islet cells are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time.
-
Perifusion/Incubation: The coverslip with the loaded cells is placed in a chamber on a fluorescence microscope stage and perifused with a buffer.
-
Stimulation Protocol: The cells are sequentially exposed to:
-
Buffer with low glucose (e.g., 2.8 mM) to establish a baseline.
-
Buffer with low glucose + GPR40 agonist or sulfonylurea.
-
Buffer with high glucose (e.g., 16.7 mM).
-
Buffer with high glucose + GPR40 agonist or sulfonylurea.
-
-
Image Acquisition: Fluorescence images are captured at regular intervals throughout the experiment.
-
Data Analysis: The fluorescence intensity is measured over time for individual cells or regions of interest. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude and dynamics of the calcium response under each condition are then compared. A study on MIN6 cells showed that fasiglifam induced an increase in intracellular Ca2+ levels and amplified Ca2+ oscillations in a glucose-dependent manner, which was different from the glucose-independent Ca2+ dynamics induced by glimepiride.[2]
Conclusion
GPR40 agonists and sulfonylureas both effectively stimulate insulin secretion, but through fundamentally different mechanisms that have significant clinical implications. The key advantage of GPR40 agonists, exemplified by Fasiglifam (TAK-875), is their glucose-dependent mode of action, which translates to a significantly lower risk of hypoglycemia compared to sulfonylureas.[3] While the clinical development of Fasiglifam was halted due to off-target liver toxicity, the validation of GPR40 as a therapeutic target with a favorable glycemic control profile continues to drive the development of new agonists in this class. For researchers in drug development, understanding these distinct mechanisms and performance characteristics is crucial for the design and evaluation of novel, safer, and more effective therapies for type 2 diabetes.
References
- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of GPR40 Agonists in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various G protein-coupled receptor 40 (GPR40) agonists. It includes a summary of their mechanisms of action, supporting experimental data from key in vitro and in vivo assays, and detailed experimental protocols.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), offering a mechanism for glucose-dependent glycemic control with a reduced risk of hypoglycemia. A diverse range of synthetic agonists have been developed, each with unique pharmacological profiles. This guide focuses on a head-to-head comparison of prominent GPR40 agonists in preclinical settings, including TAK-875 (Fasiglifam), AM-1638, SCO-267, CPL207280, MK-8666, and PBI-4050.
Mechanism of Action and Signaling Pathways
GPR40 agonists can be broadly categorized based on their interaction with the receptor and subsequent signaling cascades. Partial agonists, such as TAK-875 and MK-8666 , primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and stimulates insulin secretion.[1] In contrast, full agonists or ago-allosteric modulators (AgoPAMs), like AM-1638 and SCO-267 , can activate both Gαq and Gαs signaling pathways.[2] The Gαs pathway activation leads to an increase in cyclic AMP (cAMP), which not only potentiates insulin secretion but also stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][2] This dual signaling mechanism may contribute to superior glucose-lowering efficacy and potential weight loss benefits.[1] CPL207280 is described as a partial agonist, similar to TAK-875.[3] PBI-4050 is unique in that it acts as a GPR40 agonist while also antagonizing GPR84, a receptor implicated in inflammation and fibrosis.[4]
Figure 1: GPR40 agonist signaling pathways.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for various GPR40 agonists from preclinical studies.
Table 1: In Vitro Potency of GPR40 Agonists
| Agonist | Assay Type | Cell Line | Species | EC50 | Reference |
| TAK-875 | Calcium Flux | CHO-K1 | Human | 72 nM | |
| Calcium Flux | CHO-K1 | Human | 270 nM | [5] | |
| AM-1638 | Calcium Flux | CHO-K1 | Human | 160 nM | [6] |
| IP1 Accumulation | COS-7 | Human | - | [2] | |
| cAMP Production | COS-7 | Human | - | [2] | |
| SCO-267 | Calcium Mobilization | CHO | Human | - | [3] |
| CPL207280 | Calcium Flux | - | Human | 80 nM | [5] |
| MK-8666 | Calcium Flux | - | Human | 0.9 nM | [7] |
| PBI-4050 | GPR40 Agonism | - | - | Data not specified | [4] |
Table 2: In Vivo Efficacy of GPR40 Agonists in Rodent Models
| Agonist | Animal Model | Dose | Effect | Reference |
| TAK-875 | N-STZ-1.5 rats (T2D) | 1-10 mg/kg p.o. | Improved glucose tolerance and augmented insulin secretion | [8] |
| Zucker diabetic fatty rats | 10 mg/kg p.o. | Increased plasma insulin and reduced fasting hyperglycemia | ||
| AM-1638 | BDF/DIO mice | - | Improved glycemic control | [6] |
| SCO-267 | N-STZ-1.5 rats (T2D) | - | Improved glucose tolerance | |
| DIO rats | - | Elevated plasma GLP-1 and PYY, reduced food intake and body weight | ||
| CPL207280 | Wistar Han rats & C57BL6 mice | 10 mg/kg | 2.5-fold greater insulin secretion than fasiglifam | [5] |
| Diabetic rat models | - | Improved glucose tolerance and increased insulin AUC | [5] | |
| MK-8666 | Rodent models | - | Glucose reduction | |
| PBI-4050 | eNOS-/- db/db mice | - | Markedly decreased hyperglycemia and improved glucose tolerance | [4] |
Safety Considerations: A critical aspect of GPR40 agonist development has been safety, particularly liver toxicity. The clinical development of TAK-875 was terminated due to liver safety concerns.[8] Similarly, MK-8666 was discontinued (B1498344) in Phase I clinical trials due to liver safety issues. Preclinical studies for CPL207280 suggest a lower risk of hepatotoxicity compared to TAK-875.[3] Some AgoPAM agonists have been associated with β-cell toxicity in preclinical models, though this appears to be compound-specific.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Figure 2: Calcium mobilization assay workflow.
-
Cell Culture: GPR40-expressing cells (e.g., CHO-K1 or HEK293) are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Cells are incubated for 1 hour at 37°C.
-
Compound Addition: The dye-loading solution is removed, and cells are washed. Assay buffer is added, followed by the addition of the GPR40 agonist at various concentrations.
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration to determine the EC50 value.
2. Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of Gαq signaling.
-
Cell Stimulation: GPR40-expressing cells are incubated with the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Cell Lysis and Detection: After the stimulation period, cells are lysed, and the concentration of IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify IP1 levels, and dose-response curves are generated to determine agonist potency.
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo glucose homeostasis.
Figure 3: Oral glucose tolerance test workflow.
-
Animal Fasting: Rodents (mice or rats) are fasted overnight (typically 16-18 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: The GPR40 agonist or vehicle is administered orally (p.o.) via gavage.
-
Glucose Challenge: After a predetermined time for drug absorption (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The blood glucose concentration over time is plotted, and the area under the curve (AUC) is calculated to quantify the glucose excursion. A lower AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.
2. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This ex vivo assay directly measures the effect of GPR40 agonists on insulin secretion from pancreatic islets in response to glucose.
-
Islet Isolation: Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a high-glucose buffer with or without the GPR40 agonist.
-
Insulin Measurement: The supernatant is collected after the stimulation period, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar method.
-
Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to that with high glucose alone to determine the potentiation of GSIS.
Conclusion
The preclinical data available for GPR40 agonists highlight a class of compounds with significant potential for the treatment of type 2 diabetes. The distinction between partial and full agonists, with their differential engagement of Gαq and Gαs signaling pathways, offers opportunities for tailored therapeutic effects, including the potential for incretin release and weight management. However, the safety profile, particularly concerning hepatotoxicity, remains a critical consideration in the development of new GPR40 agonists. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel compounds targeting this important metabolic receptor. Further head-to-head preclinical studies, especially for newer compounds like PBI-4050 in the context of diabetes, will be crucial for a comprehensive understanding of their relative therapeutic potential.
References
- 1. Comparison of the anti-diabetic effects of GIP- and GLP-1-receptor activation in obese diabetic (ob/ob) mice: studies with DPP IV resistant N-AcGIP and exendin(1-39)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Prometic's PBI-4050 To Target Cystic Fibrosis As Its Next Orphan Indication [newswire.ca]
- 4. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. medscape.com [medscape.com]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Dual GPR40 and GPR120 Agonism: A Promising Strategy for Diabetes Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The simultaneous activation of G protein-coupled receptor 40 (GPR40) and GPR120 presents a compelling therapeutic strategy for type 2 diabetes mellitus (T2DM). This dual agonism approach aims to harness the complementary metabolic benefits of both receptors, offering a potentially more efficacious treatment compared to selective agonism of either receptor alone. This guide provides an objective comparison of dual GPR40/GPR120 agonists with selective alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Rationale for Dual Agonism
GPR40, highly expressed in pancreatic β-cells, primarily mediates glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Its activation enhances the release of insulin in the presence of elevated glucose, a key mechanism for controlling blood sugar levels.[2] On the other hand, GPR120 is found in various tissues, including adipocytes, macrophages, and enteroendocrine L-cells.[3] Its activation is associated with improved insulin sensitivity, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates insulin secretion and promotes satiety.[4][5]
By targeting both receptors, dual agonists are hypothesized to provide a synergistic effect: enhancing insulin secretion via GPR40 while simultaneously improving insulin sensitivity and promoting incretin release through GPR120.[3] This multi-faceted approach could lead to more robust glycemic control and potentially address multiple pathophysiological aspects of T2DM.
Comparative Performance of Agonists
The following tables summarize the in vitro potency and in vivo efficacy of representative dual GPR40/GPR120 agonists compared to selective GPR40 and GPR120 agonists.
Table 1: In Vitro Potency of GPR40 and GPR120 Agonists
| Compound | Target(s) | Receptor Species | Assay | EC50 / pEC50 | Citation(s) |
| Dual Agonists | |||||
| GW9508 | GPR40/GPR120 | Human | Ca2+ Mobilization | pEC50: 7.32 (GPR40), 5.46 (GPR120) | [6] |
| Mouse | Ca2+ Mobilization | AC50: 10.2 ± 0.9 µM (GPR120) | [1] | ||
| DFL23916 | GPR40/GPR120 | Human | Ca2+ Mobilization | AC50: 13.7 ± 0.7 µM (GPR40), 16.6 ± 0.9 µM (GPR120 short isoform) | [7] |
| Mouse | Ca2+ Mobilization | AC50: 13.2 ± 1.1 µM (GPR120) | [1] | ||
| Selective Agonists | |||||
| Fasiglifam (TAK-875) | GPR40 | Human | Not Specified | Not Specified in provided results | |
| TUG-891 | GPR120 | Human | β-arrestin-2 Recruitment | Potent agonist | [8] |
| Mouse | Not Specified | Potent agonist | [8] |
EC50: Half-maximal effective concentration. pEC50: -log(EC50). AC50: Agonist concentration for half-maximal activity.
Table 2: In Vivo Efficacy of GPR40/GPR120 Agonists in Diabetic Rodent Models
| Compound(s) | Animal Model | Treatment Duration | Key Findings | Citation(s) |
| Dual Agonist vs. Selective GPR40 Agonist | ||||
| GPR40/120 dual agonist (cmpd B) vs. GPR40 agonist (cmpd A) | ob/ob mice | 4 weeks | Dual agonist showed significantly greater improvement in ambient glycemia and insulin sensitivity (measured by glucose infusion rate in a hyperinsulinemic-euglycemic clamp) compared to the GPR40 agonist alone. | [9] |
| Dual Agonist vs. Selective GPR120 Agonist | ||||
| DFL23916 vs. TUG-891 | Healthy mice (OGTT) | Acute | DFL23916 significantly improved glucose homeostasis, whereas TUG-891 did not show a significant effect. | [7] |
| DFL23916 | Healthy mice | Acute | Increased GLP-1 plasma levels in vivo. | [10] |
Signaling Pathways
The activation of GPR40 and GPR120 initiates distinct but complementary intracellular signaling cascades.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: GPR120 signaling pathways in various cell types.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dual and selective agonists.
Caption: General experimental workflow for agonist evaluation.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human GPR40 or GPR120 in appropriate media.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion transport inhibitor like probenecid (B1678239) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove culture medium from the cells and add the dye-loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (dual and selective agonists) in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin recording fluorescence intensity over time.
4. Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This assay assesses the ability of a compound to potentiate insulin secretion in a glucose-dependent manner.
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Culture the isolated islets overnight in a non-tissue culture treated dish to allow for recovery.
2. Pre-incubation and Glucose Stimulation:
-
Pre-incubate islets in a low-glucose Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (e.g., 2.8 mM glucose) for 1 hour at 37°C.[8]
-
Transfer batches of size-matched islets (e.g., 15 islets per tube) into tubes containing the low-glucose KRBH buffer with or without the test compounds.[8]
-
Incubate for 1 hour at 37°C.[8]
-
Collect the supernatant for basal insulin measurement.
-
Replace the buffer with high-glucose KRBH buffer (e.g., 16.7 mM glucose) with or without the test compounds.[8]
-
Incubate for another hour at 37°C.[8]
-
Collect the supernatant for stimulated insulin measurement.
3. Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA).
-
Normalize the insulin secretion to the islet number or total insulin content.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT evaluates the in vivo effect of a compound on glucose disposal after an oral glucose challenge.
1. Animal Preparation:
-
Use diabetic mouse models (e.g., db/db or diet-induced obese mice) or healthy control mice.
-
Fast the mice for 4-6 hours or overnight (16-18 hours) with free access to water.[7][11]
2. Compound and Glucose Administration:
-
Administer the test compound (dual or selective agonist) or vehicle orally via gavage.
-
After a set pre-treatment time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.[7]
3. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Measure blood glucose levels using a glucometer.
4. Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Rodents
This is the gold-standard technique for assessing insulin sensitivity in vivo.
1. Surgical Preparation:
-
Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rats or mice.
-
Allow the animals to recover for several days.
2. Clamp Procedure:
-
Fast the conscious, unrestrained animal for about 5 hours.
-
Start a continuous infusion of insulin at a constant rate to induce hyperinsulinemia.
-
Monitor blood glucose from the arterial line every 5-10 minutes.
-
Infuse a variable rate of glucose solution to maintain euglycemia (a normal blood glucose level).
3. Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Conclusion
The dual agonism of GPR40 and GPR120 holds significant promise as a therapeutic strategy for T2DM. Preclinical data suggest that dual agonists can offer superior glycemic control compared to selective agonists by simultaneously enhancing insulin secretion and improving insulin sensitivity. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of novel dual agonists. Further research, including long-term efficacy and safety studies, will be crucial in translating the potential of this therapeutic approach into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iris.unina.it [iris.unina.it]
- 8. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
GPR40 Agonists: A Comparative Analysis of Full versus Partial Agonists on Incretin Secretion
A deep dive into the differential effects of GPR40 full and partial agonists on the secretion of key incretin (B1656795) hormones, GLP-1 and GIP, supported by experimental data and detailed protocols.
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. However, the pharmacological landscape of GPR40 agonists is nuanced, with compounds classified as either partial agonists or full agonists (also referred to as Ago-allosteric modulators or AgoPAMs). A critical distinction between these two classes lies in their differential impact on incretin hormone secretion, a key contributor to glucose homeostasis. This guide provides a comprehensive comparison of GPR40 full and partial agonists, focusing on their effects on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion, backed by experimental findings.
Differentiating Full and Partial Agonists
GPR40 agonists are broadly categorized based on their efficacy and signaling properties. Partial agonists, such as the well-studied compound fasiglifam (B1672068) (TAK-875), primarily act on pancreatic β-cells to potentiate GSIS.[1][2] Their mechanism is largely attributed to signaling through the Gαq protein pathway.[3][4]
In contrast, full agonists or AgoPAMs, including compounds like AM-1638 and T-3601386, exhibit a dual mechanism of action.[3][5] They not only stimulate insulin secretion directly but also robustly induce the secretion of incretin hormones GLP-1 and GIP from enteroendocrine L-cells and K-cells in the gut.[2][3] This broader activity is linked to their ability to engage both Gαq and Gαs signaling pathways.[3][6] The recruitment of Gαs is considered a key factor in promoting incretin release.[3] Functionally, this means full agonists engage the "enteroinsular axis," where gut-derived hormones amplify the insulin response to glucose.[2]
Quantitative Comparison of Incretin Secretion
Experimental data consistently demonstrates the superior efficacy of full agonists in stimulating incretin secretion compared to partial agonists, which show minimal to no effect.
In Vivo Studies in Rodent Models
Head-to-head comparisons in animal models provide clear evidence of this distinction. One study compared the effects of the partial agonist MK-8666 with two different full agonists (AgoPAMs AP1 and AP3) in diabetic Goto-Kakizaki (GK) rats over a 28-day period. The results showed that both full agonists significantly increased plasma levels of total and active GLP-1, as well as GIP. In stark contrast, the partial agonist MK-8666 had no effect on these gut hormones.[3]
Table 1: Effect of Chronic Administration of GPR40 Agonists on Incretin Levels in Diabetic GK Rats (Day 28)
| Agonist Class | Compound | Total GLP-1 (pM) | Active GLP-1 (pM) | GIP (pM) |
| Vehicle | - | ~15 | ~4 | ~40 |
| Partial Agonist | MK-8666 | ~15 | ~4 | ~40 |
| Full Agonist (AgoPAM) | AP1 | ~30 | ~8 | ~85 |
| Full Agonist (AgoPAM) | AP3 | ~28 | ~7 | ~75 |
| *Note: Values are approximated from graphical data presented in Engel et al., 2017.[3] * indicates a significant increase compared to vehicle and partial agonist groups. |
Another study in mice directly compared the acute effects of partial agonists (TAK-875, MK-2305) and full agonists (AM-1638, AM-5262) 30 minutes after a single oral dose. The full agonists produced a robust increase in both plasma GLP-1 and GIP, while the partial agonists had a negligible impact.[7]
Table 2: Acute Plasma Incretin Response to GPR40 Agonists in Mice
| Agonist Class | Compound (30 mg/kg) | Plasma tGLP-1 (pmol/L) | Plasma GIP (pmol/L) |
| Vehicle | - | ~5 | ~50 |
| Partial Agonist | TAK-875 | ~7 | ~75 |
| Partial Agonist | MK-2305 | ~12 | ~150 |
| Full Agonist (Ago-allosteric) | AM-1638 | ~29 | ~383 |
| Full Agonist (Ago-allosteric) | AM-5262 | ~29 | ~345 |
| *Note: Data adapted from Hauge et al., 2015 as presented in a ResearchGate figure.[7] * indicates a significant increase vs. vehicle. ** indicates a significant increase vs. vehicle and partial agonists. |
Signaling Pathways and Experimental Workflows
The differential effects of full and partial agonists on incretin secretion are rooted in their distinct signaling mechanisms upon binding to the GPR40 receptor.
Caption: Signaling pathways for GPR40 partial and full agonists.
The workflow for assessing the impact of these agonists on incretin secretion typically involves both in vitro and in vivo models.
Caption: General experimental workflow for comparing GPR40 agonists.
Experimental Protocols
In Vitro GLP-1 Secretion Assay (STC-1 Cell Line)
This protocol is adapted from methodologies used for studying incretin secretagogues.[4][8]
-
Cell Culture: Murine STC-1 enteroendocrine cells are cultured in DMEM high glucose medium supplemented with 5% Fetal Bovine Serum and 2 mM glutamine. Cells are seeded in 24-well plates and grown to ~80-90% confluency.
-
Preparation: Prior to the assay, the growth medium is removed, and cells are washed twice with a serum-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Stimulation: Cells are then incubated for a defined period (e.g., 2 hours) at 37°C in the assay buffer containing the GPR40 partial agonist, full agonist, or vehicle control at various concentrations.
-
Sample Collection: After incubation, the supernatant is collected from each well. To prevent peptide degradation, a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail are immediately added.
-
Quantification: The concentration of secreted GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions. Data is typically normalized to the total protein content of the cells in each well.
In Vivo Incretin Secretion Assay (Mouse Model)
This protocol outlines a general procedure for in vivo evaluation.[1][6][7]
-
Animal Acclimatization: C57BL/6 mice are acclimatized for at least one week with standard chow and water ad libitum.
-
Fasting: Prior to the experiment, mice are fasted for a short period (e.g., 5-6 hours) to establish a baseline hormonal state.
-
Compound Administration: GPR40 full or partial agonists are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 30 mg/kg). A vehicle-only group serves as the negative control.
-
Blood Sampling: At a predetermined time point post-administration (e.g., 15 or 30 minutes), blood is collected.[6][7] A common method is via the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to preserve active GLP-1.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Hormone Measurement: Plasma levels of total or active GLP-1 and GIP are measured using specific and sensitive ELISA kits.
Conclusion
The distinction between GPR40 full and partial agonists is pharmacologically significant, particularly concerning their effects on incretin biology. Full agonists, or AgoPAMs, uniquely engage the Gαs signaling pathway in enteroendocrine cells, leading to robust secretion of GLP-1 and GIP.[3][6] This contrasts sharply with partial agonists, which primarily target the Gαq pathway in pancreatic β-cells and have a negligible effect on incretin release.[1][3] This dual action of full agonists on both direct insulin secretion and indirect incretin-mediated insulin secretion presents a potentially more efficacious therapeutic strategy for type 2 diabetes, offering the combined benefits of glycemic control and the pleiotropic effects of incretins.[2] Researchers and drug developers should consider these fundamental differences when designing and evaluating new GPR40-targeting compounds.
References
- 1. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting The Concept of Incretin and Enteroendocrine L-cells as Type 2 Diabetes Mellitus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent | PLOS One [journals.plos.org]
- 4. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased GLP-1 response after gavage-administration of glucose in UCP2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Proper Disposal of GPR40 Agonist 6: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of GPR40 Agonist 6, ensuring laboratory safety and regulatory compliance. This document provides procedural steps for waste management, spill containment, and an overview of the compound's signaling pathway.
Researchers and laboratory personnel engaged in drug development and scientific investigation must adhere to stringent safety protocols for the disposal of chemical compounds. For this compound, a potent and selective free fatty acid receptor 1 (FFAR1) agonist, proper disposal is critical to mitigate potential environmental and health risks. While one supplier indicates that a safety data sheet is not required as it is not classified as a hazardous substance, it is best practice to handle all research compounds as potentially hazardous.
Immediate Safety and Handling Precautions
Before handling this compound, consult your institution's specific safety guidelines and the manufacturer's most recent safety information. Standard personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local and institutional regulations.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weighing paper, gloves, and other contaminated disposable labware should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Avoid mixing with other incompatible chemical waste streams.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers should be kept securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The first rinsate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates is the most conservative approach.
-
After rinsing and air-drying, deface the original label before disposing of the container as non-hazardous waste or recycling, in accordance with institutional policy.
4. Arranging for Waste Pickup:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Once a container is full or reaches the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Quantitative Data for this compound Handling
For safe and effective use in a research setting, proper storage and solution preparation are crucial.
| Parameter | Guideline |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
| EC₅₀ | 0.058 μM[1] |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
For Minor Spills (e.g., on a benchtop):
-
Notify personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inward to prevent spreading.
-
Once the material is absorbed, use a scoop and brush to collect the material and place it in a labeled hazardous waste bag or container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Major Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS office or emergency response team.
-
Provide them with as much information as possible about the spilled substance.
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that plays a role in glucose-stimulated insulin (B600854) secretion.[2][3] Upon activation by agonists like this compound, the receptor couples to Gαq protein.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers ultimately increase intracellular calcium levels, which triggers the exocytosis of insulin-containing granules from pancreatic β-cells.[2]
Caption: GPR40 signaling pathway upon agonist binding.
References
Essential Safety and Operational Protocols for Handling GPR40 Agonist 6
This document provides crucial safety and logistical information for the handling of GPR40 agonist 6 (also known as Compound 7a), a potent and selective free fatty acid receptor 1 (FFAR1) agonist.[1] The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain experimental integrity. Given that GPR40 agonists are a class of drugs being investigated for metabolic disorders like type 2 diabetes, these compounds should be handled with care as they are pharmacologically active.[2]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, the following recommendations are based on best practices for handling potent, non-hazardous small molecule compounds in a laboratory setting. It is imperative to consult the supplier-provided SDS if available and to perform a thorough risk assessment before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to potent small molecules in a laboratory setting are inhalation, dermal contact, and accidental ingestion.[3] A comprehensive personal protective equipment strategy is essential to minimize these risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Prevents skin absorption. The outer glove should be removed immediately if contamination is suspected.[3][4] |
| Body Protection | Disposable Gown | Protects skin and clothing from contamination. Should be disposed of as hazardous waste after use.[4] |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Goggles | Protects against splashes and aerosolized particles.[4] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation. |
Operational Plan: Safe Handling Procedures
All handling of this compound should occur in a designated and controlled area. Access should be restricted to trained personnel.
Engineering Controls:
-
Ventilation: All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment enclosure.[3]
-
Facility Design: For facilities handling large quantities of potent compounds, negative pressure rooms and airlocks are recommended to ensure containment.[5]
Standard Operating Procedure:
-
Preparation:
-
Designate a specific work area within a chemical fume hood.
-
Assemble all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
-
Handling the Solid Compound:
-
Don all required PPE before handling.
-
When weighing, use a disposable weigh boat or weigh the compound directly into a tared vial to minimize transfer loss and contamination.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Preparing Stock Solutions:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
This compound is soluble in DMSO.[1]
-
Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol).
-
Decontaminate all non-disposable equipment used.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Disposal Plan
All waste materials that have come into contact with this compound are considered chemical waste and must be disposed of in accordance with institutional, local, state, and federal regulations.[7][8]
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, gowns, weigh boats, pipette tips, empty vials) Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, contaminated solvents) Collect in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[9] |
| Sharps Waste | (e.g., needles, syringes) Dispose of in a designated, puncture-proof sharps container for hazardous waste.[4] |
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.[10]
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids.[2] Its activation in pancreatic β-cells leads to an increase in insulin (B600854) secretion in a glucose-dependent manner.[2][11] The primary signaling cascade involves the Gαq/11 subunit, which activates phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium promotes the exocytosis of insulin-containing granules.[2][13]
Caption: GPR40 (FFAR1) signaling pathway in pancreatic β-cells.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. physoc.org [physoc.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
